Product packaging for AlF-NOTA-c-d-VAP(Cat. No.:)

AlF-NOTA-c-d-VAP

Cat. No.: B12373501
M. Wt: 1316.4 g/mol
InChI Key: MQYOQCHBBIWPRV-CMVRQSEYSA-K
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Description

AlF-NOTA-c-d-VAP is a useful research compound. Its molecular formula is C51H83AlFN17O19S and its molecular weight is 1316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H83AlFN17O19S B12373501 AlF-NOTA-c-d-VAP

Properties

Molecular Formula

C51H83AlFN17O19S

Molecular Weight

1316.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-[1-[2-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C51H85N17O19S.Al.FH/c1-26(2)40(62-43(79)30(7-5-9-57-51(54)55)59-47(83)41(28(4)70)63-44(80)31(19-35(53)71)60-42(78)29(52)24-69)46(82)58-27(3)48(84)67-11-6-8-33(67)45(81)61-32(50(86)87)25-88-34-20-37(73)68(49(34)85)12-10-56-36(72)21-64-13-15-65(22-38(74)75)17-18-66(16-14-64)23-39(76)77;;/h26-34,40-41,69-70H,5-25,52H2,1-4H3,(H2,53,71)(H,56,72)(H,58,82)(H,59,83)(H,60,78)(H,61,81)(H,62,79)(H,63,80)(H,74,75)(H,76,77)(H,86,87)(H4,54,55,57);;1H/q;+3;/p-3/t27-,28+,29-,30-,31-,32-,33-,34?,40-,41-;;/m1../s1

InChI Key

MQYOQCHBBIWPRV-CMVRQSEYSA-K

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to AlF-NOTA-c(d-VAP): A Novel PET Probe for GRP78 Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 78 (GRP78), a key chaperone protein of the endoplasmic reticulum, is increasingly recognized as a compelling target in oncology. Its expression is significantly upregulated in a variety of cancers, where it plays a crucial role in tumor proliferation, metastasis, and resistance to therapy.[1][2] Notably, GRP78 is also present on the surface of cancer cells, making it an accessible biomarker for targeted imaging and therapeutic strategies.[1] Positron Emission Tomography (PET) offers a non-invasive and quantitative method to visualize and assess the expression of such biomarkers in vivo. This technical guide provides an in-depth overview of a novel peptide-based PET probe, [18F]AlF-NOTA-c(d-VAP), for the imaging of GRP78-expressing tumors.

Core Probe Characteristics and Performance

[18F]AlF-NOTA-c(d-VAP) is a promising PET tracer that demonstrates high stability, specific tumor targeting, and favorable pharmacokinetic properties.[3][4] The probe is synthesized via a straightforward one-step radiolabeling method, yielding a high radiochemical purity suitable for in vivo applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the [18F]AlF-NOTA-c(d-VAP) probe based on preclinical evaluations.

Table 1: Radiosynthesis and Physicochemical Properties

ParameterValue
Radiolabeling MethodAluminum-[18F]fluoride ([18F]AlF) chelation
PrecursorNOTA-c(d-VAP)
Radiochemical Yield (non-decay corrected)51 ± 16%
Radiochemical Purity> 99%
Molar Activity20–50 GBq/μmol
Synthesis Time~25 minutes
Partition Coefficient (LogD)-3.41 ± 0.03

Table 2: In Vitro and In Vivo Stability

ConditionStability
In Vitro (PBS)Stable
In Vitro (Fetal Bovine Serum)Stable
In VivoStable with rapid blood clearance

Table 3: In Vivo Tumor Uptake and Tumor-to-Muscle (T/M) Ratios at 60 minutes post-injection

Tumor Model (GRP78 Expression)Tumor Uptake (%ID/g)T/M Ratio
A549 (High)10.48 ± 1.395.69 ± 0.32
MDA-MB-231 (Medium)6.25 ± 0.47Not Reported
HepG2 (Low)3.15 ± 1.15Not Reported

Experimental Protocols

This section details the methodologies for the synthesis, radiolabeling, and evaluation of the [18F]AlF-NOTA-c(d-VAP) probe.

Synthesis of NOTA-c(d-VAP) Precursor

The synthesis of the NOTA-c(d-VAP) precursor is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation with the NOTA chelator.

Workflow for NOTA-c(d-VAP) Synthesis

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_NOTA NOTA Conjugation Resin Resin Support AA1 Couple Fmoc-Pro-OH Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-Ala-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-D-Val-OH Deprotect2->AA3 Deprotect3 Fmoc Deprotection AA3->Deprotect3 Cleavage Cleave Linear Peptide from Resin Deprotect3->Cleavage Cyclize Solution-Phase Cyclization Cleavage->Cyclize Conjugate Conjugate with NOTA-NHS ester Cyclize->Conjugate Purify Purify NOTA-c(d-VAP) Conjugate->Purify F18 [18F]Fluoride Complex Formation of [18F]AlF Complex F18->Complex AlCl3 Aluminum Chloride AlCl3->Complex Reaction Chelation Reaction (110°C, 15 min) Complex->Reaction Precursor NOTA-c(d-VAP) Precursor->Reaction Purification HPLC Purification Reaction->Purification Final_Product [18F]AlF-NOTA-c(d-VAP) Purification->Final_Product cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand AlF-NOTA-c(d-VAP) grp78 GRP78 ligand->grp78 Binding pi3k PI3K grp78->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

References

Technical Guide: Structure and Chemical Properties of AlF-NOTA-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed that the specific compound "AlF-NOTA-c-d-VAP" is not described in the currently available scientific literature. It is possible that this is a novel, unpublished compound or a typographical error. However, the query points to a well-established class of radiopharmaceuticals based on the AlF-NOTA core conjugated to a cyclic peptide. The most extensively studied and representative example of this class is AlF-NOTA-c(RGDyK), which targets integrin αvβ3 for PET imaging of angiogenesis.

This technical guide will, therefore, focus on the AlF-NOTA-c(RGDyK) compound as a proxy to provide the requested in-depth information on structure, chemical properties, and experimental methodologies. The principles and data presented here are expected to be highly analogous to the hypothetical "this compound," assuming "c-d-VAP" is a similar cyclic peptide designed for a biological target.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging has been significantly advanced by the "Aluminum-Fluoride" (Al¹⁸F) method. This strategy combines the favorable decay properties and accessibility of Fluorine-18 (¹⁸F) with the convenient aqueous labeling chemistry of metallic radionuclides. At the core of this technology is a chelator, typically a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which can be conjugated to a targeting vector, such as a peptide or antibody.

This guide details the structure, chemical properties, and experimental protocols for AlF-NOTA-conjugated peptides, using the well-characterized AlF-NOTA-c(RGDyK) as a primary example. This compound is a PET radiotracer designed to target the αvβ3 integrin, a protein highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.

Core Structure and Chemical Properties

The molecule AlF-NOTA-c(RGDyK) consists of three key components:

  • The Targeting Peptide: A cyclic pentapeptide, c(RGDyK) (cyclo(Arg-Gly-Asp-D-Tyr-Lys)), is responsible for binding to the biological target, the αvβ3 integrin. The cyclic structure provides conformational rigidity, enhancing binding affinity and in vivo stability.

  • The Chelator: The NOTA chelator is covalently linked to the peptide, often via the lysine side chain. NOTA forms a highly stable, hexadentate complex with metallic ions.

  • The Radiometal Complex: The [Al¹⁸F]²⁺ complex is captured by the NOTA chelator. The aluminum atom is coordinated by the three nitrogen atoms and three carboxylate oxygen atoms of the NOTA cage, while the fluoride ion is bound to the aluminum. This results in a stable, seven-coordinate [Al¹⁸F(NOTA)] complex.

The radiolabeling reaction is typically performed in a straightforward, one-step aqueous solution. The precursor, NOTA-c(RGDyK), is mixed with an aqueous solution containing [¹⁸F]Fluoride and AlCl₃. The reaction proceeds rapidly at elevated temperatures (typically 80-100°C) and is often complete within 15-20 minutes.

Diagram: Chemical Structure

N1 N CA1 N1->CA1 Arg C1 C CA1->C1 Arg R_Arg Arg Side Chain CA1->R_Arg N2 N C1->N2 Arg CA2 N2->CA2 Gly C2 C CA2->C2 Gly N3 N C2->N3 Gly CA3 N3->CA3 Asp C3 C CA3->C3 Asp R_Asp Asp Side Chain CA3->R_Asp N4 N C3->N4 Asp CA4 N4->CA4 D-Tyr C4 C CA4->C4 D-Tyr R_Tyr D-Tyr Side Chain CA4->R_Tyr N5 N C4->N5 D-Tyr CA5 N5->CA5 Lys C5 C CA5->C5 Lys R_Lys Lys Side Chain CA5->R_Lys C5->N1 Lys NOTA NOTA Chelator R_Lys->NOTA Linker AlF [Al¹⁸F]²⁺ Complex NOTA->AlF Chelation

Caption: Conceptual structure of AlF-NOTA-c(RGDyK).

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]AlF-NOTA-c(RGDyK) from preclinical studies.

Table 1: Radiosynthesis and Quality Control
ParameterReported Value
Radiochemical Yield (non-decay corrected)40-65%
Radiochemical Purity>98%
Molar Activity (Am)40-100 GBq/µmol
Synthesis Time25-35 min
Table 2: In Vitro Properties
ParameterCell LineReported Value
Binding Affinity (IC₅₀)U-87 MG (human glioblastoma)15-30 nM
Lipophilicity (LogD₇.₄)N/A-3.5 to -4.0
Table 3: In Vivo Biodistribution (Tumor Uptake)
Time PointOrgan/TissueUptake (%ID/g)
60 min p.i.U-87 MG Tumor3.5 - 5.0
60 min p.i.Blood~0.5
60 min p.i.Muscle~0.3
60 min p.i.Kidney~2.0
60 min p.i.Liver~1.0
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Radiosynthesis of [¹⁸F]AlF-NOTA-c(RGDyK)

This protocol describes a typical manual synthesis. Automated synthesis modules are commonly used for clinical production.

Materials:

  • NOTA-c(RGDyK) precursor solution (1-2 mg/mL in water or buffer).

  • Aqueous [¹⁸F]Fluoride (from cyclotron, pre-conditioned).

  • AlCl₃ solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0).

  • Reaction vessel (e.g., V-vial).

  • Heating block or water bath.

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification.

  • Ethanol and saline for elution and formulation.

  • Radio-TLC or radio-HPLC for quality control.

Procedure:

  • To a reaction vial, add 20-40 µL of the NOTA-c(RGDyK) precursor solution.

  • Add 100-500 µL of the AlCl₃ solution.

  • Add the desired amount of [¹⁸F]Fluoride activity (e.g., 100-500 MBq).

  • Vortex the mixture gently.

  • Heat the vial at 100°C for 15 minutes.

  • After cooling to room temperature, the crude reaction mixture is loaded onto a pre-conditioned C18 SPE cartridge.

  • The cartridge is washed with water (5-10 mL) to remove unreacted [¹⁸F]Fluoride and other hydrophilic impurities.

  • The final product, [¹⁸F]AlF-NOTA-c(RGDyK), is eluted from the cartridge with a small volume (0.5-1.0 mL) of ethanol or an ethanol/saline mixture.

  • The eluate is typically diluted with saline for injection to reduce the ethanol concentration.

  • Quality control is performed to determine radiochemical purity, molar activity, and sterility.

Diagram: Radiosynthesis Workflow

cluster_0 Reaction Preparation cluster_1 Labeling cluster_2 Purification & Formulation Precursor NOTA-Peptide Precursor ReactionVial Mix & Heat (100°C, 15 min) Precursor->ReactionVial AlCl3 AlCl₃ Solution AlCl3->ReactionVial F18 [¹⁸F]Fluoride F18->ReactionVial SPE C18 SPE Cartridge ReactionVial->SPE Load Crude Wash Wash (Water) SPE->Wash Trap Product Elute Elute (Ethanol/Saline) SPE->Elute Recover Product Wash->SPE Remove Impurities FinalProduct Final Product for QC Elute->FinalProduct

Caption: General workflow for AlF-NOTA-peptide radiosynthesis.

In Vitro Cell Binding Assay

This protocol determines the binding affinity (IC₅₀) of the non-radioactive ("cold") AlF-NOTA-c(RGDyK) compound.

Materials:

  • Integrin αvβ3-positive cells (e.g., U-87 MG).

  • Cell culture medium and supplies.

  • Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA).

  • Radioligand (e.g., [¹²⁵I]echistatin or another suitable αvβ3-targeting radiotracer).

  • A series of dilutions of the "cold" AlF-NOTA-c(RGDyK) compound.

  • Multi-well plates (e.g., 96-well).

  • Gamma counter.

Procedure:

  • Plate a known number of cells (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add a constant, low concentration of the radioligand to each well.

  • Add increasing concentrations of the "cold" AlF-NOTA-c(RGDyK) compound to the wells (in triplicate). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a large excess of a known binder, like unlabeled c(RGDyK)).

  • Incubate the plate (e.g., 1-4 hours at 4°C or room temperature).

  • Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells (e.g., with NaOH) and transfer the lysate to tubes for counting in a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the competitor compound.

  • Plot the percentage of specific binding against the log concentration of the competitor and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Signaling and Uptake Pathway

The uptake of AlF-NOTA-c(RGDyK) into target cells is primarily mediated by integrin αvβ3.

  • Binding: The RGD motif of the peptide binds to the extracellular domain of the αvβ3 integrin.

  • Internalization: Upon binding, the integrin-ligand complex is internalized into the cell via endocytosis.

  • Trapping: The radiolabeled compound becomes trapped within the cell, leading to an accumulation of the radioactive signal that can be detected by PET imaging.

This process allows for the visualization of regions with high αvβ3 expression, which is often correlated with angiogenesis and tumor growth.

Diagram: Cellular Uptake Pathway

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Tracer AlF-NOTA-c(RGDyK) Integrin αvβ3 Integrin Tracer->Integrin 1. Binding Endosome Endosome Integrin->Endosome 2. Endocytosis TrappedTracer Trapped Tracer Endosome->TrappedTracer 3. Internalization

Caption: Receptor-mediated endocytosis of AlF-NOTA-RGD.

Disclaimer: This document is based on published data for AlF-NOTA-c(RGDyK) and serves as a representative guide. The specific properties and protocols for the user-requested "this compound" may differ and would require experimental determination.

Preclinical Evaluation of AlF-NOTA-c(d-VAP) in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of AlF-NOTA-c(d-VAP), a novel peptide-based positron emission tomography (PET) probe designed for targeted imaging of Glucose-Regulated Protein 78 (GRP78) in cancer models. This document details the radiochemical characteristics, in vivo performance, and the experimental methodologies underpinning its evaluation.

Core Data Presentation

The following tables summarize the key quantitative data obtained during the preclinical evaluation of [¹⁸F]AlF-NOTA-c(d-VAP).

Table 1: Radiochemical and Physicochemical Properties

ParameterValueReference
Radiochemical Yield51 ± 16%[1]
Radiochemical Purity>99%[1]
Molar Activity20-50 GBq/μmol[1]
logD-3.41 ± 0.03[1]
In Vitro StabilityHigh[1]
In Vivo StabilityHigh
Radiolabeling Time25 minutes

Table 2: In Vivo Tumor Uptake via PET Imaging (60 min post-injection)

Tumor Model (Cell Line)GRP78 ExpressionTumor-to-Muscle (T/M) Ratio (%ID/g)Reference
A549High10.48 ± 1.39
MDA-MB-231Medium6.25 ± 0.47
HepG2Low3.15 ± 1.15

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the preclinical evaluation of AlF-NOTA-c(d-VAP).

GRP78_Signaling_Pathway GRP78 Signaling Pathway in Cancer cluster_0 Cell Surface cluster_1 Intracellular Signaling AlF-NOTA-c(d-VAP) AlF-NOTA-c(d-VAP) GRP78 Cell Surface GRP78 AlF-NOTA-c(d-VAP)->GRP78 Binds to PI3K PI3K GRP78->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis

GRP78 signaling pathway targeted by the probe.

Preclinical_Workflow Preclinical Evaluation Workflow of AlF-NOTA-c(d-VAP) cluster_synthesis Probe Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of NOTA-c(d-VAP) Radiolabeling [18F]AlF Radiolabeling Synthesis->Radiolabeling Stability Stability Assays (in vitro & in vivo) Radiolabeling->Stability AnimalModel Tumor-Bearing Mouse Model Stability->AnimalModel PET Micro-PET Imaging AnimalModel->PET Biodistribution Biodistribution Studies PET->Biodistribution Pharmacokinetics Pharmacokinetic Analysis Biodistribution->Pharmacokinetics Data Quantitative Data Analysis Pharmacokinetics->Data

Workflow for preclinical evaluation of AlF-NOTA-c(d-VAP).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures in the field.

[¹⁸F]AlF Radiolabeling of NOTA-c(d-VAP)

This protocol describes the one-step radiolabeling of the NOTA-conjugated peptide with Aluminum-[¹⁸F]Fluoride.

Materials:

  • NOTA-c(d-VAP) peptide

  • [¹⁸F]Fluoride in saline

  • Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)

  • Sodium acetate buffer (0.5 M, pH 4.1)

  • Ethanol

  • Sterile reaction vial

  • Heating block

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

Procedure:

  • To a sterile reaction vial, add the NOTA-c(d-VAP) peptide, ethanol, AlCl₃ solution, and sodium acetate buffer.

  • Add the [¹⁸F]Fluoride solution to the reaction mixture.

  • Seal the vial and heat at approximately 100-105°C for 15 minutes in a heating block.

  • After cooling, purify the resulting [¹⁸F]AlF-NOTA-c(d-VAP) using an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

  • Elute the final product from the cartridge with ethanol and formulate in sterile saline for injection.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

Establishment of Tumor Xenograft Models

This protocol outlines the procedure for creating tumor-bearing mice for in vivo studies.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Syringes and needles

Procedure:

  • Culture the selected cancer cell lines under standard conditions until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density (e.g., 5 x 10⁶ cells in 100-200 µL). The cell suspension can be mixed with Matrigel to promote tumor growth.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice regularly for tumor growth. Tumors are typically allowed to reach a volume of 50-100 mm³ before imaging or biodistribution studies commence.

Micro-PET/CT Imaging

This protocol details the procedure for acquiring PET/CT images in tumor-bearing mice.

Materials:

  • Micro-PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Heating pad or lamp to maintain body temperature

  • [¹⁸F]AlF-NOTA-c(d-VAP) solution

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Place the mouse on the scanner bed, ensuring it is positioned within the field of view. Maintain body temperature throughout the scan.

  • Administer a known quantity of [¹⁸F]AlF-NOTA-c(d-VAP) (typically 3.7-7.4 MBq) intravenously via the tail vein.

  • Acquire a dynamic PET scan for 60 minutes immediately following injection.

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET and CT images using appropriate algorithms (e.g., OSEM3D/MAP).

  • Analyze the fused PET/CT images by drawing regions of interest (ROIs) over the tumor, muscle, and other organs to calculate the percentage of injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Study

This protocol describes the quantitative analysis of radiotracer distribution in various tissues after the final imaging time point.

Materials:

  • Gamma counter

  • Precision balance

  • Dissection tools

  • Vials for tissue collection

Procedure:

  • Following the final imaging scan (or at predetermined time points in separate cohorts), euthanize the mice.

  • Immediately collect blood via cardiac puncture.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and place it in a pre-tared counting tube.

  • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Analysis

This protocol outlines the analysis of dynamic PET data to determine the pharmacokinetic properties of the tracer.

Procedure:

  • From the dynamic PET images, generate time-activity curves (TACs) for various regions of interest, including the tumor and blood pool (e.g., from the heart or a major vessel).

  • The blood TAC can be used as an input function for kinetic modeling.

  • Apply a suitable pharmacokinetic model (e.g., a single-compartment reversible metabolic model) to the tissue TACs.

  • Fit the model to the data to estimate kinetic parameters such as uptake and clearance rates.

  • Analyze the blood clearance profile to determine the biological half-life of the radiotracer. Biodistribution studies indicate rapid blood clearance and renal excretion for AlF-NOTA-c(d-VAP).

References

A Technical Guide to the Discovery and Synthesis of AlF-NOTA-c-d-VAP Peptide for GRP78 Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of the novel peptide-based positron emission tomography (PET) probe, [¹⁸F]AlF-NOTA-c-d-VAP. This agent is designed for the targeted imaging of Glucose-Regulated Protein 78 (GRP78), a key biomarker overexpressed in a variety of cancers. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Introduction: Targeting GRP78 with a Novel PET Probe

Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 superfamily, is an endoplasmic reticulum chaperone protein that is significantly overexpressed in numerous cancerous tissues, making it a compelling target for diagnostic imaging and therapeutic interventions.[1] Positron Emission Tomography (PET) offers a non-invasive and real-time method for tumor imaging. While several PET probes targeting GRP78 have been developed, they often face challenges such as low tumor uptake and high background signals in non-target organs.[1]

The novel peptide probe, [¹⁸F]this compound, was developed to address these limitations. It utilizes the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) radiolabeling method, a simple and efficient one-step aqueous approach that combines the favorable decay characteristics of fluorine-18 with the convenience of metal-based radiochemistry.[2][3] This technique involves the chelation of the [¹⁸F]AlF²⁺ complex by a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator conjugated to a targeting peptide.[2] In this case, the targeting moiety is a cyclic peptide, c-d-VAP.

Synthesis and Radiolabeling Workflow

The synthesis of [¹⁸F]this compound involves a multi-step process, beginning with the solid-phase synthesis of the c-d-VAP peptide, followed by conjugation with the NOTA chelator, and finally, radiolabeling with [¹⁸F]AlF.

G cluster_0 Peptide Synthesis & Conjugation cluster_1 Radiolabeling cluster_2 Quality Control A Solid-Phase Peptide Synthesis of c-d-VAP B Conjugation of NOTA to c-d-VAP A->B C Purification and Characterization of NOTA-c-d-VAP B->C E One-Pot Reaction of [¹⁸F]AlF with NOTA-c-d-VAP C->E D Preparation of [¹⁸F]AlF Complex F Purification of [¹⁸F]this compound G Radiochemical Purity (HPLC) F->G H Molar Activity Determination G->H I In Vitro Stability H->I

Figure 1: Overall workflow for the synthesis and quality control of [¹⁸F]this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis of c(RGDfK) (A Representative Protocol)

While the specific synthesis of c-d-VAP is detailed in the primary literature, a general protocol for a similar cyclic peptide, c(RGDfK), is provided here as a representative example of solid-phase peptide synthesis (SPPS). This process is typically carried out using an automated peptide synthesizer.

  • Resin Preparation: 2-chlorotrityl chloride resin is swollen in dichloromethane (DCM).

  • First Amino Acid Attachment: The first Fmoc-protected amino acid (e.g., Fmoc-Asp(OAll)-OH) is attached to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM.

  • Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent such as HATU.

  • Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in dimethylformamide (DMF).

  • Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Cyclization: The linear peptide is cyclized in solution.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of NOTA to the Peptide

The purified cyclic peptide is conjugated to a NOTA derivative, such as p-SCN-Bz-NOTA, via a reaction with a primary amine on the peptide (e.g., the lysine side chain).

  • The cyclic peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • p-SCN-Bz-NOTA is added to the peptide solution.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The NOTA-conjugated peptide is purified by RP-HPLC.

Radiolabeling with [¹⁸F]AlF

The [¹⁸F]AlF radiolabeling is performed in a one-pot reaction.

  • A solution of aluminum trichloride (AlCl₃) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.1) is prepared.

  • [¹⁸F]fluoride is added to the AlCl₃ solution to form the [¹⁸F]AlF²⁺ complex.

  • The NOTA-conjugated peptide is added to the [¹⁸F]AlF solution.

  • The reaction mixture is heated at a specific temperature (e.g., 100°C) for a designated time (e.g., 15 minutes).

  • The radiolabeled peptide is purified using solid-phase extraction or RP-HPLC.

G cluster_0 [¹⁸F]AlF Complex Formation cluster_1 Chelation Reaction cluster_2 Purification A [¹⁸F]Fluoride C [¹⁸F]AlF²⁺ Complex A->C B AlCl₃ in Acetate Buffer (pH 4) B->C F [¹⁸F]this compound C->F D NOTA-c-d-VAP D->F E Heating (e.g., 100°C) E->F G Solid-Phase Extraction or HPLC F->G H Final Product G->H G cluster_0 Tumor Microenvironment Stress cluster_1 Cellular Response cluster_2 PET Imaging A Hypoxia C GRP78 Upregulation A->C B Nutrient Deprivation B->C D GRP78 Translocation to Cell Surface C->D F Binding to Surface GRP78 D->F E [¹⁸F]this compound Administration E->F G PET Signal Detection F->G

References

In Vitro and In Vivo Stability of AlF-NOTA-c(RGDfK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of the radiolabeled peptide AlF-NOTA-c(RGDfK), a promising tracer for positron emission tomography (PET) imaging of αvβ3 integrin expression. This document is intended for researchers, scientists, and drug development professionals working in the fields of radiopharmacy, molecular imaging, and oncology.

The cyclic peptide c(RGDfK) is a potent and selective inhibitor of αvβ3 integrin, which is overexpressed in various cancer cells and tumor microvasculature[1][2][3]. The conjugation of c(RGDfK) with the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) allows for stable radiolabeling with Aluminum Fluoride (Al¹⁸F). The resulting radiotracer, ¹⁸F-AlF-NOTA-c(RGDfK), demonstrates favorable characteristics for tumor imaging.

Data on In Vitro and In Vivo Stability

The stability of a radiopharmaceutical is a critical factor for its successful clinical translation, ensuring that the tracer remains intact in biological systems to reach its target. The AlF-NOTA complex is known to form stable chelates[4].

In Vitro Stability

The in vitro stability of AlF-NOTA-labeled peptides is typically assessed by incubating the radiotracer in various solutions, such as phosphate-buffered saline (PBS) and serum, at physiological temperature. The radiochemical purity is monitored over time using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

CompoundConditionTime PointsRadiochemical Purity (%)Reference
¹⁸F-AlF-NOTA-RGD₂Mouse Serum at 37°C0.5 h, 1 h, 2 hConsistently high (exact % not specified)[5]
¹⁸F-AlF-NOTA-ADH-1PBS at 37°C8 h~95.5
¹⁸F-AlF-NOTA-ADH-1Calf Serum at 37°C8 h~95.0
¹⁸F-AlF-NOTA-NOCSerum3 h98.4
Al[¹⁸F]NOTA-PEG₂₈-A20FMDV2PBS and Serum2 hStable (exact % not specified)

Note: Data for the specific monomer AlF-NOTA-c(RGDfK) is limited in the provided search results, so data for the dimer (RGD₂) and other AlF-NOTA-peptides are included as representative examples.

In Vivo Stability

In vivo stability is often indirectly assessed through biodistribution studies. High uptake in bone tissue would suggest defluorination of the tracer. Studies on AlF-NOTA-RGD₂ have shown low bone uptake, indicating good in vivo stability.

CompoundAnimal ModelTime PointBone Uptake (%ID/g)SignificanceReference
¹⁸F-AlF-NOTA-RGD₂U87MG tumor-bearing nude mice2 h p.i.0.53 ± 0.14Low uptake suggests high in vivo stability

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are generalized protocols based on common practices for AlF-NOTA-labeled peptides.

In Vitro Stability Assay

Objective: To determine the stability of the radiolabeled peptide in serum and PBS.

Materials:

  • ¹⁸F-AlF-NOTA-c(RGDfK)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fresh mouse or human serum

  • Incubator or water bath at 37°C

  • Acetonitrile

  • Centrifuge

  • Radio-HPLC or Radio-TLC system

Procedure:

  • Aliquot approximately 3.7 MBq (100 µCi) of the purified ¹⁸F-AlF-NOTA-c(RGDfK) into separate vials containing 1 mL of PBS and 1 mL of serum.

  • Incubate the vials at 37°C.

  • At designated time points (e.g., 30 min, 1 h, 2 h, 4 h), take an aliquot from each vial.

  • For serum samples, precipitate the proteins by adding an equal volume of acetonitrile.

  • Centrifuge the serum samples (e.g., at 5000 rpm for 5 min) to pellet the precipitated proteins.

  • Analyze the supernatant (for serum samples) or the PBS sample by radio-HPLC or radio-TLC to determine the percentage of intact radiotracer.

In Vivo Stability Assessment (via Biodistribution)

Objective: To indirectly assess the in vivo stability by measuring the uptake of radioactivity in bone.

Materials:

  • ¹⁸F-AlF-NOTA-c(RGDfK)

  • Tumor-bearing animal models (e.g., nude mice with U87MG xenografts)

  • Anesthesia

  • Gamma counter

Procedure:

  • Inject a known amount of ¹⁸F-AlF-NOTA-c(RGDfK) intravenously into the tail vein of the tumor-bearing mice.

  • At specific time points post-injection (p.i.) (e.g., 1 h, 2 h, 4 h), euthanize the mice.

  • Dissect major organs and tissues, including the femur or other bone tissue.

  • Weigh the collected tissues and measure the radioactivity using a gamma counter.

  • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Low uptake in the bone is indicative of minimal defluorination and high in vivo stability.

Visualizations

Experimental Workflow for In Vitro Stability

in_vitro_stability_workflow start Start: Purified ¹⁸F-AlF-NOTA-c(RGDfK) incubation Incubate at 37°C in: - PBS - Serum start->incubation sampling Aliquot at multiple time points incubation->sampling serum_processing Serum Samples: Add Acetonitrile & Centrifuge sampling->serum_processing analysis Analyze supernatant/ sample via Radio-HPLC or Radio-TLC sampling->analysis PBS Samples serum_processing->analysis end End: Determine Radiochemical Purity (%) analysis->end

Caption: Workflow for the in vitro stability assessment of ¹⁸F-AlF-NOTA-c(RGDfK).

Experimental Workflow for In Vivo Stability

in_vivo_stability_workflow start Start: Inject ¹⁸F-AlF-NOTA-c(RGDfK) into animal model time Wait for designated time points p.i. start->time euthanize Euthanize animal time->euthanize dissect Dissect organs, including bone euthanize->dissect measure Weigh tissue & measure radioactivity (gamma counter) dissect->measure calculate Calculate %ID/g measure->calculate end End: Low bone uptake indicates high stability calculate->end

Caption: Workflow for the in vivo stability assessment via biodistribution studies.

Signaling Pathway of c(RGDfK)

The c(RGDfK) peptide targets the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. While not directly related to chemical stability, this pathway is the biological basis for the tracer's utility.

RGD_signaling_pathway cluster_cell Cell Membrane integrin αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) integrin->FAK Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->downstream response Cellular Responses: - Adhesion - Migration - Proliferation - Angiogenesis downstream->response RGD AlF-NOTA-c(RGDfK) RGD->integrin Binds

Caption: Simplified signaling pathway initiated by the binding of c(RGDfK) to αvβ3 integrin.

References

Biodistribution and pharmacokinetics of AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biodistribution and pharmacokinetics of Aluminum Fluoride-18 labeled NOTA-conjugated c(RGDyK), a promising radiotracer for positron emission tomography (PET) imaging of αvβ3 integrin expression.

Introduction

The αvβ3 integrin is a key cell adhesion molecule involved in tumor angiogenesis, growth, and metastasis. Its overexpression in various cancer types makes it an attractive target for diagnostic imaging and targeted therapy. AlF-NOTA-c(RGDyK) is a radiolabeled peptide that specifically binds to αvβ3 integrin, allowing for non-invasive visualization and quantification of its expression using PET. This document provides a comprehensive overview of the biodistribution and pharmacokinetic profile of this tracer, based on preclinical studies.

Radiolabeling and Quality Control

The synthesis of [¹⁸F]AlF-NOTA-c(RGDyK) involves a one-step radiolabeling procedure.

Experimental Protocol: Radiolabeling of NOTA-c(RGDyK)
  • Preparation: A lyophilized kit containing NOTA-c(RGDyK) precursor, buffers, and a source of aluminum (e.g., AlCl₃) is utilized.

  • Fluoride-18 Activation: Aqueous [¹⁸F]fluoride is produced via a cyclotron and is added to the reaction mixture.

  • Complexation: The mixture is heated at 100°C for 15 minutes to facilitate the formation of the stable [¹⁸F]AlF complex with the NOTA chelator conjugated to the c(RGDyK) peptide.

  • Purification: The final product is purified using a C18 solid-phase extraction cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC). The final product is dissolved in a physiologically compatible solution for injection.

G cluster_0 Radiolabeling Workflow A [¹⁸F]Fluoride (from cyclotron) C Reaction Mixture A->C B NOTA-c(RGDyK) Precursor Kit (contains AlCl₃) B->C D Heating (100°C for 15 min) C->D E Crude Product D->E F C18 SPE Purification E->F G [¹⁸F]AlF-NOTA-c(RGDyK) (Final Product) F->G H Quality Control (HPLC, TLC) G->H I Injectable Solution H->I G cluster_0 In Vivo Study Workflow A Tumor-Bearing Mouse Model (e.g., U87MG xenograft) B Intravenous Injection of [¹⁸F]AlF-NOTA-c(RGDyK) A->B C PET/CT Imaging (e.g., at 60 min p.i.) B->C E Ex Vivo Biodistribution (at various time points) B->E D Image Analysis (ROI quantification) C->D F Tissue Harvesting & Gamma Counting E->F G Data Analysis (%ID/g calculation) F->G

Understanding the Binding Affinity of AlF-NOTA-c-d-VAP to GRP78: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the positron emission tomography (PET) probe, AlF-NOTA-c-d-VAP, to the 78-kilodalton glucose-regulated protein (GRP78). GRP78, a key chaperone protein in the endoplasmic reticulum, is frequently overexpressed on the surface of various cancer cells, making it a compelling target for diagnostic imaging and targeted therapies. The this compound probe has been developed for non-invasive imaging of GRP78 expression in tumors.

Core Concepts: The Probe and the Target

This compound is a peptide-based PET probe. Its design incorporates a cyclic peptide, c(d-VAP), which demonstrates specific binding to GRP78. This peptide is conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, which securely complexes with Aluminum Fluoride ([¹⁸F]AlF) for radiolabeling with the positron-emitting isotope Fluorine-18. This allows for in vivo visualization and quantification of GRP78-expressing tumors using PET imaging.

GRP78, also known as BiP, is a member of the heat shock protein 70 (HSP70) family. While typically localized within the endoplasmic reticulum, it can be translocated to the cell surface under stress conditions, a hallmark of many cancers. Cell surface GRP78 (csGRP78) acts as a receptor for various ligands and is involved in signaling pathways that promote cell proliferation and survival.

Quantitative Data Summary

While direct experimental binding affinity constants such as Kd for this compound to GRP78 are not extensively reported in the public domain, the binding specificity and efficacy have been evaluated through molecular docking simulations and in vivo imaging studies. The available quantitative data from preclinical studies are summarized below.

ParameterValueCell Line/ModelSignificance
Radiochemical Yield 51 ± 16%N/AHigh efficiency of incorporating the ¹⁸F isotope.
Radiochemical Purity >99%N/AEnsures that the detected signal is from the specific probe.
Molar Activity 20-50 GBq/μmolN/AHigh specific activity allows for sensitive detection with low mass injection.
logD (Octanol/Water Partition Coefficient) -3.41 ± 0.03N/AIndicates the hydrophilic nature of the probe, influencing its pharmacokinetic profile.
Tumor-to-Muscle Ratio (60 min p.i.) 10.48 ± 1.39A549 (High GRP78)Demonstrates high uptake in tumors with high GRP78 expression.
Tumor-to-Muscle Ratio (60 min p.i.) 6.25 ± 0.47MDA-MB-231 (Medium GRP78)Shows moderate uptake in tumors with medium GRP78 expression.
Tumor-to-Muscle Ratio (60 min p.i.) 3.15 ± 1.15HepG2 (Low GRP78)Indicates low uptake in tumors with low GRP78 expression, confirming target specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Synthesis of NOTA-c(d-VAP)

The synthesis of the NOTA-conjugated peptide is a critical first step.

cluster_synthesis Peptide Synthesis and Cyclization cluster_conjugation NOTA Conjugation Resin Wang Resin LinearPeptide Linear VAP Peptide (Solid-Phase Synthesis) Resin->LinearPeptide Fmoc Chemistry Cleavage Cleavage from Resin LinearPeptide->Cleavage Cyclization Head-to-Tail Cyclization Cleavage->Cyclization Purification1 HPLC Purification Cyclization->Purification1 cDVAP c(d-VAP) Peptide Purification1->cDVAP FinalProduct NOTA-c(d-VAP) cDVAP->FinalProduct NOTA_Mal NOTA-Maleimide NOTA_Mal->FinalProduct Conjugation Reaction (Thiol-Maleimide) Purification2 HPLC Purification FinalProduct->Purification2

Synthesis and Conjugation of NOTA-c(d-VAP)
  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence (Val-Ala-Pro) is synthesized on a solid support resin (e.g., Wang resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Cyclization: The peptide is cleaved from the resin and simultaneously cyclized in solution to form the cyclic c(d-VAP) peptide.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NOTA Conjugation: The purified c(d-VAP) peptide is conjugated to a NOTA derivative, such as NOTA-maleimide, through a suitable linker to yield NOTA-c(d-VAP).

  • Final Purification: The final conjugate is purified by RP-HPLC and characterized by mass spectrometry.

[¹⁸F]AlF Radiolabeling of NOTA-c(d-VAP)

The radiolabeling process involves the chelation of the [¹⁸F]AlF complex by the NOTA moiety.

F18 [¹⁸F]Fluoride Complex_Formation Formation of [¹⁸F]AlF Complex F18->Complex_Formation AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex_Formation Labeling_Reaction Chelation Reaction Complex_Formation->Labeling_Reaction NOTA_Peptide NOTA-c(d-VAP) NOTA_Peptide->Labeling_Reaction Purification Solid-Phase Extraction (e.g., C18 cartridge) Labeling_Reaction->Purification Final_Probe [¹⁸F]AlF-NOTA-c(d-VAP) Purification->Final_Probe

Radiolabeling Workflow
  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron.

  • Formation of [¹⁸F]AlF Complex: The aqueous [¹⁸F]fluoride is mixed with a solution of aluminum chloride (AlCl₃) in an acidic buffer (e.g., sodium acetate buffer, pH 4) and heated briefly.

  • Labeling Reaction: The NOTA-c(d-VAP) precursor is added to the [¹⁸F]AlF solution and the mixture is heated (e.g., at 100°C for 15 minutes).

  • Purification: The final radiolabeled product, [¹⁸F]AlF-NOTA-c(d-VAP), is purified from unreacted [¹⁸F]fluoride and other impurities using a solid-phase extraction cartridge (e.g., Sep-Pak C18).

  • Quality Control: The radiochemical purity and molar activity of the final product are determined by radio-HPLC and a dose calibrator, respectively.

In Vitro and In Vivo Stability Studies

The stability of the probe is assessed to ensure it remains intact under physiological conditions.

  • In Vitro Stability: The radiolabeled probe is incubated in phosphate-buffered saline (PBS) and human serum at 37°C for various time points. The integrity of the probe is analyzed by radio-HPLC.

  • In Vivo Stability: The probe is administered to healthy mice, and blood samples are collected at different time points. The plasma is analyzed by radio-HPLC to determine the extent of metabolism.

Cell Culture and Western Blotting for GRP78 Expression

Confirmation of GRP78 expression in cancer cell lines is essential for interpreting uptake studies.

  • Cell Culture: Human cancer cell lines with expected varying levels of GRP78 expression (e.g., A549, MDA-MB-231, HepG2) are cultured in appropriate media and conditions.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GRP78, followed by a secondary antibody conjugated to a detection enzyme. The protein bands are visualized to confirm and semi-quantify GRP78 expression.

Micro-PET Imaging and Biodistribution Studies

These studies evaluate the in vivo performance of the PET probe.

Tumor_Model Establish Xenograft Tumor Model in Mice Probe_Injection Intravenous Injection of [¹⁸F]AlF-NOTA-c(d-VAP) Tumor_Model->Probe_Injection PET_Scan Dynamic or Static Micro-PET/CT Imaging Probe_Injection->PET_Scan Biodistribution Ex Vivo Biodistribution Probe_Injection->Biodistribution Image_Analysis Image Reconstruction and Quantitative Analysis (SUV, %ID/g) PET_Scan->Image_Analysis Organ_Harvest Harvesting of Organs and Tumors Biodistribution->Organ_Harvest Gamma_Counting Gamma Counting of Tissues Organ_Harvest->Gamma_Counting Data_Analysis Calculation of %ID/g Gamma_Counting->Data_Analysis

In Vivo Evaluation Workflow
  • Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cells.

  • Probe Administration: Once tumors reach a suitable size, the mice are intravenously injected with a defined dose of [¹⁸F]AlF-NOTA-c(d-VAP).

  • Micro-PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the probe's distribution.

  • Biodistribution Study: At the end of the imaging study, mice are euthanized, and major organs and tumors are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathways

The binding of ligands to cell surface GRP78 can trigger several downstream signaling pathways that are implicated in cancer progression. While the specific signaling cascade initiated by this compound has not been fully elucidated, it is hypothesized to involve pathways commonly associated with csGRP78 activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound GRP78 csGRP78 Ligand->GRP78 Binding PI3K PI3K GRP78->PI3K Ras Ras GRP78->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Potential GRP78-Mediated Signaling Pathways

Binding of a ligand to csGRP78 can activate pro-survival pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are central to regulating cell growth, proliferation, and apoptosis. The ability of this compound to bind to csGRP78 underscores the potential for developing therapeutic agents based on the c-d-VAP peptide that could modulate these oncogenic signaling cascades.

Conclusion

This compound is a promising PET probe for the non-invasive imaging of GRP78-expressing tumors. Its high radiolabeling yield, purity, and specific uptake in GRP78-positive tumors in preclinical models highlight its potential for clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development and cancer imaging. Further investigation into the precise molecular interactions and downstream signaling events following the binding of this probe to GRP78 will be crucial for fully realizing the diagnostic and therapeutic potential of targeting this important cancer-related protein.

A Technical Guide to AlF-NOTA-c-d-VAP: A Novel Peptide-Based Probe for Non-Invasive Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of AlF-NOTA-c-d-VAP, a novel peptide-based radiopharmaceutical for non-invasive tumor imaging using Positron Emission Tomography (PET). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

Non-invasive imaging techniques are crucial for the diagnosis, staging, and monitoring of cancer.[1][2][3] Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that utilizes radiolabeled probes to visualize and quantify biological processes at the molecular level.[1][4] Peptide-based radiopharmaceuticals have emerged as a promising class of imaging agents due to their high specificity, favorable pharmacokinetics, and the relative ease of their synthesis and modification.

This guide focuses on a novel peptide PET probe, [¹⁸F]this compound, designed for targeted imaging of Glucose-Regulated Protein 78 (GRP78). GRP78, a member of the HSP70 superfamily, is an endoplasmic reticulum chaperone protein that is overexpressed in a variety of cancers, making it an attractive target for cancer imaging and therapy. Existing PET probes targeting GRP78 have faced challenges such as low tumor uptake and high background signals. [¹⁸F]this compound has been developed to address these limitations.

Probe Design and Synthesis

The [¹⁸F]this compound probe consists of three key components: a targeting peptide (c-d-VAP), a chelator (NOTA), and a radionuclide ([¹⁸F]fluoride complexed with aluminum).

  • Targeting Moiety (c-d-VAP peptide): The cyclic peptide c-d-VAP is the component that specifically binds to the GRP78 receptor on the surface of tumor cells.

  • Chelator (NOTA): 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator that firmly holds the Al¹⁸F complex, preventing the release of the radionuclide in vivo.

  • Radionuclide ([¹⁸F]AlF): The positron-emitting radionuclide Fluorine-18 is attached to the chelator via an aluminum fluoride complex. The Al¹⁸F labeling method offers a simple, one-step radiolabeling procedure with high efficiency.

The synthesis of [¹⁸F]this compound is a straightforward process that can be completed in approximately 25 minutes.

Quantitative Data Summary

The following tables summarize the key quantitative data for [¹⁸F]this compound, providing a clear comparison of its radiochemical properties and in vivo performance.

Table 1: Radiochemical Properties of [¹⁸F]this compound

ParameterValue
Radiochemical Yield51 ± 16%
Radiochemical Purity> 99%
Molar Activity20-50 GBq/μmol
LogD Value-3.41 ± 0.03

Table 2: In Vivo Tumor Uptake of [¹⁸F]this compound at 60 Minutes Post-Injection

Tumor Model (Cell Line)GRP78 Expression LevelTumor-to-Muscle Ratio (%ID/g)
A549High10.48 ± 1.39
MDA-MB-231Medium6.25 ± 0.47
HepG2Low3.15 ± 1.15

Experimental Protocols

This section details the methodologies for the key experiments cited in the development and evaluation of [¹⁸F]this compound.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling is performed using the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron.

  • Reaction Mixture Preparation: A mixture is prepared containing the NOTA-c-d-VAP precursor peptide, an aluminum chloride solution, and a suitable buffer (e.g., sodium acetate).

  • Radiolabeling Reaction: The aqueous [¹⁸F]fluoride solution is added to the reaction mixture.

  • Heating: The reaction vial is heated at an optimized temperature for a short duration.

  • Purification: The final product, [¹⁸F]this compound, is purified using solid-phase extraction cartridges to remove any unreacted [¹⁸F]fluoride and other impurities.

In Vitro and In Vivo Stability

The stability of the probe is assessed to ensure it remains intact under physiological conditions.

  • In Vitro Stability: [¹⁸F]this compound is incubated in phosphate-buffered saline (PBS) and mouse serum at 37°C for various time points. The radiochemical purity is analyzed at each time point using radio-HPLC.

  • In Vivo Stability: The probe is administered to healthy mice. Blood and urine samples are collected at different time points, and the metabolic profile is analyzed by radio-HPLC.

Animal Models and Tumor Xenografts

Animal studies are conducted to evaluate the in vivo performance of the probe.

  • Cell Culture: Human tumor cell lines with varying levels of GRP78 expression (e.g., A549 - high, MDA-MB-231 - medium, HepG2 - low) are cultured under standard conditions.

  • Tumor Implantation: Cultured tumor cells are subcutaneously injected into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size for imaging studies.

Micro-PET Imaging

Micro-PET imaging is performed to visualize the biodistribution and tumor-targeting efficacy of [¹⁸F]this compound.

  • Probe Administration: Tumor-bearing mice are intravenously injected with a dose of [¹⁸F]this compound.

  • Dynamic and Static Imaging: Dynamic PET scans are acquired immediately after injection to assess the initial uptake and clearance kinetics. Static PET/CT scans are performed at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to evaluate tumor accumulation and retention.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images of tumors and major organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution Studies

Ex vivo biodistribution studies provide a more precise quantification of probe accumulation in various tissues.

  • Probe Injection: A cohort of tumor-bearing mice is injected with [¹⁸F]this compound.

  • Tissue Harvesting: At predetermined time points, the mice are euthanized, and major organs and tumors are collected.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as %ID/g.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the targeted biological pathway.

G cluster_synthesis Radiosynthesis Workflow NOTA-c-d-VAP Precursor NOTA-c-d-VAP Precursor Reaction Mixture Reaction Mixture NOTA-c-d-VAP Precursor->Reaction Mixture AlCl3 Solution AlCl3 Solution AlCl3 Solution->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture [18F]Fluoride [18F]Fluoride [18F]Fluoride->Reaction Mixture Heating Heating Reaction Mixture->Heating Purification (SPE) Purification (SPE) Heating->Purification (SPE) [18F]this compound [18F]this compound Purification (SPE)->[18F]this compound G cluster_invivo In Vivo Evaluation Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation in Mice Tumor Implantation in Mice Tumor Cell Culture->Tumor Implantation in Mice Tumor Growth Tumor Growth Tumor Implantation in Mice->Tumor Growth Probe Injection ([18F]this compound) Probe Injection ([18F]this compound) Tumor Growth->Probe Injection ([18F]this compound) Micro-PET/CT Imaging Micro-PET/CT Imaging Probe Injection ([18F]this compound)->Micro-PET/CT Imaging Biodistribution Study Biodistribution Study Probe Injection ([18F]this compound)->Biodistribution Study Data Analysis Data Analysis Micro-PET/CT Imaging->Data Analysis Biodistribution Study->Data Analysis G cluster_pathway Targeting and Imaging Pathway [18F]this compound [18F]this compound GRP78 Receptor GRP78 Receptor [18F]this compound->GRP78 Receptor Binding Tumor Cell Tumor Cell Internalization Internalization GRP78 Receptor->Internalization PET Scanner PET Scanner Internalization->PET Scanner Positron Emission Tumor Image Tumor Image PET Scanner->Tumor Image Signal Detection & Reconstruction

References

Methodological & Application

Application Notes and Protocols for AlF-NOTA-c(d-VAP) PET Imaging in Tumor-Bearing Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the novel peptide-based positron emission tomography (PET) probe, [¹⁸F]AlF-NOTA-c(d-VAP), for targeted imaging of Glucose-Regulated Protein 78 (GRP78) expression in tumor-bearing mice. GRP78, a key player in the unfolded protein response, is overexpressed on the surface of various cancer cells, making it a promising biomarker for tumor imaging and therapy. [¹⁸F]AlF-NOTA-c(d-VAP) has demonstrated high stability, specific tumor targeting, and favorable pharmacokinetic properties, offering a non-invasive method to assess GRP78 expression in preclinical cancer models.

I. Overview and Principle

The [¹⁸F]AlF-NOTA-c(d-VAP) probe is a peptide-based radiotracer designed to specifically bind to GRP78. The c(d-VAP) peptide moiety serves as the targeting vector for GRP78. This peptide is conjugated to the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which securely complexes with Aluminum Fluoride ([¹⁸F]AlF). The positron-emitting radionuclide, Fluorine-18 (¹⁸F), allows for in vivo imaging using PET, a highly sensitive and quantitative molecular imaging modality. Following intravenous administration, the probe accumulates in tissues with high GRP78 expression, primarily tumors, enabling their visualization and quantification.

II. GRP78 Signaling Pathway in Cancer

Under cellular stress conditions, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR). GRP78 plays a central role in this process. In cancer cells, GRP78 is often overexpressed and can translocate to the cell surface, where it acts as a receptor and mediates various signaling pathways that promote tumor growth, proliferation, invasion, and resistance to therapy.

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface GRP78_ER GRP78 UPR_Sensors PERK, IRE1, ATF6 GRP78_ER->UPR_Sensors Dissociates from csGRP78 Cell Surface GRP78 GRP78_ER->csGRP78 Translocation Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->GRP78_ER Binds to PI3K_AKT PI3K/AKT Pathway csGRP78->PI3K_AKT Activates MAPK MAPK Pathway csGRP78->MAPK Activates Proliferation Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance MAPK->Proliferation MAPK->Invasion PET_Imaging_Workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep tracer_injection Radiotracer Injection ([¹⁸F]AlF-NOTA-c(d-VAP)) animal_prep->tracer_injection pet_ct_scan PET/CT Imaging (Dynamic/Static Scans) tracer_injection->pet_ct_scan image_recon Image Reconstruction pet_ct_scan->image_recon biodistribution Ex vivo Biodistribution (Optional) pet_ct_scan->biodistribution data_analysis Data Analysis (ROI Quantification) image_recon->data_analysis end End data_analysis->end biodistribution->data_analysis

Application of AlF-NOTA-c(RGDyK) in Lung Cancer Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaging of integrin αvβ3 expression in lung cancer provides valuable insights into tumor angiogenesis, proliferation, and metastatic potential. This document provides detailed application notes and protocols for the use of Aluminum Fluoride-18 labeled NOTA-conjugated cyclic RGD peptides, exemplified by AlF-NOTA-c(RGDyK), a PET radiotracer for non-invasive imaging of integrin αvβ3 in lung cancer. While the specific peptide "c-d-VAP" is not widely documented in the context of a NOTA-based radiotracer, the principles and protocols outlined here for the well-characterized c(RGDyK) peptide are broadly applicable to other peptide-based tracers targeting similar biological pathways. The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrin αvβ3, which is often overexpressed in various cancer types, including non-small cell lung cancer (NSCLC).

Principle and Mechanism of Action

AlF-NOTA-c(RGDyK) is a PET imaging agent that targets the integrin αvβ3. The cyclic peptide c(RGDyK) binds with high affinity to the extracellular domain of integrin αvβ3. This integrin is a key player in cell-cell and cell-extracellular matrix interactions, promoting tumor growth, angiogenesis, and metastasis. Upon binding, the radiotracer is internalized, leading to accumulation of the 18F radioisotope at the tumor site, which can be detected and quantified by PET imaging. The interaction of integrin αvβ3 with the extracellular matrix activates downstream signaling pathways, such as the FAK/AKT pathway, which promotes cancer cell survival and proliferation[1]. In some contexts, integrin αvβ3 upregulation in response to nutrient stress can promote metabolic plasticity in lung cancer cells through AMPK and PGC1α signaling[2][3].

Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AlF_NOTA_RGD AlF-NOTA-c(RGDyK) Integrin_avB3 Integrin αvβ3 AlF_NOTA_RGD->Integrin_avB3 Binds ECM ECM Proteins ECM->Integrin_avB3 Binds FAK FAK Integrin_avB3->FAK Activates AKT AKT FAK->AKT Activates Downstream Cell Survival, Proliferation, Angiogenesis AKT->Downstream Promotes

Caption: Integrin αvβ3 signaling pathway in lung cancer.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using radiolabeled RGD peptides for PET imaging in preclinical and clinical settings.

ParameterTracerModelValueReference
Tumor Uptake 68Ga-NOTA-RGDHuman colon cancer xenografts5.1 ± 1.0 %ID/g[4]
68Ga-NOTA-PRGD2Lung cancer patientsSUVavg > 1.3 (malignant)[5]
Binding Affinity (Ki) NOTA-RGDIn vitro (αvβ3)1.9 nM
c(RGDyK)In vitro (αvβ3)1.3 nM
Diagnostic Performance 68Ga-NOTA-PRGD2Lung cancer patientsSensitivity: 83.8%, Specificity: 91.3%
Specific Activity 68Ga-NOTA-RGD17.4 GBq/µmol (HPLC purified)
68Ga-NOTA-RGD74 GBq/µmol (Sep-Pak purified)
[18F]Alfatide II14.8-37 GBq/µmol

Experimental Protocols

Experimental Workflow

Experimental_Workflow Start Start Radiolabeling 1. Radiolabeling of NOTA-c(RGDyK) with 18F Start->Radiolabeling QC 2. Quality Control (Radiochemical Purity) Radiolabeling->QC InVitro 3. In Vitro Cell Binding Assay QC->InVitro InVivo 4. In Vivo Animal PET/CT Imaging QC->InVivo DataAnalysis 6. Data Analysis InVitro->DataAnalysis Biodistribution 5. Ex Vivo Biodistribution InVivo->Biodistribution Biodistribution->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for preclinical evaluation.

Radiolabeling of NOTA-c(RGDyK) with [18F]AlF

This protocol is based on the aluminum fluoride-18 labeling method.

Materials:

  • NOTA-c(RGDyK) peptide

  • [18F]Fluoride (produced from a cyclotron)

  • Aluminum chloride (AlCl3) solution (2 mM in sodium acetate buffer, pH 4.0)

  • Sodium acetate buffer (0.5 M, pH 4.0)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution (0.9% NaCl)

  • Reaction vial

Procedure:

  • Activate the C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

  • Trap the aqueous [18F]fluoride onto the activated C18 Sep-Pak cartridge.

  • Elute the [18F]fluoride from the cartridge with a minimal amount of ethanol/water mixture into a reaction vial.

  • Add the NOTA-c(RGDyK) peptide solution to the reaction vial.

  • Add the AlCl3 solution to the reaction vial.

  • Incubate the reaction mixture at 100°C for 15 minutes.

  • Cool the reaction vial to room temperature.

  • Purify the [18F]AlF-NOTA-c(RGDyK) using a C18 Sep-Pak cartridge. Wash with sterile water to remove unreacted [18F]fluoride and elute the final product with ethanol.

  • Formulate the final product in saline for injection after evaporating the ethanol.

In Vitro Cell Binding Assay

This assay determines the binding affinity and specificity of the radiotracer to integrin αvβ3-expressing lung cancer cells.

Materials:

  • Integrin αvβ3-positive lung cancer cell line (e.g., A549)

  • Integrin αvβ3-negative cell line (as a control)

  • [18F]AlF-NOTA-c(RGDyK)

  • Unlabeled ("cold") c(RGDyK) peptide

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Plate the lung cancer cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with cold PBS.

  • For competition studies, add increasing concentrations of cold c(RGDyK) to the wells.

  • Add a fixed concentration of [18F]AlF-NOTA-c(RGDyK) to each well.

  • Incubate the plates at 37°C for 1 hour.

  • Wash the cells three times with cold PBS to remove unbound radiotracer.

  • Lyse the cells with NaOH or a suitable lysis buffer.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the specific binding and determine the binding affinity (IC50 or Ki).

In Vivo Animal PET/CT Imaging

This protocol outlines the procedure for imaging tumor-bearing animals.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous A549 xenografts)

  • [18F]AlF-NOTA-c(RGDyK)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Inject a known amount of [18F]AlF-NOTA-c(RGDyK) (typically 3.7-7.4 MBq) via the tail vein.

  • For blocking experiments, co-inject an excess of cold c(RGDyK) with the radiotracer.

  • Allow for uptake of the radiotracer (typically 30-60 minutes).

  • Position the animal in the PET/CT scanner and acquire static or dynamic images.

  • Reconstruct the images and perform image analysis to quantify radiotracer uptake in the tumor and other organs of interest (expressed as %ID/g or SUV).

Ex Vivo Biodistribution Study

This study provides a quantitative measure of radiotracer distribution in various tissues.

Materials:

  • Tumor-bearing mice

  • [18F]AlF-NOTA-c(RGDyK)

  • Gamma counter

  • Analytical balance

Procedure:

  • Following the PET/CT scan or at a predetermined time point post-injection, euthanize the mice.

  • Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

AlF-NOTA-c(RGDyK) and similar radiolabeled RGD peptides are promising agents for the non-invasive imaging of integrin αvβ3 expression in lung cancer. The protocols provided herein offer a framework for the preclinical evaluation of these tracers. The ability to visualize and quantify integrin αvβ3 expression can aid in patient stratification, monitoring response to therapy, and developing novel targeted treatments for lung cancer.

References

Application Notes and Protocols for Dynamic PET Imaging with [¹⁸F]AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of [¹⁸F]AlF-NOTA-c-d-VAP, a novel peptide-based positron emission tomography (PET) probe for the targeted imaging of Glucose-Regulated Protein 78 (GRP78) in oncology. GRP78, a key chaperone protein in the endoplasmic reticulum, is overexpressed on the cell surface in various cancers, making it a valuable biomarker for tumor imaging and therapeutic guidance. [¹⁸F]this compound demonstrates high stability, rapid tumor uptake, and sustained retention, offering a promising tool for non-invasive, real-time tumor imaging and pharmacokinetic analysis.[1][2]

These protocols cover the synthesis of the precursor, radiolabeling with fluorine-18, in vivo dynamic PET imaging in preclinical models, and subsequent pharmacokinetic analysis of the acquired data.

Data Presentation

Table 1: Radiochemical and Physicochemical Properties of [¹⁸F]this compound
ParameterValueReference
Radiochemical Yield51 ± 16%[1]
Radiochemical Purity>99%[1][2]
Molar Activity20-50 GBq/µmol
logD (pH 7.4)-3.41 ± 0.03
In Vitro Stability (Saline)High
In Vivo StabilityHigh
Table 2: Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice (60 min post-injection)
Tumor Model (GRP78 Expression)Tumor-to-Muscle Ratio (%ID/g)Reference
A549 (High)10.48 ± 1.39
MDA-MB-231 (Medium)6.25 ± 0.47
HepG2 (Low)3.15 ± 1.15

Experimental Protocols

Protocol 1: Synthesis of NOTA-c-d-VAP Precursor

This protocol describes the solid-phase peptide synthesis (SPPS) of the NOTA-conjugated c-d-VAP peptide precursor.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • NOTA-NHS ester

  • Diisopropylethylamine (DIPEA)

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the c-d-VAP sequence. Use a 4-fold excess of Fmoc-amino acid, DIC, and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • NOTA Conjugation: Following the final Fmoc deprotection, dissolve NOTA-NHS ester and DIPEA in DMF and add to the resin. Allow the reaction to proceed overnight.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a mixture of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the NOTA-c-d-VAP precursor by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of NOTA-c-d-VAP with [¹⁸F]AlF

This protocol details the one-step aqueous radiolabeling of the NOTA-c-d-VAP precursor with fluorine-18.

Materials:

  • [¹⁸F]Fluoride in saline

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)

  • NOTA-c-d-VAP precursor solution

  • Sodium acetate buffer (0.5 M, pH 4.1)

  • Ethanol

  • Solid-phase extraction (SPE) cartridge (e.g., Empore C18)

  • Sterile water for injection

  • Heating block or water bath

Procedure:

  • Reaction Mixture Preparation: In a sealed reaction vial, combine the following reagents in order:

    • [¹⁸F]Fluoride (e.g., 0.7-6 GBq in 100 µL 0.9% saline)

    • NOTA-c-d-VAP precursor (e.g., 20 nmol in 27 µL water)

    • Ethanol (100%, 0.4 mL)

    • AlCl₃ solution (10 mM, 2 µL) in sodium acetate buffer

    • Sodium acetate buffer (0.5 M, pH 4.1, 80 µL)

  • Incubation: Seal the vial and heat the reaction mixture at 105°C for 15 minutes.

  • Purification:

    • Cool the reaction vial to room temperature.

    • Dilute the reaction mixture with 8 mL of deionized water.

    • Load the diluted mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride.

    • Elute the [¹⁸F]this compound with ethanol.

    • Evaporate the ethanol and formulate the final product in sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using radio-HPLC.

    • Measure the final radioactivity and calculate the radiochemical yield and molar activity.

Protocol 3: Dynamic PET/CT Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for performing dynamic PET/CT imaging in preclinical tumor models.

Materials:

  • Tumor-bearing mice (e.g., xenograft models with varying GRP78 expression)

  • [¹⁸F]this compound radiotracer

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Catheter for tail vein injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place the mouse on the scanner bed, which is equipped with a heating pad to maintain body temperature.

    • Position a catheter in the lateral tail vein for tracer injection.

  • CT Scan: Perform a low-dose CT scan for anatomical reference and attenuation correction of the PET data.

  • Dynamic PET Scan:

    • Start the dynamic PET acquisition immediately before the intravenous injection of [¹⁸F]this compound (e.g., 3.7-7.4 MBq).

    • Acquire dynamic PET data in list mode for a total of 60 minutes.

    • The framing sequence can be, for example: 4 x 30 s, 10 x 60 s, 1 x 180 s, 3 x 900 s, and 1 x 600 s.

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 3D OSEM/MAP). Correct for attenuation, scatter, and radioactive decay.

  • Post-Scan: Monitor the animal until it has fully recovered from anesthesia.

Protocol 4: Pharmacokinetic Analysis of Dynamic PET Data

This protocol provides a general workflow for the pharmacokinetic analysis of the dynamic PET data.

Software:

  • Image analysis software with kinetic modeling capabilities (e.g., PMOD, Invicro)

Procedure:

  • Image Analysis and Time-Activity Curve (TAC) Generation:

    • Co-register the dynamic PET images with the CT images.

    • Define regions of interest (ROIs) on the images for the tumor and key organs (e.g., heart for blood pool, liver, kidneys, muscle).

    • Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.

  • Input Function Derivation:

    • Use an image-derived input function (IDIF) from a large blood pool, such as the left ventricle of the heart, to represent the arterial blood concentration of the tracer over time.

  • Pharmacokinetic Modeling:

    • Based on the biodistribution data indicating rapid blood clearance and renal excretion, a single-compartment reversible metabolic model is appropriate for [¹⁸F]this compound.

    • Fit the TACs of the tumor and other tissues to the selected compartmental model using the derived input function.

  • Parameter Estimation:

    • The model fitting will yield pharmacokinetic parameters such as K₁, k₂, and the volume of distribution (Vd).

    • These parameters provide quantitative information about tracer delivery, binding, and clearance.

  • Data Interpretation:

    • Compare the pharmacokinetic parameters between different tumor types or treatment groups to assess differences in tracer uptake and retention, which correlate with GRP78 expression.

Mandatory Visualizations

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface cluster_Signaling Downstream Signaling GRP78_ER GRP78 UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) GRP78_ER->UPR Release upon ER Stress GRP78_CS Cell Surface GRP78 PI3K_AKT PI3K/AKT Pathway GRP78_CS->PI3K_AKT MAPK MAPK Pathway GRP78_CS->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Metastasis Invasion & Metastasis MAPK->Metastasis VAP_probe [18F]this compound VAP_probe->GRP78_CS Binds to

Caption: GRP78 signaling pathway in cancer targeted by [¹⁸F]this compound.

Experimental_Workflow cluster_Synthesis Tracer Preparation cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Peptide_Synth 1. Peptide Synthesis (NOTA-c-d-VAP) Radiolabeling 2. [18F]AlF Radiolabeling Peptide_Synth->Radiolabeling QC 3. Quality Control Radiolabeling->QC Animal_Prep 4. Animal Preparation QC->Animal_Prep PET_CT 5. Dynamic PET/CT Scan Animal_Prep->PET_CT Image_Recon 6. Image Reconstruction PET_CT->Image_Recon TAC_Gen 7. TAC Generation Image_Recon->TAC_Gen PK_Model 8. Pharmacokinetic Modeling TAC_Gen->PK_Model Result Pharmacokinetic Parameters (K1, k2, Vd) PK_Model->Result

Caption: Experimental workflow for pharmacokinetic analysis with [¹⁸F]this compound.

References

Application Notes & Protocols: AlF-NOTA-c-d-VAP for Assessing Tumor Response to Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide conjugate "AlF-NOTA-c-d-VAP" is not documented in the available scientific literature. Therefore, these application notes and protocols are based on the well-established and structurally analogous radiotracer, [¹⁸F]AlF-NOTA-c(RGDyK)₂ (also referred to as [¹⁸F]AlF-NOTA-RGD₂), which targets the αvβ3 integrin. The principles and methodologies described herein provide a robust framework for the potential application of a novel peptide-based tracer like this compound.

Introduction

Integrin αvβ3 is a key cell surface receptor that is overexpressed on activated endothelial cells during tumor angiogenesis and on various tumor cells.[1][2] Its expression levels are often correlated with tumor growth, metastasis, and response to therapy.[3][4] Positron Emission Tomography (PET) imaging with radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides, which specifically bind to integrin αvβ3, allows for the non-invasive visualization and quantification of tumor angiogenesis.[5]

The [¹⁸F]AlF-NOTA labeling method offers a significant advantage for clinical translation due to its simple, one-step radiosynthesis, which avoids the laborious multi-step procedures often associated with ¹⁸F-labeling. This document provides detailed protocols for the synthesis, quality control, and application of an [¹⁸F]AlF-NOTA-conjugated peptide tracer for assessing tumor response to therapy in a preclinical setting.

Biological Pathway: Integrin αvβ3 Signaling in Angiogenesis

Integrin αvβ3 plays a crucial role in mediating endothelial cell survival, proliferation, and migration—key processes in angiogenesis. Upon binding to extracellular matrix (ECM) proteins containing the RGD motif, integrin αvβ3 clusters and activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Src pathways. It also cooperates with growth factor receptors like VEGFR2 to promote angiogenic signaling. Blocking this integrin can induce apoptosis in proliferating endothelial cells, making it an attractive target for anti-angiogenic therapies.

Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Endothelial Cell ECM RGD Ligands (e.g., Vitronectin, Fibronectin) Integrin Integrin αvβ3 ECM->Integrin Binding VEGFR2 VEGFR2 Integrin->VEGFR2 Cooperation FAK FAK Integrin->FAK Activation PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/MAPK VEGFR2->MAPK Src Src FAK->Src FAK->PI3K Src->MAPK Migration Migration & Invasion Src->Migration Survival Survival (Anti-apoptosis) PI3K->Survival Proliferation Proliferation MAPK->Proliferation

Caption: Integrin αvβ3 signaling pathway in angiogenesis.

Experimental Protocols

Radiosynthesis of [¹⁸F]AlF-NOTA-Peptide

This protocol describes a one-pot, one-step labeling method.

Materials:

  • NOTA-conjugated peptide precursor (e.g., NOTA-c(RGDyK)₂)

  • [¹⁸F]Fluoride in 0.9% saline

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.5 M Sodium Acetate buffer, pH 4)

  • Sodium Acetate buffer (0.5 M, pH 4.1)

  • Ethanol

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18)

  • Heating block or automated synthesis module

Procedure:

  • In a sterile reaction vial, combine the NOTA-peptide precursor (e.g., 20-60 nmol), AlCl₃ solution, and Sodium Acetate buffer.

  • Add the aqueous [¹⁸F]Fluoride (up to ~6 GBq) to the vial.

  • Add ethanol to facilitate the reaction.

  • Seal the vial and heat at 100-105°C for 15 minutes.

  • After cooling, dilute the reaction mixture with sterile water.

  • Purify the product using a pre-conditioned SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]Fluoride and elute the final product with an ethanol/water mixture.

  • The final product should be formulated in a sterile, pyrogen-free solution (e.g., 0.9% saline with ≤10% ethanol) for injection.

Radiolabeling_Workflow cluster_reagents Reagents cluster_process Process F18 [¹⁸F]Fluoride Mix 1. Mix Reagents in Vial F18->Mix Peptide NOTA-Peptide Peptide->Mix AlCl3 AlCl₃ Solution AlCl3->Mix Buffer Acetate Buffer (pH 4) Buffer->Mix Heat 2. Heat (105°C, 15 min) Mix->Heat Purify 3. SPE Purification Heat->Purify Formulate 4. Formulation Purify->Formulate Final [¹⁸F]AlF-NOTA-Peptide (Sterile Solution) Formulate->Final

Caption: Workflow for one-step [¹⁸F]AlF radiolabeling.

Quality Control

Radiochemical Purity (RCP):

  • Method: Analytical Radio-HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Acceptance Criteria: RCP > 95%.

In Vitro Stability:

  • Incubate the final product in mouse or human serum at 37°C.

  • Analyze samples at various time points (e.g., 30, 60, 120 min) by Radio-HPLC.

  • Result: The tracer should remain >95% intact after 2 hours of incubation.

Table 1: Summary of Radiosynthesis & Quality Control Parameters

Parameter Typical Value Reference
Radiosynthesis Time < 40 min
Radiochemical Yield (decay-corrected) 18% - 38%
Radiochemical Purity > 95%
Molar Activity 11.6 - 12.1 MBq/nmol

| In Vitro Serum Stability (2h) | > 95% intact | |

In Vivo PET Imaging Protocol for Therapy Assessment

Animal Model:

  • Female immunodeficient mice (e.g., nude mice).

  • Subcutaneously implant human tumor cells with known integrin αvβ3 expression (e.g., U87MG glioblastoma) in the shoulder flank.

  • Allow tumors to grow to a suitable size (e.g., 6-8 mm diameter).

Therapy and Imaging Schedule:

  • Baseline Scan (Day 0): Perform a PET scan before initiating therapy.

  • Therapy Initiation (Day 1): Begin the anti-angiogenic or cytotoxic therapy regimen.

  • Follow-up Scans: Perform PET scans at selected time points during and after therapy (e.g., Day 3, Day 7, Day 14) to monitor changes in tracer uptake.

Imaging Procedure:

  • Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

  • Inject ~3.7-7.4 MBq (100-200 µCi) of the [¹⁸F]AlF-NOTA-peptide tracer via the tail vein.

  • Acquire dynamic or static PET scans. A typical protocol involves a 60-minute dynamic scan or static scans at 30, 60, and 120 minutes post-injection (p.i.).

  • A CT scan can be acquired for anatomical co-registration and attenuation correction.

Image Analysis:

  • Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).

  • Draw regions of interest (ROIs) on the tumor, major organs (kidneys, liver, muscle), and a blood pool region (e.g., heart).

  • Calculate tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

  • Compare tumor uptake values between baseline and follow-up scans to assess therapeutic response. A significant decrease in tracer uptake suggests an effective anti-angiogenic response.

Therapy_Assessment_Workflow Start Tumor-Bearing Mouse Model Baseline Day 0: Baseline PET Scan Start->Baseline Therapy Initiate Therapy Regimen Baseline->Therapy FollowUp Follow-up PET Scans (e.g., Day 3, 7, 14) Therapy->FollowUp Analysis Image Analysis: Quantify Tumor Uptake (%ID/g or SUV) FollowUp->Analysis Response Assess Response: Compare Uptake vs. Baseline Analysis->Response

Caption: Workflow for assessing therapy response with PET.

Data Presentation

Quantitative data from PET imaging and biodistribution studies are crucial for evaluating the tracer's performance and the efficacy of the therapy.

Table 2: Representative In Vivo Uptake of [¹⁸F]AlF-NOTA-RGD₂ in U87MG Tumor Model (60 min p.i.)

Tissue Uptake (%ID/g ± SD) Tumor-to-Organ Ratio Reference
Tumor 3.45 ± 0.18 -
Blood 0.45 ± 0.08 7.7 (Value for similar tracer)
Kidneys 4.67 ± 1.08 0.74
Liver 1.15 ± 0.15 3.0 (Combined data)

| Muscle | 0.35 ± 0.05 | 9.9 | (Combined data) |

Table 3: Example Data for Monitoring Therapy Response

Time Point Treatment Group (%ID/g ± SD) Control Group (%ID/g ± SD) % Change from Baseline (Treated)
Baseline (Day 0) 3.5 ± 0.4 3.6 ± 0.5 0%

| Post-Therapy (Day 7) | 1.8 ± 0.3 | 4.2 ± 0.6 | ↓ 48.6% |

Note: Data in Table 3 is hypothetical and for illustrative purposes only. A significant reduction in tumor uptake in the treatment group compared to the control group would indicate a positive therapeutic effect, likely due to a reduction in tumor angiogenesis and integrin αvβ3 expression.

References

Application Notes and Protocols: Immunohistochemistry Validation of GRP78 Expression with AlF-NOTA-c-d-VAP Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 78 (GRP78), also known as BiP, is a key molecular chaperone primarily located in the endoplasmic reticulum (ER).[1][2] Under cellular stress conditions, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the expression of GRP78 is significantly upregulated.[1][3] In many cancer cells, GRP78 is translocated to the cell surface, where it acts as a receptor, mediating signaling pathways involved in proliferation, metastasis, angiogenesis, and drug resistance.[3] This cell surface expression of GRP78 (csGRP78) is a promising biomarker for cancer diagnosis and a target for novel therapies.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of metabolic processes and receptor expression. The development of radiolabeled probes targeting csGRP78, such as [18F]AlF-NOTA-c-d-VAP, offers a powerful tool for tumor imaging and guiding targeted therapies. This peptide-based PET probe has demonstrated high stability and specific tumor uptake correlated with GRP78 expression levels.

To ensure the specificity and reliability of the PET imaging results, it is crucial to perform post-imaging validation of GRP78 expression in the tumor tissue. Immunohistochemistry (IHC) is the gold-standard technique for visualizing protein expression within the cellular context of tissues. This application note provides detailed protocols for utilizing [18F]this compound for PET imaging of GRP78-expressing tumors and the subsequent validation of GRP78 expression by IHC.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the role of GRP78 in promoting tumor progression and the overall experimental workflow for PET imaging and IHC validation.

GRP78_Signaling_and_Workflow GRP78 Signaling and Experimental Workflow cluster_signaling GRP78 Signaling in Cancer cluster_workflow Experimental Workflow Stress Tumor Microenvironment (Hypoxia, Nutrient Deprivation) ER_Stress ER Stress Stress->ER_Stress GRP78_Upregulation GRP78 Upregulation and Translocation ER_Stress->GRP78_Upregulation csGRP78 Cell Surface GRP78 GRP78_Upregulation->csGRP78 Proliferation Proliferation csGRP78->Proliferation Metastasis Metastasis csGRP78->Metastasis Angiogenesis Angiogenesis csGRP78->Angiogenesis Drug_Resistance Drug Resistance csGRP78->Drug_Resistance Tumor_Model Tumor Xenograft Model (e.g., A549, MDA-MB-231) PET_Imaging In Vivo PET/CT Imaging Tumor_Model->PET_Imaging Radiolabeling [18F]this compound Radiosynthesis Radiolabeling->PET_Imaging Image_Analysis Quantitative Image Analysis (SUVmax, T/M ratio) PET_Imaging->Image_Analysis Tissue_Harvest Tumor Tissue Harvesting and Processing PET_Imaging->Tissue_Harvest Scoring IHC Scoring and Correlation Analysis Image_Analysis->Scoring Correlation IHC Immunohistochemistry for GRP78 Tissue_Harvest->IHC IHC->Scoring

Caption: GRP78 signaling in cancer and the corresponding experimental workflow.

Experimental Protocols

Protocol 1: Radiosynthesis of [18F]this compound

This protocol is based on the aluminum-[18F]fluoride ([18F]AlF) method, which allows for a simple and efficient one-step radiolabeling of NOTA-conjugated peptides.

Materials:

  • NOTA-c-d-VAP precursor

  • [18F]Fluoride (produced from a cyclotron)

  • Aluminum chloride (AlCl₃) solution (2 mM in sodium acetate buffer, pH 4.0)

  • Sodium acetate buffer (0.5 M, pH 4.0)

  • Ethanol

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • HPLC system for quality control

Procedure:

  • To a reaction vial, add the NOTA-c-d-VAP precursor (typically 10-50 µg).

  • Add the aqueous [18F]fluoride solution.

  • Add the AlCl₃ solution.

  • The reaction mixture is heated at 100-110°C for 15-20 minutes.

  • After cooling, the crude product is purified using a C18 Sep-Pak cartridge, pre-activated with ethanol and washed with water.

  • The final product is eluted with ethanol and diluted with sterile water or saline for injection.

  • Perform quality control using analytical HPLC to determine radiochemical purity and molar activity.

Expected Results:

  • Radiochemical yield: 51 ± 16%

  • Radiochemical purity: >99%

  • Molar activity: 20-50 GBq/µmol

Protocol 2: In Vivo PET/CT Imaging

Animal Models:

  • Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of human cancer cell lines with varying GRP78 expression levels (e.g., high: A549, medium: MDA-MB-231, low: HepG2).

Procedure:

  • Anesthetize the tumor-bearing mice (e.g., with isoflurane).

  • Administer [18F]this compound (typically 3.7-7.4 MBq) via tail vein injection.

  • Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 30, 60, 90, 120 minutes). A 60-minute post-injection time point is often optimal for imaging.

  • Reconstruct the PET images using standard algorithms (e.g., OSEM).

  • Co-register PET and CT images for anatomical localization.

Protocol 3: Quantitative PET Image Analysis

Procedure:

  • Draw regions of interest (ROIs) on the PET images over the tumor and major organs (e.g., muscle, liver, kidneys).

  • Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV is a semi-quantitative measure of tracer uptake.

  • Determine the maximum SUV (SUVmax) for the tumor, which represents the highest pixel value within the tumor ROI.

  • Calculate the tumor-to-muscle (T/M) ratio to assess the specific uptake in the tumor relative to background.

Protocol 4: Immunohistochemistry (IHC) for GRP78

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)

  • Primary antibody: anti-GRP78/BiP antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Cut 4-5 µm sections from the FFPE tumor blocks.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with the primary anti-GRP78 antibody (dilution to be optimized, e.g., 1:100 to 1:500) overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal with DAB chromogen, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize the cell nuclei.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

Protocol 5: IHC Scoring

A semi-quantitative H-score can be used to evaluate GRP78 expression. This score takes into account both the staining intensity and the percentage of positive cells.

Procedure:

  • Examine the stained slides under a light microscope.

  • Assess the staining intensity on a scale of 0 to 3:

    • 0: No staining

    • 1: Weak staining

    • 2: Moderate staining

    • 3: Strong staining

  • Determine the percentage of positively stained tumor cells (Pi) for each intensity level.

  • Calculate the H-score using the following formula: H-score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining) The H-score will range from 0 to 300.

Data Presentation

The quantitative data from PET imaging and IHC scoring should be summarized in tables for clear comparison and correlation analysis.

Table 1: Quantitative PET Imaging Data

Cell LineGRP78 ExpressionSUVmax (at 60 min p.i.)Tumor-to-Muscle Ratio (at 60 min p.i.)
A549High10.48 ± 1.39High
MDA-MB-231Medium6.25 ± 0.47Medium
HepG2Low3.15 ± 1.15Low
Data are presented as mean ± standard deviation. Data derived from existing studies.

Table 2: Immunohistochemistry Scoring

Cell LineGRP78 ExpressionAverage H-scorePredominant Staining Intensity
A549High200-300Strong
MDA-MB-231Medium100-200Moderate
HepG2Low0-100Weak to Negative
Hypothetical H-scores for illustrative purposes.

Correlation of PET Imaging and IHC

A strong positive correlation between the PET imaging data (SUVmax and T/M ratio) and the IHC H-scores will validate that the uptake of [18F]this compound is indeed dependent on the level of GRP78 expression in the tumors. This validation is a critical step in the development and application of this novel PET probe for cancer imaging and patient stratification for GRP78-targeted therapies.

Conclusion

The combination of [18F]this compound PET imaging and subsequent IHC validation provides a robust methodology for the in vivo assessment and confirmation of GRP78 expression in tumors. These detailed protocols offer a standardized approach for researchers and clinicians to utilize this promising imaging agent in preclinical and potentially clinical settings, paving the way for improved cancer diagnosis and personalized medicine.

References

Troubleshooting & Optimization

Improving the radiochemical yield of [18F]AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the radiolabeling of the novel PET probe, [18F]AlF-NOTA-c-d-VAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving radiochemical yield and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield (RCY) for [18F]this compound?

A1: The radiochemical yield for [18F]this compound has been reported to be approximately 51 ± 16% with a radiochemical purity of over 99%[1]. However, yields can vary depending on specific experimental conditions. Generally, [18F]AlF-labeling of NOTA-conjugated peptides can range from low (5-20%) to high yields, depending on the optimization of reaction parameters[2][3].

Q2: What are the critical parameters influencing the radiochemical yield?

A2: Several factors significantly impact the efficiency of the [18F]AlF labeling reaction. These include pH, temperature, reaction time, precursor (NOTA-c-d-VAP) concentration, the molar ratio of AlCl₃ to the precursor, and the choice of solvent.[4][5]

Q3: What is the optimal pH for the labeling reaction?

A3: The optimal pH for [18F]AlF labeling of NOTA-conjugated peptides is typically in the range of 4.0 to 5.0. It is crucial to maintain this acidic environment to facilitate the formation of the [18F]AlF²⁺ complex and its subsequent chelation by the NOTA ligand.

Q4: Can the labeling be performed at room temperature?

A4: While traditional [18F]AlF labeling of NOTA-conjugates requires heating, typically between 90-120°C, this can be detrimental to heat-sensitive biomolecules. For more robust peptides like c-d-VAP, heating is generally well-tolerated and recommended to achieve higher yields in shorter reaction times. Some newer chelators like RESCA1 have been developed for room temperature labeling, but for NOTA, heating is standard practice.

Q5: How can I purify the final product, [18F]this compound?

A5: Purification is typically achieved using solid-phase extraction (SPE) cartridges, such as a C18 cartridge. This method effectively removes unreacted [18F]fluoride and other impurities, yielding a product with high radiochemical purity. In some cases, semi-preparative HPLC may be used for more rigorous purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) Incorrect pH: The pH of the reaction mixture is outside the optimal range of 4.0-5.0.Verify the pH of the reaction buffer (e.g., sodium acetate) before and after adding all reagents. Adjust as necessary with a suitable acid or base.
Suboptimal Temperature: The reaction temperature is too low.For NOTA-based labeling, ensure the reaction is heated to at least 100°C. Optimize the temperature between 100-120°C for your specific setup.
Inappropriate Al³⁺ to Precursor Ratio: An excess or deficit of AlCl₃ can hinder the reaction.Optimize the molar ratio of AlCl₃ to the NOTA-c-d-VAP precursor. An equimolar ratio is often a good starting point.
Low Precursor Concentration: Insufficient amount of the NOTA-c-d-VAP precursor.Increase the concentration of the precursor peptide in the reaction mixture.
Presence of Metal Ion Impurities: Contaminating metal ions can compete with Al³⁺ for chelation by NOTA.Use high-purity reagents and metal-free water and buffers to prepare your reaction solutions.
Inadequate Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time. A typical duration is 15 minutes at the optimal temperature.
High Unreacted [18F]Fluoride Inefficient Trapping/Elution: Poor trapping of [18F]fluoride on the anion exchange cartridge or inefficient elution.Ensure the anion exchange cartridge (e.g., QMA) is properly conditioned. Optimize the eluent; saline is commonly used.
Labeling Reaction Failure: See "Low Radiochemical Yield" causes.Address the potential causes of low RCY as detailed above.
Poor In Vivo Stability / Defluorination Suboptimal Chelation: Incomplete or unstable formation of the [18F]AlF-NOTA complex.Ensure optimal labeling conditions (pH, temperature) were used to form a stable complex. The [18F]AlF-NOTA complex is generally reported to be stable in serum.
Radiolysis: Degradation of the radiolabeled peptide due to high radioactivity concentration.The addition of radical scavengers, such as ascorbic acid, to the formulation can help mitigate radiolysis.

Experimental Protocols

General [18F]AlF Labeling of NOTA-c-d-VAP

This protocol is a generalized procedure based on common practices for [18F]AlF labeling of NOTA-conjugated peptides.

  • [18F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Wash the cartridge with metal-free water.

    • Elute the [18F]fluoride from the cartridge using a small volume (e.g., 100-200 µL) of 0.9% saline into a reaction vial.

  • Reaction Mixture Preparation:

    • To the eluted [18F]fluoride, add the following reagents in sequence:

      • A sodium acetate buffer (0.5 M, pH 4.0-4.5).

      • A solution of AlCl₃ in the same buffer (e.g., 2 mM).

      • The NOTA-c-d-VAP precursor dissolved in a suitable solvent (e.g., DMSO or water).

      • An organic co-solvent such as ethanol may be added to improve solubility and reaction kinetics.

  • Labeling Reaction:

    • Seal the reaction vial tightly.

    • Heat the reaction mixture at 100-110°C for 15 minutes.

    • After heating, allow the vial to cool to room temperature.

  • Purification:

    • Dilute the reaction mixture with water.

    • Load the diluted mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [18F]fluoride and other hydrophilic impurities.

    • Elute the final product, [18F]this compound, from the cartridge using an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

    • The eluate can be further diluted with saline for in vivo applications.

Quantitative Data Summary
ParameterCondition 1Condition 2Condition 3Reference
Peptide NOTA-RGD₂NOTA-P16-093NOTA-NOC,,
Precursor Amount 300 µg46 nmol20 nmol,,
AlCl₃ Amount 6 nmol40 nmol20 nmol,,
Temperature 100°C60°C105°C,,
Time 15 min15 min15 min,,
pH 4.05.04.1,,
Solvent DMSO/Water50% EtOHEthanol,,
RCY (decay-corrected) 17.9%54.4 ± 4.4%38 ± 8%,,

Visualized Workflows

Radiosynthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control A Cyclotron Production of [18F]Fluoride B Trap on Anion Exchange Cartridge (QMA) A->B C Elute [18F]Fluoride with Saline B->C D Add Buffer (pH 4-5), AlCl3, and NOTA-c-d-VAP Precursor C->D E Heat Reaction Mixture (100-110°C, 15 min) D->E F Cool and Dilute Reaction Mixture E->F G Load onto C18 SPE Cartridge F->G H Wash Cartridge with Water G->H I Elute [18F]this compound H->I J Final Product Formulation I->J K QC Tests (RC Purity, etc.) J->K Troubleshooting_Logic cluster_params Check Reaction Parameters cluster_reagents Check Reagents & System cluster_solutions Potential Solutions Start Low Radiochemical Yield pH Is pH between 4.0 and 5.0? Start->pH Temp Is Temperature >100°C? Start->Temp Ratio Is Al3+:Precursor Ratio Optimized? Start->Ratio Time Is Reaction Time Sufficient (~15 min)? Start->Time Purity Are Reagents High Purity (metal-free)? Start->Purity Concentration Is Precursor Concentration Adequate? Start->Concentration Adjust_pH Adjust pH pH->Adjust_pH No Increase_Temp Increase Temperature Temp->Increase_Temp No Optimize_Ratio Optimize Molar Ratio Ratio->Optimize_Ratio No Increase_Time Increase Reaction Time Time->Increase_Time No Use_High_Purity Use High-Purity Reagents Purity->Use_High_Purity No Increase_Conc Increase Precursor Concentration Concentration->Increase_Conc No

References

Reducing background signal in AlF-NOTA-c-d-VAP PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and optimize results when using AlF-NOTA-c-d-VAP for PET imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background signal in peptide-based PET imaging?

High background signal can originate from several sources. The most common include:

  • High Renal Uptake: Peptides are often cleared by the kidneys and reabsorbed in the proximal tubules, leading to a strong signal that can obscure adjacent tissues.[1][2][3]

  • Hepatic Clearance: Depending on the peptide's properties, significant uptake and retention in the liver can be a major source of background.[4]

  • High Plasma Protein Binding: Strong, non-covalent binding of the radiotracer to plasma proteins like albumin can slow its clearance from the blood pool, resulting in a diffuse, high background across the image.[5]

  • Radiochemical Impurities: Unbound [¹⁸F]AlF or other radiolabeled impurities can lead to high bone uptake (from free [¹⁸F]fluoride) or altered biodistribution, increasing overall background.

  • Suboptimal Imaging Timepoint: Imaging too early may result in high background from the tracer still circulating in the blood. Imaging too late may result in low tumor signal relative to background if the tracer clears rapidly from the target.

Q2: My radiolabeling yield for this compound is consistently low. What can I do?

Low radiochemical yield is often related to reaction conditions. Consider the following optimizations:

  • Peptide Concentration: The concentration of the NOTA-conjugated peptide is a critical factor. While some protocols require high micromolar concentrations, it's essential to find the optimal balance for your specific peptide.

  • Solvent System: The presence of an organic co-solvent, such as ethanol or acetonitrile (typically 65-80% v/v), is often required to achieve high labeling yields. Ethanol is generally preferred for future clinical applications.

  • pH and Buffer: The reaction should be performed in a suitable buffer at a controlled pH, typically around 4.0-4.5.

  • Temperature and Time: Heating is required, usually between 100-110°C for 10-15 minutes. Ensure your reaction vessel provides uniform and consistent heating.

  • Reagent Purity: Ensure the purity of the c-d-VAP precursor and the absence of metal contaminants in your reagents, which can compete for the NOTA chelator.

Q3: I am observing very high kidney signal. How can this be reduced?

High renal uptake is a common challenge for radiolabeled peptides. Several preclinical and clinical strategies can mitigate this:

  • Cationic Amino Acids: Co-injection of basic amino acids like lysine or arginine can competitively inhibit the reabsorption of the peptide in the kidney tubules.

  • Plasma Expanders: Gelatin-based plasma expanders (e.g., Gelofusine) have been shown to effectively reduce kidney uptake for a variety of peptides.

  • Albumin Fragments: Co-administration of albumin fragments can also significantly reduce renal accumulation of radiolabeled peptides.

  • Peptide Modification: For future tracer development, modifying the peptide itself (e.g., through PEGylation) can alter its pharmacokinetic properties to reduce renal filtration and uptake.

Troubleshooting Guide

Issue 1: High Overall Background or High Blood Pool Signal
  • Possible Cause 1: Suboptimal Uptake Time.

    • Solution: Perform a dynamic imaging study or acquire static images at multiple time points (e.g., 30, 60, 90, and 120 minutes post-injection) to determine the time of optimal tumor-to-background contrast. For many AlF-NOTA-peptides, imaging at 1-2 hours post-injection provides a good balance.

  • Possible Cause 2: High Plasma Protein Binding.

    • Solution: Assess the plasma protein binding of your tracer. This can be done using methods like ultrafiltration or high-performance frontal analysis. If binding is excessively high, this may be an intrinsic property of the c-d-VAP peptide that limits its utility.

  • Possible Cause 3: In Vivo Instability.

    • Solution: Analyze blood and urine samples at various times post-injection via radio-HPLC to check for the presence of radiometabolites. Significant early metabolism can alter biodistribution and increase background.

Issue 2: High Non-Target Uptake in Specific Organs (Liver, Spleen, Bone)
  • Possible Cause 1: High Liver/Spleen Uptake.

    • Solution: This may reflect the specific clearance pathway of the c-d-VAP peptide. Ensure the subject has been adequately fasted, as this can sometimes influence hepatic uptake. High spleen uptake is common for octreotide-based tracers and may be target-related. Compare your results to the expected biodistribution of similar peptides (see Table 1).

  • Possible Cause 2: High Bone Uptake.

    • Solution: This is a strong indicator of tracer instability, specifically in vivo defluorination, leading to free [¹⁸F]fluoride accumulation in the bone.

      • Verify Radiochemical Purity: Ensure the final product is purified effectively to remove any unbound [¹⁸F]AlF or free [¹⁸F]fluoride before injection. HPLC purification is recommended.

      • Check In Vitro Stability: Incubate the purified tracer in human or mouse serum at 37°C and check its stability over time with radio-HPLC. Most AlF-NOTA complexes are highly stable. If yours is not, the precursor may need redesign.

Quantitative Data

Quantitative data from analogous AlF-NOTA-conjugated peptides can provide a benchmark for your experimental results.

Table 1: Representative Preclinical Biodistribution of AlF-NOTA-Peptides (%ID/g)

Organ[¹⁸F]AlF-NOTA-RGD₂ (1h p.i.)[¹⁸F]AlF-NOTA-NOC (1h p.i.)[¹⁸F]AlF-NOTA-NOC (3h p.i.)
Blood0.4 ± 0.10.3 ± 0.10.1 ± 0.0
Liver0.7 ± 0.22.5 ± 0.42.1 ± 0.1
Spleen0.3 ± 0.12.2 ± 0.91.1 ± 0.2
Kidneys3.1 ± 1.07.9 ± 2.64.3 ± 0.9
Muscle0.3 ± 0.10.4 ± 0.10.2 ± 0.0
Bone0.6 ± 0.11.1 ± 0.41.0 ± 0.2
Tumor5.3 ± 1.737.3 ± 10.542.1 ± 5.3

Data are presented as mean ± SD. p.i. = post-injection. RGD₂ targets integrin αvβ₃; NOC targets somatostatin receptors.

Table 2: Efficacy of Agents for Reducing Renal Uptake of Radiolabeled Peptides

AgentPeptide TestedReduction in Kidney Uptake (%)Reference
Lysine (80 mg)¹¹¹In-octreotide~35-45%
Gelofusine¹¹¹In-octreotide~40%
Albumin Fragments (FRALB)¹¹¹In-octreotide~40-50% (at 1-2 mg)
Poly-glutamic acid (PGA)¹¹¹In-bombesin, ¹¹¹In-exendin~15-85%

Note: The efficacy of each agent can be highly dependent on the specific charge and properties of the radiolabeled peptide.

Experimental Protocols

Protocol 1: General Method for [¹⁸F]AlF Radiolabeling of NOTA-c-d-VAP

This protocol is a general template based on optimized methods for AlF-NOTA labeling.

  • Preparation:

    • Prepare a stock solution of AlCl₃ (e.g., 2 mM in pH 4.0 sodium acetate buffer).

    • Prepare a stock solution of NOTA-c-d-VAP precursor (e.g., 1-2 mg/mL in water or buffer).

    • Elute cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge using saline.

  • Reaction:

    • In a sealed reaction vial, combine the following:

      • [¹⁸F]Fluoride solution (e.g., 50-100 µL).

      • AlCl₃ solution (e.g., 20-40 nmol).

      • NOTA-c-d-VAP precursor solution (e.g., 20-40 nmol).

      • Organic co-solvent (e.g., Acetonitrile or Ethanol) to bring the final solvent composition to ~70-80% organic.

      • Adjust pH to ~4.0 if necessary with acetate buffer.

    • Vortex the mixture gently.

    • Heat the vial at 100-110°C for 15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Purify the product using semi-preparative reverse-phase HPLC to separate [¹⁸F]this compound from unlabeled precursor and radiochemical impurities.

    • Alternatively, for rapid purification, solid-phase extraction (SPE) using a C18 cartridge may be sufficient if impurities are minimal.

  • Quality Control:

    • Analyze an aliquot of the final product using analytical radio-HPLC to determine radiochemical purity.

    • Confirm the identity of the product by co-elution with a non-radioactive ¹⁹F-AlF-NOTA-c-d-VAP standard.

Protocol 2: General Method for Preclinical PET Imaging and Biodistribution

This protocol is based on standard procedures for evaluating novel peptide tracers in tumor-bearing animal models.

  • Animal Preparation:

    • Use tumor-bearing mice (e.g., subcutaneous xenografts). Tumors should be of adequate size (e.g., 0.5-1.0 cm).

    • Fast the animals for 4-6 hours prior to tracer injection to reduce background physiological tracer uptake.

    • Anesthetize the animal for the duration of the injection and imaging procedure.

  • Tracer Administration:

    • Inject approximately 3.7-7.4 MBq (100-200 µCi) of purified [¹⁸F]this compound intravenously via the tail vein. The injection volume should be ~100-150 µL.

    • For blocking experiments to confirm specificity, co-inject a 50-100 fold excess of unlabeled ("cold") c-d-VAP peptide.

  • PET/CT Imaging:

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Perform static or dynamic PET scans at desired time points (e.g., 30, 60, 120 minutes post-injection). A typical static scan duration is 10-15 minutes.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • Immediately after the final imaging session, euthanize the animal.

    • Quickly dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of a known percentage of the injected dose.

    • Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

AlF_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & QC F18 [¹⁸F]Fluoride (from cyclotron) Mix Combine Reagents + Organic Solvent (70-80% EtOH/ACN) F18->Mix AlCl3 AlCl₃ Solution (in pH 4 buffer) AlCl3->Mix Peptide NOTA-c-d-VAP Precursor Peptide->Mix Heat Heat (100-110°C, 15 min) Mix->Heat HPLC Semi-Prep HPLC Purification Heat->HPLC QC Analytical HPLC (Purity Check) HPLC->QC Final [¹⁸F]this compound (Final Product) QC->Final Background_Pathways Common Pathways Contributing to Background Signal cluster_blood Blood Compartment Tracer Injected [¹⁸F]this compound Free Free Tracer Tracer->Free Bound Plasma Protein Bound Tracer Free->Bound Equilibrium Kidney Kidney (Filtration & Reabsorption) Free->Kidney Liver Liver (Metabolism & Biliary Excretion) Free->Liver Other Other Tissues (Non-specific binding) Free->Other Target Tumor Target (Specific Uptake) Free->Target Urine Excretion (Urine) Kidney->Urine Troubleshooting_Flowchart Start High Background Signal Observed in PET Image Q_Pattern What is the pattern of the high background? Start->Q_Pattern A_Diffuse Diffuse / High Blood Pool Q_Pattern->A_Diffuse Diffuse A_Kidney Primarily in Kidneys Q_Pattern->A_Kidney Focal (Kidney) A_Bone Primarily in Bone Q_Pattern->A_Bone Focal (Bone) A_Liver Primarily in Liver/Spleen Q_Pattern->A_Liver Focal (Abdomen) Sol_Time Action: Optimize imaging time-point. Analyze plasma protein binding. A_Diffuse->Sol_Time Sol_Kidney Action: Consider co-injection of lysine or Gelofusine. A_Kidney->Sol_Kidney Sol_Bone Action: Check radiochemical purity for free [¹⁸F]fluoride. Verify in vitro/in vivo stability. A_Bone->Sol_Bone Sol_Liver Action: Verify subject fasting. May be intrinsic to peptide's clearance pathway. A_Liver->Sol_Liver

References

Troubleshooting poor tumor uptake of AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AlF-NOTA-c-d-VAP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this radiopharmaceutical, particularly focusing on the challenge of poor tumor uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application?

A1: this compound is a radiopharmaceutical probe designed for Positron Emission Tomography (PET) imaging. It consists of a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, specifically c(RGDyK), conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. This complex is labeled with Aluminum Fluoride ([¹⁸F]AlF). The RGD peptide sequence targets integrin αvβ3, a receptor that is often overexpressed on tumor cells and angiogenic endothelial cells. Therefore, this compound is primarily used for non-invasive imaging and quantification of integrin αvβ3 expression in tumors, which can be valuable for cancer diagnosis, staging, and monitoring response to therapy.[1][2][3]

Q2: What are the common reasons for poor tumor uptake of this compound?

A2: Poor tumor uptake of this compound can be attributed to a variety of factors, which can be broadly categorized into three areas: issues related to the radiopharmaceutical itself (preparation and quality), problems with the experimental procedure (administration), and biological factors related to the animal model.[4][5] Specific issues can include inefficient radiolabeling, low radiochemical purity, instability of the tracer in vivo, improper administration, and low or heterogeneous expression of the target receptor (integrin αvβ3) in the tumor model.

Q3: How can I improve the radiolabeling efficiency of my NOTA-conjugated peptide with [¹⁸F]AlF?

A3: The [¹⁸F]AlF labeling method is a convenient one-step approach. However, optimizing the reaction conditions is crucial for achieving high radiochemical yields. Key parameters to consider include the precursor concentration, the amount of AlCl₃, the reaction temperature, time, and the pH of the reaction mixture. For instance, initial attempts at radiolabeling NOTA-NOC with [¹⁸F]AlF resulted in low and inconsistent yields, which were improved by optimizing the stoichiometric ratio of AlCl₃ to the NOTA-conjugated peptide. Heating the reaction mixture to around 100°C is often required to facilitate the formation of the [¹⁸F]AlF-ligand bond.

Q4: What is the importance of radiochemical purity and how can I ensure it?

A4: Radiochemical purity is critical for accurate and reliable imaging results. Impurities, such as free [¹⁸F]fluoride or hydrolyzed [¹⁸F]AlF species, can lead to altered biodistribution, resulting in high background signals and poor tumor-to-organ ratios. For example, high bone uptake can be an indicator of in vivo defluorination or the presence of free [¹⁸F]fluoride. Purification of the radiolabeled peptide, typically using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC), is essential to remove these impurities and ensure high radiochemical purity before injection.

Q5: Could the structure of the RGD peptide or the linker influence tumor uptake?

A5: Absolutely. The affinity and selectivity of the RGD peptide for integrin αvβ3 can be significantly influenced by its structure. Multimerization of RGD peptides, such as using dimeric RGD constructs, has been shown to enhance binding affinity and improve tumor uptake compared to their monomeric counterparts. The type and length of the linker used to connect the RGD motifs or to attach the chelator can also impact the pharmacokinetic properties of the tracer, including tumor uptake and clearance from non-target organs.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to poor tumor uptake of this compound.

Problem 1: Low Tumor Uptake with High Background Signal
Potential Cause Troubleshooting Steps
Low Radiochemical Purity 1. Verify Radiochemical Purity: Analyze the final product using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus impurities like free [¹⁸F]fluoride. 2. Optimize Purification: If purity is low, refine the purification method. This may involve using a different type of SPE cartridge or optimizing the HPLC gradient. 3. Assess In Vitro Stability: Incubate the radiotracer in human or mouse serum at 37°C and analyze its stability over time to check for degradation or defluorination.
Faulty Injection 1. Check for Infiltration: After injection, use a gamma counter to check for residual activity at the injection site (e.g., tail vein). Significant residual activity suggests an incomplete or interstitial injection. 2. Refine Injection Technique: Ensure proper restraint of the animal and use a fresh, sharp needle for each injection to minimize the risk of infiltration.
In Vivo Instability 1. Analyze Blood and Urine Samples: Collect blood and urine from the animal post-injection and analyze the radioactive species using radio-HPLC to identify any metabolites or free [¹⁸F]fluoride. 2. Modify Tracer Design: If significant in vivo instability is observed, consider redesigning the tracer with a more stable linker or a different chelator-peptide conjugation strategy.
Problem 2: Low Tumor Uptake with Low Overall Signal
Potential Cause Troubleshooting Steps
Low Radiolabeling Yield 1. Optimize Labeling Conditions: Systematically vary the precursor amount, AlCl₃ concentration, temperature, and reaction time to find the optimal conditions for your specific peptide. 2. Check Reagent Quality: Ensure that the [¹⁸F]fluoride is of high quality and that all reagents are free of metal ion contaminants that could compete with Al³⁺ for chelation.
Low Specific Activity 1. Increase Starting Radioactivity: Use a higher starting amount of [¹⁸F]fluoride for the labeling reaction. 2. Improve Purification Efficiency: Efficient separation of the radiolabeled product from the unlabeled precursor during purification is crucial for achieving high specific activity.
Low Integrin αvβ3 Expression in Tumor Model 1. Confirm Target Expression: Perform immunohistochemistry (IHC) or western blotting on tumor tissue samples to verify the expression level of integrin αvβ3. 2. Select an Appropriate Cell Line: Choose a tumor cell line known to have high and stable expression of integrin αvβ3, such as U87MG glioma cells. Note that integrin expression can vary between different tumor models.
Poor Tumor Perfusion 1. Assess Tumor Blood Flow: Consider using a perfusion agent or other imaging modalities to assess the vascularization and blood flow within the tumor. Poor perfusion can limit the delivery of the radiotracer to the tumor cells. 2. Optimize Tumor Model: Ensure tumors are of an appropriate size for adequate vascularization. Very large or necrotic tumors often have poor blood flow.

Quantitative Data Summary

Table 1: Radiolabeling and In Vitro Properties of AlF-NOTA-Peptides

PeptideRadiolabeling Yield (decay-corrected)Radiochemical PurityMolar Activity (GBq/µmol)In Vitro Stability (human serum, 2h)Reference
[¹⁸F]AlF-NOTA-RGD₂17.9%>95%11.1-14.8>95%
[¹⁸F]AlF-NOTA-NOC38 ± 8%>99%32 ± 10Not Reported
[¹⁸F]AlF-NOTA-FAPI-0426.4 ± 1.5%>99%Not ReportedNot Reported

Table 2: In Vivo Tumor Uptake of RGD-based Radiotracers (%ID/g)

RadiotracerTumor Model1h p.i.2h p.i.Reference
[¹⁸F]AlF-NOTA-RGD₂U87MG glioma3.56 ± 0.543.12 ± 0.43
[¹⁸F]FRGD2U87MG glioma3.1 ± 0.6Not Reported
[⁶⁸Ga]Ga-DOTA-c(RGDfK)C6 glioma0.35 ± 0.058 (10 min)Not Reported
[⁶⁸Ga]Ga-DOTA-c(RGDfK)MIA PaCa-20.17 ± 0.045 (10 min)Not Reported
⁹⁹ᵐTc-3PEG₄-dimerU87MG glioma8.50 ± 1.44 (30 min)Not Reported
⁹⁹ᵐTc-3G₃-dimerU87MG glioma8.23 ± 1.97 (30 min)Not Reported

Experimental Protocols

Protocol 1: Radiolabeling of NOTA-c(RGDyK) with [¹⁸F]AlF

Materials:

  • NOTA-c(RGDyK) precursor

  • [¹⁸F]Fluoride in water

  • Aluminum chloride (AlCl₃) solution (e.g., 2 µg/µL in sodium acetate buffer)

  • Sodium acetate buffer (pH 4.0)

  • Ethanol

  • SPE cartridge (e.g., C18)

  • Sterile water for injection

  • Sterile saline

Procedure:

  • To a reaction vial, add the NOTA-c(RGDyK) precursor dissolved in a suitable solvent.

  • Add the [¹⁸F]fluoride solution.

  • Add the AlCl₃ solution. The molar ratio of peptide to AlCl₃ should be optimized, but an equimolar ratio is a good starting point.

  • Add a co-solvent such as ethanol to achieve a final concentration of 65-70%.

  • Heat the reaction mixture at 100-105°C for 15 minutes.

  • After cooling, purify the reaction mixture using an SPE cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

  • Elute the final product, [¹⁸F]AlF-NOTA-c(RGDyK), with an appropriate solvent (e.g., ethanol/water mixture).

  • Determine the radiochemical yield and purity by radio-TLC or radio-HPLC.

  • Formulate the final product in sterile saline for injection.

Protocol 2: In Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts)

  • [¹⁸F]AlF-NOTA-c(RGDyK) solution

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of [¹⁸F]AlF-NOTA-c(RGDyK) (e.g., 1-2 MBq) via the tail vein.

  • Allow the radiotracer to distribute for a predetermined time (e.g., 1 or 2 hours).

  • At the designated time point, euthanize the mice by a humane method.

  • Dissect major organs and tissues (including the tumor, blood, muscle, bone, liver, kidneys, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.

  • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiolabeling_Workflow Radiolabeling Workflow for [¹⁸F]AlF-NOTA-c(RGDyK) cluster_reagents Reagents cluster_process Process cluster_output Output F18 [¹⁸F]Fluoride Reaction Reaction (100-105°C, 15 min) F18->Reaction AlCl3 AlCl₃ Solution AlCl3->Reaction Peptide NOTA-c(RGDyK) Peptide->Reaction Purification SPE Purification Reaction->Purification Crude Product QC Quality Control (radio-HPLC/TLC) Purification->QC Purified Product Formulation Formulation in Saline QC->Formulation FinalProduct [¹⁸F]AlF-NOTA-c(RGDyK) for Injection Formulation->FinalProduct

Caption: Radiolabeling Workflow for [¹⁸F]AlF-NOTA-c(RGDyK).

Troubleshooting_Poor_Uptake Troubleshooting Poor Tumor Uptake cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_solutions Potential Solutions Start Poor Tumor Uptake Observed CheckPurity Check Radiochemical Purity Start->CheckPurity CheckInjection Verify Injection Quality Start->CheckInjection InvestigateStability Assess In Vivo Stability CheckPurity->InvestigateStability If Purity is High OptimizePurification Optimize Purification Protocol CheckPurity->OptimizePurification If Purity is Low CheckTarget Confirm Integrin αvβ3 Expression CheckInjection->CheckTarget If Injection is Good RefineTechnique Refine Injection Technique CheckInjection->RefineTechnique If Injection is Faulty InvestigateStability->CheckTarget If Stable ModifyTracer Modify Tracer Design InvestigateStability->ModifyTracer If Unstable AssessPerfusion Evaluate Tumor Perfusion CheckTarget->AssessPerfusion If Expression is High ChangeModel Select Different Tumor Model CheckTarget->ChangeModel If Expression is Low AssessPerfusion->ChangeModel If Perfusion is Poor

Caption: A logical workflow for troubleshooting poor tumor uptake.

Signaling_Pathway Mechanism of [¹⁸F]AlF-NOTA-c(RGDyK) Tumor Targeting cluster_tracer Radiotracer cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_signal Signal Detection Tracer [¹⁸F]AlF-NOTA-c(RGDyK) Blood Bloodstream Tracer->Blood IV Injection TumorVasculature Tumor Vasculature Blood->TumorVasculature Perfusion Integrin Integrin αvβ3 TumorVasculature->Integrin Binding TumorCell Tumor Cell TumorCell->Integrin Expression PET PET Scanner Integrin->PET Positron Emission Image PET Image PET->Image Signal Detection & Reconstruction

Caption: Targeted binding of the radiotracer to integrin αvβ3.

References

Optimization of AlF-NOTA-c-d-VAP injection dose for preclinical imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AlF-NOTA-c(RGDyK) and similar peptides, such as AlF-NOTA-c-d-VAP, for preclinical positron emission tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

A1: this compound is a peptide-based PET probe designed for targeted tumor imaging. It specifically targets the 78-kDa glucose-regulated protein (GRP78), which is often overexpressed in various cancer cells.[1]

Q2: What are the typical radiolabeling performance metrics for this compound?

A2: this compound can be radiolabeled with Aluminum Fluoride ([¹⁸F]AlF) in approximately 25 minutes, achieving a high radiochemical yield of around 51% and a radiochemical purity exceeding 99%. The molar activity is typically in the range of 20-50 GBq/μmol.[1]

Q3: How does the performance of ¹⁸F-AlF labeled RGD peptides compare to ⁶⁸Ga-labeled counterparts?

A3: Studies comparing [¹⁸F]AlF-NOTA-PRGD2 with [⁶⁸Ga]Ga-NOTA-PRGD2 have shown that the ¹⁸F-labeled tracer can exhibit significantly higher tumor uptake.[2] For instance, at 1-hour post-injection, the tumor uptake of [¹⁸F]AlF-NOTA-PRGD2 was 3.45 ± 0.18 %ID/g, whereas for [⁶⁸Ga]Ga-NOTA-PRGD2 it was 2.42 ± 0.56 %ID/g.[2] However, kinetic analysis has shown that their binding affinity and volume of distribution in tumors can be comparable.[2]

Q4: What is a typical injected dose for preclinical imaging with these tracers?

A4: For preclinical biodistribution and imaging studies in mice, a typical injected dose of ¹⁸F-AlF-NOTA-RGD₂ is approximately 3.7 MBq (100 µCi). For imaging studies, the injected mass can range from approximately 2.7–9.1 µg (1.6–5.5 nmol) per mouse.

Q5: How can I confirm the specificity of my tracer's uptake in the tumor?

A5: To confirm target-specific uptake, a blocking study is recommended. This involves co-injecting the radiotracer with an excess of a non-radiolabeled version of the targeting peptide (e.g., c(RGDyK) at a dose of 10 mg/kg body weight). A significant reduction in tumor radioactivity concentration in the presence of the blocking agent indicates specific binding.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Radiolabeling Yield - Suboptimal pH of the reaction buffer.- Incorrect molar ratio of AlCl₃ to peptide precursor.- Inadequate reaction temperature or time.- Ensure the pH of the sodium acetate buffer is around 4.- Optimize the stoichiometric ratio of AlCl₃ to the NOTA-conjugated peptide; an equimolar ratio is often a good starting point.- For many NOTA-conjugates, heating at 100-105°C for 15 minutes is optimal.
High Background Signal / Low Tumor-to-Background Ratio - Suboptimal imaging time point.- Non-specific binding of the tracer.- Inefficient clearance from non-target tissues.- Perform dynamic PET scans or static scans at multiple time points (e.g., 30, 60, 120 minutes post-injection) to determine the optimal imaging window.- Review the tracer's biodistribution data. High uptake in organs like the liver and kidneys is expected to some extent, but prolonged retention may indicate clearance issues.- Confirm in vivo stability to rule out defluorination, which can lead to bone uptake.
High Bone Uptake - In vivo defluorination of the tracer.- Assess the in vivo stability of the radiotracer. Negligible femur uptake in biodistribution studies suggests good stability.- Ensure high radiochemical purity before injection to remove any free [¹⁸F]fluoride.
Irreproducible Results - Variability in tumor model (size, vascularization, target expression).- Inconsistent injected dose or volume.- Animal-to-animal physiological variations.- Ensure tumors are within a consistent size range for all animals in the study (e.g., 0.5–1 cm in diameter).- Carefully control the injected radioactivity and volume for each animal.- Increase the number of animals per group (n=4 or more) to improve statistical power.

Quantitative Data Summary

Table 1: Comparative Biodistribution of RGD-based PET Tracers in U87MG Tumor-Bearing Mice (%ID/g at 1-hour post-injection)

Organ[¹⁸F]AlF-NOTA-PRGD2[¹⁸F]FPPRGD2[⁶⁸Ga]Ga-NOTA-PRGD2
Tumor 3.45 ± 0.18 2.91 ± 0.352.42 ± 0.56
Blood0.47 ± 0.090.39 ± 0.050.23 ± 0.04
Liver0.49 ± 0.050.48 ± 0.070.69 ± 0.11
Kidneys4.67 ± 1.082.78 ± 0.582.62 ± 0.98
Muscle0.21 ± 0.030.24 ± 0.030.22 ± 0.05

Data extracted from a comparative study to illustrate typical biodistribution patterns.

Table 2: Biodistribution of [¹⁸F]AlF-NOTA-RGD₂ in U87MG Tumor-Bearing Mice (%ID/g at 2-hours post-injection)

OrganUptake (%ID/g)
Tumor 2.3 ± 0.9
BloodNot Reported
Liver~1.2
Kidneys~2.0
Bone (Femur)0.53 ± 0.14
Muscle~0.3

Data is approximated from figures in the cited literature.

Experimental Protocols

Radiolabeling of NOTA-conjugated Peptides with [¹⁸F]AlF

This protocol is a generalized procedure based on common methodologies.

  • Preparation of Reagents:

    • Prepare a stock solution of the NOTA-conjugated peptide (e.g., NOTA-c-d-VAP) in DI water.

    • Prepare a 10 mM solution of AlCl₃ in a sodium acetate buffer (0.5 M, pH 4.1).

    • Prepare a sodium acetate buffer (0.5 M, pH 4.1).

  • Reaction Mixture Assembly:

    • In a sealed polypropylene vial, combine the following:

      • Aqueous [¹⁸F]fluoride (e.g., 0.7–6 GBq in 100 µL 0.9% saline).

      • NOTA-peptide solution (e.g., 20 nmol).

      • AlCl₃ solution (e.g., 2 µL of 10 mM solution for a 1:1 molar ratio to the peptide).

      • Ethanol (e.g., 0.4 mL).

      • Sodium acetate buffer to bring to the final volume and maintain pH.

  • Reaction:

    • Securely seal the vial and heat it in a heating block at 105°C for 15 minutes.

  • Purification:

    • After cooling, purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Wash the cartridge with DI water to remove unreacted [¹⁸F]fluoride.

    • Elute the final product, [¹⁸F]AlF-NOTA-peptide, with an appropriate solvent (e.g., 50% ethanol).

  • Quality Control:

    • Determine radiochemical purity (RCP) using radio-HPLC.

    • Measure the final radioactivity to calculate the radiochemical yield (RCY).

Preclinical PET/CT Imaging Protocol

This protocol is a general guideline for static imaging in tumor-bearing mice.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse (e.g., with 2% isoflurane in oxygen).

    • Place the animal in the prone position on the scanner bed, which should be heated to maintain body temperature.

  • Tracer Administration:

    • Administer the radiotracer (e.g., ~3.7 MBq / 100 µCi) via a tail vein injection.

  • Image Acquisition:

    • For static scans, allow for an uptake period (e.g., 60 minutes).

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire the PET scan over the region of interest for a specified duration (e.g., 10-15 minutes).

  • Image Analysis:

    • Reconstruct the PET/CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs on the fused images.

    • Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Injection_Dose_Optimization_Workflow cluster_preparation Preparation cluster_pilot_study Pilot Imaging Study (n=3-4) cluster_evaluation Evaluation cluster_optimization Dose Adjustment cluster_final Definitive Study A Synthesize & Purify AlF-NOTA-Peptide B Perform In Vitro Binding Assay (IC50) A->B Confirm Affinity C Inject Low Dose (~3.7 MBq) B->C Proceed to In Vivo D Dynamic PET Scan (0-60 min p.i.) C->D E Analyze Time-Activity Curves (TACs) D->E F Sufficient Tumor Uptake & T:B Ratio? E->F G Increase Injected Mass (Peptide Dose) F->G No I Optimal Dose Determined F->I Yes H Repeat Pilot Study G->H H->E J Proceed with Full Preclinical Study Cohort I->J

Caption: Workflow for optimizing injection dose in preclinical imaging.

Troubleshooting_Imaging_Issues Start Poor Image Quality (Low Tumor Signal) Check_Radiochem Check Radiochemistry QC Start->Check_Radiochem Purity_OK Purity >95%? Check_Radiochem->Purity_OK Step 1 Yield_OK Molar Activity OK? Purity_OK->Yield_OK Yes Fix_Radiochem Re-optimize Radiolabeling (pH, Temp, Ratio) Purity_OK->Fix_Radiochem No Yield_OK->Fix_Radiochem No Check_Biology Check Biological System Yield_OK->Check_Biology Yes Fix_Radiochem->Check_Radiochem Tumor_Model_OK Tumor Model Validated? (Target Expression) Check_Biology->Tumor_Model_OK Blocking_Study Perform Blocking Study Tumor_Model_OK->Blocking_Study Low_Expression Low Target Expression Use Different Model Tumor_Model_OK->Low_Expression Block_Success Uptake Blocked? Blocking_Study->Block_Success Non_Specific High Non-Specific Binding Consider Tracer Re-design Block_Success->Non_Specific No Check_PK Check Pharmacokinetics Block_Success->Check_PK Yes Dynamic_Scan Perform Dynamic Scan Check_PK->Dynamic_Scan Optimal_Time Determine Optimal Imaging Time Dynamic_Scan->Optimal_Time

Caption: Troubleshooting decision tree for common PET imaging issues.

GRP78_Signaling_Pathway cluster_cytoplasm Cytoplasm Probe This compound GRP78 Surface GRP78 Probe->GRP78 PI3K PI3K GRP78->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Simplified signaling pathway for the GRP78 target.

References

Minimizing renal clearance of AlF-NOTA-c-d-VAP for better imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the renal clearance of AlF-NOTA-conjugated peptides, such as AlF-NOTA-c-d-VAP, to enhance PET imaging quality. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is high renal clearance a problem for PET imaging with AlF-NOTA-peptides?

High renal clearance and subsequent retention of radiolabeled peptides in the kidneys can lead to several issues. Primarily, it results in a high background signal, which can obscure the visualization of target tissues, especially those in close proximity to the kidneys.[1] Furthermore, in the context of peptide receptor radionuclide therapy (PRRT), high kidney retention of radioactivity is a major dose-limiting factor due to the risk of radiation-induced nephrotoxicity.[2]

Q2: What are the primary mechanisms behind the renal uptake of radiolabeled peptides?

Radiolabeled peptides with a molecular weight below 60 kDa are typically cleared from the blood via glomerular filtration in the kidneys.[1] Following filtration, these peptides are reabsorbed in the proximal tubules, a process primarily mediated by endocytic receptors like megalin and cubilin.[3][4] Once internalized, the radiolabeled peptide is metabolized, and the radiometal complex (e.g., AlF-NOTA) can become trapped within the lysosome, leading to prolonged retention of radioactivity in the kidney cells.

Q3: What are the main strategies to reduce the renal clearance of AlF-NOTA-peptides?

Several strategies have been developed to minimize renal uptake and prolong the half-life of radiolabeled peptides. These can be broadly categorized as:

  • Competitive Inhibition: Co-administration of agents that compete for tubular reabsorption.

  • Structural Modification: Altering the physicochemical properties of the peptide itself.

  • Increasing Plasma Protein Binding: Enhancing the binding of the peptide to plasma proteins to reduce its filtration by the glomerulus.

Q4: How does the choice of chelator, such as NOTA, affect renal clearance?

The choice of chelator can significantly influence the overall charge and stability of the radiometal-peptide complex, which in turn affects its pharmacokinetic profile. For instance, substituting a DOTA chelator with a NOTA chelator in a 64Cu-labeled cyclic αMSH analogue led to a decrease in kidney uptake while improving tumor uptake. Similarly, for a 68Ga-labeled peptide, the NOTA-conjugated variant showed the lowest kidney uptake compared to DOTA, DOTAGA, and NODAGA variants, which was hypothesized to be a result of the local positive charge of the metal–chelator complex.

Troubleshooting Guides

Issue: High Renal Uptake Observed in PET Images

If you are observing high renal uptake of your this compound tracer, consider the following troubleshooting steps:

1. Co-administration of Inhibitors:

  • Positively Charged Amino Acids: The co-infusion of basic amino acids like lysine and arginine is a standard clinical practice to reduce renal uptake of radiolabeled peptides. These amino acids compete for reabsorption by the megalin/cubilin receptors in the proximal tubules.

  • Succinylated Gelatin (Gelofusine): This plasma expander has been shown to effectively reduce the renal reabsorption of various radiolabeled peptides, including octreotide and exendin, and can be more effective than lysine for certain peptides.

  • Albumin Fragments: Co-administration of albumin fragments can also effectively reduce the renal uptake of radiolabeled peptides.

2. Modification of the Peptide Structure:

  • Charge Modification: The overall charge of the peptide can influence its interaction with the negatively charged glomerular basement membrane and tubular cells. Adding negatively charged amino acids (e.g., glutamic acid) to the peptide sequence has been shown to decrease renal uptake and improve the tumor-to-kidney ratio for some peptides.

  • Hydrophilicity: Increasing the hydrophilicity of the peptide, for example by incorporating PEG linkers, can alter its biodistribution and clearance profile.

  • Cleavable Linkers: Introducing a linker between the radionuclide and the targeting peptide that can be cleaved by enzymes in the kidney's proximal tubular brush border membrane is a promising strategy. This allows the radioactive moiety to be excreted in the urine, reducing renal retention.

3. Enhancement of Plasma Protein Binding:

  • Increasing the binding of the peptide to plasma proteins, such as albumin, reduces the amount of free peptide available for glomerular filtration. This can be achieved by incorporating an albumin-binding moiety into the peptide structure.

Data Presentation: Efficacy of Renal Uptake Reduction Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to reduce renal uptake of radiolabeled peptides.

Table 1: Reduction of Renal Uptake by Co-administered Agents

AgentRadiolabeled PeptideAnimal Model% Reduction in Renal UptakeReference
Lysine & Arginine (25g each)Somatostatin analogsHuman~50%
Lysine (80 mg)111In-octreotideRatAs efficient as 1-2 mg FRALB
Succinylated Gelatin (Gelofusine)111In-octreotideHuman45%
Succinylated Gelatin (Gelofusine)99mTc-7C12 nanobodyMouse36%
Succinylated Gelatin (Gelofusine)68Ga-NOTA-exendin-4-57%
Albumin Fragments (FRALB) (1-2 mg)111In-octreotideRatAs efficient as 80 mg lysine
Albumin-derived peptide #6 (5 mg)111In-minigastrinRat88%
Albumin-derived peptide #6 (highest dose)111In-octreotideRat33%

Table 2: Effect of Structural Modifications on Renal Uptake

Modification StrategyPeptide/ChelatorEffect on Renal UptakeReference
Substitution of negatively charged glutamic acid with neutral serine in the chelator sequence99mTc-labeled HER2 AffibodySignificantly reduced renal uptake without affecting tumor uptake
Addition of a glutamic acid residue to the peptide90Y- and 177Lu-labeled α-MSH analogsDecreased renal uptake, improved tumor-to-kidney ratio
Substitution of DOTA with NOTA chelator64Cu-labeled cyclic αMSH analogueDecreased kidney uptake, improved tumor uptake
Use of NOTA vs. DOTA, DOTAGA, NODAGA68Ga-labeled peptideNOTA variant had the lowest kidney uptake
Reduction of negative charges in the linker177Lu-labeled minigastrin analogsSignificantly decreased kidney activity uptake

Experimental Protocols

Protocol 1: Co-administration of Lysine to Reduce Renal Uptake

Objective: To determine the effect of lysine co-administration on the renal uptake of an AlF-NOTA-conjugated peptide in a murine tumor model.

Materials:

  • This compound radiotracer

  • Tumor-bearing mice (e.g., xenograft model relevant to the peptide target)

  • L-Lysine solution (e.g., 2.5% in saline)

  • Saline solution (0.9% NaCl)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Groups: Divide the mice into at least two groups: a control group and a lysine-treated group.

  • Radiotracer Administration: Inject a known activity of the this compound radiotracer intravenously (e.g., via the tail vein) into all mice.

  • Inhibitor Administration:

    • Control Group: Co-inject with a saline solution.

    • Lysine Group: Co-inject with the L-lysine solution. The dose of lysine may need to be optimized, but a starting point could be based on previous studies (e.g., 400 mg/kg).

  • PET/CT Imaging: At specific time points post-injection (e.g., 1, 2, and 4 hours), perform whole-body PET/CT scans on the mice.

  • Biodistribution Analysis: After the final imaging session, euthanize the mice and dissect key organs, including the kidneys, tumor, liver, muscle, and blood.

  • Gamma Counting: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the renal uptake (%ID/g) between the control and lysine-treated groups to determine the percentage reduction.

Visualizations

renal_clearance_pathway Renal Clearance Pathway of Radiolabeled Peptides Blood Radiolabeled Peptide in Bloodstream Glomerulus Glomerular Filtration Blood->Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtrate Reabsorption Reabsorption via Megalin/Cubilin ProximalTubule->Reabsorption Urine Excretion in Urine ProximalTubule->Urine Non-reabsorbed peptide Lysosome Lysosomal Trapping Reabsorption->Lysosome

Caption: Overview of the renal clearance pathway for small radiolabeled peptides.

reduction_strategies Strategies to Minimize Renal Uptake cluster_tubule Proximal Tubule cluster_blood Bloodstream cluster_peptide_mod Peptide Modification Receptor Megalin/Cubilin Receptor Peptide AlF-NOTA-Peptide Peptide->Receptor Binding Inhibitor Lysine / Gelofusine Albumin Fragments Inhibitor->Receptor Competitive Binding Albumin Plasma Albumin ModifiedPeptide Modified Peptide (with Albumin Binder) ModifiedPeptide->Albumin Increased Binding ChargeMod Charge Modification LinkerMod PEG/Cleavable Linkers

Caption: Mechanisms for reducing renal uptake of radiolabeled peptides.

References

How to prevent aggregation of AlF-NOTA-c-d-VAP during storage

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Your Compound: The query for "AlF-NOTA-c-d-VAP" did not yield specific stability data, suggesting it may be a novel or proprietary peptide. The following guide provides robust, evidence-based strategies for preventing aggregation based on the well-documented behavior of AlF-NOTA-conjugated peptides and peptide-based radiopharmaceuticals in general. These principles are broadly applicable and should serve as a strong starting point for optimizing the storage of your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

Peptide aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] These can range from small, reversible oligomers to large, irreversible amorphous aggregates or highly structured amyloid fibrils.[1][2] Aggregation is a critical issue in drug development because it can lead to a loss of therapeutic activity, altered pharmacokinetics, reduced product shelf life, and potentially cause toxicity or unwanted immunogenicity.[3]

Q2: What are the primary factors that cause AlF-NOTA-peptides to aggregate during storage?

Aggregation is influenced by a combination of intrinsic properties of the peptide and extrinsic environmental factors.

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence dictates the peptide's intrinsic propensity to aggregate. Hydrophobic residues are a major driver of this process.

    • Net Charge: Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.

  • Extrinsic (Environmental) Factors:

    • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, accelerating aggregation.

    • Temperature: Elevated temperatures can increase reaction rates and promote unfolding, exposing hydrophobic regions that can lead to aggregation. However, for some peptides, cold storage can also be problematic.

    • pH: The pH of the solution affects the net charge on the peptide. Storing a peptide near its pI can drastically increase aggregation.

    • Ionic Strength: Salts can have complex effects, either screening stabilizing electrostatic repulsions or stabilizing the peptide structure, depending on the specific salt and concentration.

    • Interfaces: Exposure to surfaces (like a vial wall) or air-water interfaces can induce conformational changes and promote aggregation.

    • Mechanical Stress: Agitation, shaking, or freeze-thaw cycles can introduce energy into the system, promoting aggregation.

    • Chemical Degradation: Oxidation of susceptible amino acids (like Met, Cys, Trp) can alter peptide structure and trigger aggregation.

Troubleshooting Guide

Q3: I see visible particles/cloudiness in my peptide solution after storage. What should I do?

Visible particulates or turbidity are clear signs of significant aggregation. The sample should not be used for in-vivo experiments.

  • Confirm Aggregation: Use an analytical technique described in the protocols below (e.g., Size-Exclusion HPLC or Dynamic Light Scattering) to confirm the presence and extent of aggregation.

  • Review Storage Conditions: Compare your storage protocol against the recommendations in the table below. Key areas to check are temperature, pH, and light exposure.

  • Consider Formulation: The peptide may require specific excipients for stability in solution. Refer to the table for common stabilizing agents.

Q4: My experimental results are inconsistent. Could this be due to "invisible" aggregation?

Yes. Soluble oligomers, which are not visible to the naked eye, can form and are often precursors to larger aggregates. These species can be biologically active (or inactive) and lead to high variability in experimental results.

  • Action: Analyze your sample using high-sensitivity techniques like Size-Exclusion Chromatography (SEC) or Analytical Ultracentrifugation (AUC) to detect soluble, high-molecular-weight species.

Q5: What is the best way to store my AlF-NOTA-peptide for long-term use?

Lyophilization is the most effective method for ensuring long-term stability. Storing the peptide as a dry, lyophilized powder minimizes degradation pathways that occur in solution.

  • Protocol: Store the lyophilized peptide at -20°C or -80°C , protected from light, in a tightly sealed vial inside a desiccator to prevent moisture absorption.* Handling: Before opening, always allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder, as moisture greatly reduces long-term stability.

Q6: I need to store my peptide in solution for short-term use. What are the best practices?

Storing peptides in solution is not recommended for more than a few days due to lower stability. If necessary:

  • Use a Sterile Buffer: Use a sterile buffer at an appropriate pH (typically pH 5-6) to prolong storage life. Avoid storing in pure water.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.

  • Freeze: Store the aliquots frozen at -20°C or -80°C. Avoid using frost-free freezers due to their temperature cycling.

Data Presentation: Recommended Storage & Formulation Parameters

This table summarizes key parameters for preventing aggregation of AlF-NOTA-peptides during storage, based on general best practices for peptide-based radiopharmaceuticals.

ParameterRecommended ConditionRationale & Considerations
Physical Form Lyophilized Powder Optimal for long-term stability. Removes water, preventing hydrolysis and slowing degradation pathways.
Storage Temperature -20°C to -80°C Reduces chemical degradation and molecular motion. For solutions, this minimizes microbial growth.
pH (for solutions) pH 5 - 6 Keeps the peptide away from its isoelectric point to maintain net charge and electrostatic repulsion. Buffers like acetate or citrate are common.
Peptide Concentration As low as practical Lowering concentration reduces the rate of intermolecular collisions that lead to aggregation.
Light & Air Protect from light; store under inert gas (N₂ or Ar) Prevents photo-degradation and oxidation of sensitive residues (Met, Cys, Trp).
Excipients (Additives) Varies; requires empirical testing Sugars (e.g., Mannitol, Sucrose): Act as cryoprotectants and stabilizers in lyophilized form. Surfactants (e.g., Polysorbate 20/80): Low concentrations (0.01-0.1%) can prevent surface adsorption and aggregation. Amino Acids (e.g., Arginine, Glycine): Can act as aggregation inhibitors. Antioxidants (e.g., Ascorbic Acid): Can be used to prevent oxidation.
Container Low-protein-binding vials (glass or polypropylene) Minimizes adsorption of the peptide to the container surface, which can be a nucleation site for aggregation.
Handling Avoid repeated freeze-thaw cycles and vigorous shaking Mechanical stress can induce aggregation. Aliquoting is critical for solutions.

Mandatory Visualizations

Troubleshooting Workflow for Peptide Aggregation

G cluster_observe Observation cluster_analysis Analysis cluster_results Results Interpretation cluster_action Corrective Actions observe Suspicion of Aggregation (e.g., cloudy solution, inconsistent results) visual Visual Inspection observe->visual Initial Check hplc Size-Exclusion HPLC (SE-HPLC) observe->hplc Quantitative Analysis dls Dynamic Light Scattering (DLS) observe->dls Particle Sizing visual->hplc If Clear particles Visible Particles / Turbidity visual->particles If Positive hmw High MW Species Detected hplc->hmw If Positive no_agg No Aggregates Detected hplc->no_agg If Negative size_increase Increased Hydrodynamic Radius dls->size_increase If Positive dls->no_agg If Negative stop STOP: Do not use sample. Review storage & handling. particles->stop hmw->stop size_increase->stop proceed Proceed with Experiment no_agg->proceed optimize Optimize Storage Conditions (Temp, pH, Aliquoting) stop->optimize Primary Action formulate Reformulate with Excipients (e.g., Surfactants, Sugars) stop->formulate Secondary Action

Caption: A decision workflow for identifying and addressing peptide aggregation issues.

Appendices: Experimental Protocols

Protocol 1: Detection of Aggregates by Size-Exclusion HPLC (SE-HPLC)

SE-HPLC separates molecules based on their hydrodynamic size. Aggregates, being larger, will elute earlier than the peptide monomer.

  • Objective: To quantify the percentage of high-molecular-weight (HMW) species relative to the monomeric peptide.

  • Instrumentation:

    • HPLC system with a UV detector (set to 220 nm or 280 nm).

    • Size-Exclusion column suitable for the molecular weight range of the peptide (e.g., Agilent Bio SEC-3, Waters ACQUITY UPLC BEH200 SEC).

  • Mobile Phase:

    • A typical mobile phase is a phosphate-buffered saline (PBS) solution at a pH of ~7.0. For example: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

    • The mobile phase should be filtered (0.22 µm filter) and degassed.

  • Methodology:

    • Sample Preparation: Reconstitute the lyophilized peptide or dilute the stock solution in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a low-protein-binding 0.22 µm syringe filter.

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Injection: Inject a defined volume of the sample (e.g., 10-20 µL).

    • Data Acquisition: Record the chromatogram for a sufficient duration to allow all species to elute. The monomeric peptide should have a characteristic retention time. HMW aggregates will appear as peaks at earlier retention times.

    • Analysis: Integrate the peak areas for the monomer and any HMW species. Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.

  • Objective: To determine the hydrodynamic radius (Rh) and polydispersity of particles in the sample, identifying the presence of aggregates.

  • Instrumentation:

    • Dynamic Light Scattering instrument.

  • Methodology:

    • Sample Preparation: Prepare the sample as for SE-HPLC, ensuring it is free of dust and extraneous particulates by filtering through a DLS-specific syringe filter (e.g., 0.02 µm). The final concentration should be within the instrument's optimal range.

    • Instrument Setup: Set the instrument parameters, including solvent viscosity and refractive index, measurement temperature (e.g., 25°C), and measurement angle.

    • Measurement:

      • Place the cuvette containing the sample into the instrument.

      • Allow the sample to thermally equilibrate for several minutes.

      • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

    • Data Analysis:

      • The instrument software will generate a particle size distribution report.

      • A monodisperse sample of the monomer will show a single, narrow peak.

      • The presence of aggregates will be indicated by the appearance of additional peaks corresponding to larger particle sizes or a high Polydispersity Index (PDI) value (typically >0.2).

References

Technical Support Center: Refinement of Animal Models for AlF-NOTA-Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum fluoride-18 (Al¹⁸F) labeled NOTA-conjugated peptides, with a focus on RGD-based tracers like Al¹⁸F-NOTA-c(RGDyK), for PET imaging of integrin αvβ3 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Al¹⁸F-NOTA-c(RGDyK) and what is its primary application in animal models?

A1: Al¹⁸F-NOTA-c(RGDyK) is a positron emission tomography (PET) radiotracer. It is composed of a dimeric cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, and labeled with an aluminum-[¹⁸F]fluoride complex. Its primary application is the non-invasive imaging and quantification of integrin αvβ3 expression in vivo, which is a biomarker for angiogenesis, particularly in cancer research.[1][2] Animal models, such as those with subcutaneous U87MG glioblastoma xenografts, are commonly used to evaluate its tumor targeting efficacy.[1][3]

Q2: What are the advantages of using the Al¹⁸F labeling method for RGD peptides?

A2: The primary advantage of the Al¹⁸F labeling method is its simplicity and speed. It allows for a one-step radiofluorination that can be completed in under 40 minutes, which is a significant improvement over laborious multi-step methods.[1] This simplified, kit-like formulation facilitates easier clinical translation. The Al¹⁸F-NOTA complex is also noted for its stability.

Q3: Which animal models are most suitable for Al¹⁸F-NOTA-RGD studies?

A3: The most commonly cited animal model is the nude mouse bearing subcutaneous U87MG human glioblastoma xenografts. This cell line is well-established to have high expression of integrin αvβ3. Other models include SK-RC-52 (human renal cell carcinoma) for αvβ3 expression on tumor cells and neovasculature, and FaDu (human squamous cell carcinoma) for studying expression solely on the neovasculature.

Q4: What is the expected biodistribution of Al¹⁸F-NOTA-RGD tracers in animal models?

A4: Al¹⁸F-NOTA-RGD tracers typically show high uptake in the tumor. The tracer is rapidly cleared from the body, primarily through the renal system, leading to high initial radioactivity in the kidneys and bladder. Uptake in most other major organs, such as the liver and spleen, is generally low, resulting in good tumor-to-background contrast. However, moderate uptake in the liver and intestines can sometimes make lesion detection in these areas challenging.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiolabeling Yield (<20%) 1. Suboptimal pH: The formation of the (Al¹⁸F)²⁺ complex is highly pH-dependent. 2. Metal Ion Contamination: Trace metal impurities in reagents (e.g., AlCl₃) can interfere with chelation. 3. Incorrect Reagent Concentration: Stoichiometry between the peptide, AlCl₃, and ¹⁸F is critical. 4. High Reaction Volume: Dilute concentrations of [¹⁸F]F⁻ can reduce labeling efficiency.1. Ensure the reaction buffer maintains a pH between 4.0 and 5.0. 2. Use high-purity (e.g., 99.999% trace metals basis) AlCl₃ and reagents. 3. Perform titration experiments to determine the optimal molar ratio of precursor to AlCl₃. 4. Concentrate the [¹⁸F]F⁻ from the cyclotron target water using a QMA cartridge to increase radioactive concentration.
High Bone Uptake in PET Images 1. In vivo Defluorination: The Al¹⁸F-NOTA complex may be unstable, releasing free [¹⁸F]fluoride which accumulates in the bone. 2. Poor Chelation: The NOTA chelator may not have captured the Al¹⁸F complex stably.1. Confirm the in vitro stability of the radiotracer in mouse or human serum at 37°C before in vivo studies. 2. Screen different chelators if instability persists; NOTA derivatives have shown good stability. Ensure purification removes unchelated Al¹⁸F. A low bone uptake (e.g., ~0.5%ID/g) indicates high in vivo stability.
Poor Tumor-to-Background Ratio 1. Low Tumor Uptake: The tumor model may have low integrin αvβ3 expression. 2. High Background Signal: Slow clearance of the tracer from blood and non-target tissues. 3. Suboptimal Imaging Time Point: Imaging too early may not allow for sufficient clearance from background tissues.1. Verify integrin αvβ3 expression in your tumor model via immunohistochemistry or in vitro binding assays. 2. Consider modifications to the peptide, such as adding PEG linkers, to improve pharmacokinetics. 3. Perform dynamic PET scans or static scans at multiple time points (e.g., 30, 60, and 120 min) to determine the optimal imaging window. Tumor-to-organ ratios for some tracers increase significantly at later time points (e.g., 3 hours).
Variability in Tumor Uptake Between Animals 1. Inconsistent Tumor Size: Tumor perfusion and necrosis can vary with size, affecting tracer delivery and retention. 2. Incorrect Injection: Infiltration of the tracer outside the tail vein (interstitial injection). 3. Animal Physiology: Differences in animal health, anesthesia depth, or body temperature can alter blood flow and tracer distribution.1. Start experiments when tumors reach a consistent size range (e.g., 0.5–1 cm in diameter). 2. Ensure proper tail vein cannulation or use a catheter for reliable intravenous administration. Visually inspect the tail post-injection. 3. Monitor and maintain consistent animal physiology (e.g., body temperature, respiratory rate) during uptake and imaging.

Quantitative Data Summary

Table 1: In Vivo Performance of Al¹⁸F-NOTA-RGD Tracers in U87MG Tumor Models

TracerAnimal ModelTime Point (p.i.)Tumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
¹⁸F-AlF-NOTA-RGD₂Nude Mouse0.5 h5.7 ± 2.1--
¹⁸F-AlF-NOTA-RGD₂Nude Mouse1 h5.3 ± 1.7--
¹⁸F-AlF-NOTA-RGD₂Nude Mouse2 h2.3 ± 0.9--
¹⁸F-AlF-NOTA-PRGD2Nude Mouse1 h3.45 ± 0.18--

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Table 2: Binding Affinity and Labeling Parameters

CompoundIC₅₀ (nM)Labeling MethodRadiochemical Yield (Decay-Corrected)Synthesis TimeReference
¹⁹F-AlF-NOTA-RGD₂46 ± 4.4Al¹⁸F Chelation17.9%~40 min
¹⁸F-AlfatideNot ReportedKit-based Al¹⁸F Chelation42.1 ± 2.0%~20 min

IC₅₀ = half maximal inhibitory concentration, a measure of binding affinity.

Experimental Protocols

1. Protocol for Tumor Model Establishment (U87MG)

  • Cell Culture: Culture U87MG human glioblastoma cells in the recommended medium until they reach 80-90% confluency.

  • Animal Preparation: Use female athymic nude mice, 4-6 weeks old.

  • Implantation: Harvest and suspend approximately 5-10 million cultured U87MG cells in 100-200 µL of sterile PBS.

  • Injection: Subcutaneously implant the cell suspension into the shoulder or flank of each mouse.

  • Tumor Growth: Allow tumors to grow for 2-3 weeks until they reach a diameter of 0.5–1.0 cm before imaging studies.

2. Protocol for Al¹⁸F-NOTA-Peptide Radiolabeling

  • ¹⁸F-Fluoride Trapping: Trap cyclotron-produced [¹⁸F]F⁻ on a QMA light cartridge and elute with a small volume of saline or appropriate buffer.

  • Reaction Mixture: In a sealed vial, combine the NOTA-conjugated peptide, an appropriate buffer (e.g., sodium acetate) to maintain pH 4.0-4.5, and an aqueous solution of AlCl₃.

  • Labeling Reaction: Add the eluted [¹⁸F]F⁻ to the reaction vial. Heat the mixture at 100-120°C for 10-15 minutes.

  • Purification: Purify the resulting ¹⁸F-AlF-NOTA-peptide using solid-phase extraction (e.g., C18 Sep-Pak cartridge) to remove unreacted [¹⁸F]fluoride and other impurities.

  • Quality Control: Verify radiochemical purity using radio-HPLC or radio-TLC.

3. Protocol for MicroPET Imaging and Biodistribution

  • Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and maintain body temperature.

  • Radiotracer Administration: Inject approximately 3.7 MBq (100 µCi) of the purified ¹⁸F-AlF-NOTA-RGD tracer via the tail vein.

  • PET Scanning:

    • Dynamic Scan: Position the animal in the microPET scanner and begin scanning immediately after injection for 30-60 minutes to observe initial kinetics.

    • Static Scans: Alternatively, perform static scans at specific time points (e.g., 30, 60, 120 minutes) post-injection.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and major organs to calculate tracer uptake, typically expressed as %ID/g.

  • Biodistribution (Ex Vivo):

    • At a predetermined time point (e.g., 2 hours p.i.), euthanize the mouse.

    • Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the uptake as %ID/g for each tissue.

Visualizations

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: In Vivo Execution cluster_Analysis Phase 3: Analysis Cell_Culture U87MG Cell Culture Tumor_Implantation Tumor Implantation in Nude Mice Cell_Culture->Tumor_Implantation Injection IV Injection of Al¹⁸F-NOTA-RGD Tumor_Implantation->Injection Radiolabeling Radiolabeling: ¹⁸F + AlCl₃ + NOTA-RGD Purification Purification (SPE) Radiolabeling->Purification Purification->Injection PET_Scan MicroPET/CT Scan (Dynamic or Static) Injection->PET_Scan Biodistribution Ex Vivo Biodistribution (Gamma Counting) Injection->Biodistribution Sacrifice at Time Point Image_Analysis Image ROI Analysis (%ID/g Calculation) PET_Scan->Image_Analysis Data_Comparison Data Comparison & Interpretation Image_Analysis->Data_Comparison Biodistribution->Data_Comparison

Caption: Experimental workflow for Al¹⁸F-NOTA-RGD studies.

Integrin_Signaling cluster_downstream Downstream Signaling RGD AlF-NOTA-RGD Integrin Integrin αvβ3 RGD->Integrin Binds to FAK FAK Integrin->FAK Activates ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binds to PI3K PI3K FAK->PI3K Ras Ras/MAPK Pathway FAK->Ras RhoA RhoA FAK->RhoA Proliferation Cell Proliferation & Survival PI3K->Proliferation Ras->Proliferation Migration Cell Migration & Invasion RhoA->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

References

Validation & Comparative

A Comparative Guide to GRP78-Targeting PET Probes: AlF-NOTA-c(d-VAP) and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a promising biomarker for cancer imaging and therapy due to its overexpression on the surface of various cancer cells. This guide provides a comparative analysis of AlF-NOTA-c(d-VAP) and other prominent GRP78-targeting positron emission tomography (PET) probes, offering a detailed look at their performance based on available experimental data.

Performance Comparison of GRP78-Targeting PET Probes

The development of PET probes for imaging GRP78 expression in vivo has led to several promising candidates. This section summarizes the key quantitative data for AlF-NOTA-c(d-VAP) and its alternatives, including probes based on the monoclonal antibody MAb159, and the peptides BC71 and GIRLRG.

ProbeRadionuclideTargeting LigandBinding Affinity (Kd)Radiochemical YieldRadiochemical PurityMolar Activity
AlF-NOTA-c(d-VAP) Fluorine-18c(d-VAP) peptideNot explicitly reported51 ± 16%>99%20-50 GBq/µmol
64Cu-DOTA-MAb159 Copper-64MAb159 (monoclonal antibody)Not explicitly reported, but DOTA-MAb159 preserved 85.35% ± 4.10% of GRP78-binding activity compared to unmodified MAb159Not explicitly reported>98%~0.8 MBq/µg
[18F]AlF-NOTA-BC71 Fluorine-18BC71 peptidePrecursor (Isthmin) Kd = 8.6 nMNot explicitly reportedNot explicitly reportedNot explicitly reported
111In-PEG-GIRLRG Indium-111GIRLRG peptide2.16 x 10⁻³ M>95% (labeling efficiency)>95%Not explicitly reported

Table 1: Key Characteristics of GRP78-Targeting PET/SPECT Probes. This table provides a side-by-side comparison of the fundamental properties of different GRP78-targeting imaging agents.

In Vivo Performance and Biodistribution

The in vivo behavior of a PET probe is critical for its clinical utility. The following table summarizes the tumor uptake and biodistribution data for the compared probes in various cancer models.

ProbeTumor ModelTumor Uptake (%ID/g at 1h)Key Biodistribution Findings
AlF-NOTA-c(d-VAP) A549 (high GRP78)10.48 ± 1.39Rapid blood clearance with primary excretion through the kidneys.
MDA-MB-231 (medium GRP78)6.25 ± 0.47Low background uptake in most organs.
HepG2 (low GRP78)3.15 ± 1.15
64Cu-DOTA-MAb159 BXPC3 (pancreatic)4.3 ± 1.2Prominent tumor accumulation over time (18.3 ± 1.0 %ID/g at 48h).
HT29 (colorectal)Not reported at 1hSimilar distribution in normal organs compared to control IgG.
PC-3 (prostate)2.1 ± 0.5
[18F]AlF-NOTA-BC71 PC3 (prostate)1.97 ± 0.50Fast clearance from the body with high tumor-to-muscle ratio (4.81 ± 0.43 at 60 min).
111In-PEG-GIRLRG HT3 (cervical), OE33 (esophageal), A549 (lung), BXPC3 (pancreatic), D54 (glioma)Not reported at 1hSpecific tumor binding observed with SPECT imaging at 48h and 72h post-injection.

Table 2: In Vivo Performance of GRP78-Targeting Probes. This table highlights the tumor-targeting efficacy and clearance profiles of the discussed probes in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key procedures cited in this guide.

Radiolabeling Protocols
  • AlF-NOTA-c(d-VAP): The probe is radiolabeled with Fluorine-18 using the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method. The reaction is completed in approximately 25 minutes.

  • 64Cu-DOTA-MAb159: The monoclonal antibody MAb159 is first conjugated with the chelator DOTA. The DOTA-MAb159 conjugate is then incubated with ⁶⁴CuCl₂ in 0.1 M sodium acetate (pH 5.5) at 40°C for 1 hour. The final product is purified using a PD-10 column.

  • [18F]AlF-NOTA-BC71: The BC71 peptide is conjugated with the chelator NOTA. The NOTA-BC71 conjugate is then radiolabeled with ¹⁸F using the Al¹⁸F method.

  • 111In-PEG-GIRLRG: The GIRLRG peptide is conjugated to polyethylene glycol (PEG) and the chelator DTPA. The DTPA-PEG-GIRLRG is then incubated with ¹¹¹InCl₃ in ammonium acetate buffer (pH 5.5-5.8) at 95°C for 1 hour.

In Vivo Imaging Protocols
  • Animal Models: Studies are typically conducted in immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with varying levels of GRP78 expression.

  • Probe Administration: The radiolabeled probe is administered intravenously (i.v.) via the tail vein.

  • PET/SPECT Imaging: Dynamic or static PET/SPECT scans are acquired at various time points post-injection to visualize the biodistribution and tumor uptake of the probe.

  • Biodistribution Studies: Following imaging, animals are euthanized, and major organs and tumors are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the GRP78-mediated Unfolded Protein Response (UPR) signaling pathway and a general experimental workflow for the evaluation of GRP78-targeting PET probes.

GRP78_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) GRP78 GRP78 ER_Stress->GRP78 activates PERK PERK GRP78->PERK dissociates IRE1 IRE1 GRP78->IRE1 dissociates ATF6 ATF6 GRP78->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1->XBP1_u splices ATF6_p p90 ATF6 ATF6->ATF6_p translocates to p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 induces UPR_Genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4->UPR_Genes activates transcription XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->UPR_Genes activates transcription ATF6_c p50 ATF6 ATF6_p->ATF6_c cleaved in ATF6_c->UPR_Genes activates transcription

Caption: GRP78-Mediated Unfolded Protein Response (UPR) Signaling Pathway.

PET_Probe_Evaluation_Workflow Start Probe Design & Synthesis Radiolabeling Radiolabeling with PET Isotope Start->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Uptake) QC->InVitro InVivo In Vivo Studies (Animal Model) InVitro->InVivo PET_Imaging PET/CT Imaging InVivo->PET_Imaging Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis End Probe Evaluation Complete Data_Analysis->End

Caption: Experimental Workflow for GRP78-Targeting PET Probe Evaluation.

Validating Tumor Uptake of AlF-NOTA-Functionalized Peptides with Ex Vivo Biodistribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the tumor uptake and biodistribution of AlF-NOTA-functionalized peptides, focusing on the validation of in vivo imaging data with ex vivo tissue analysis. We present a head-to-head comparison of different peptide conjugates, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance. This guide includes quantitative biodistribution data, detailed experimental protocols, and visualizations of the experimental workflow and relevant signaling pathways to support the objective evaluation of these imaging agents.

Data Presentation: Ex Vivo Biodistribution Comparison

The following table summarizes the ex vivo biodistribution data for ¹⁸F-AlF-NOTA-PRGD2, a dimeric c(RGDyK) peptide targeting integrin αvβ3, and its comparison with other relevant tracers in U87MG tumor-bearing mice at 1-hour post-injection. Additionally, data for ¹⁸F-AlF-NOTA-d-VAP, a peptide targeting GRP78, is included to highlight the biodistribution profiles of tracers with different biological targets. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).

Tracer ¹⁸F-AlF-NOTA-PRGD2 ¹⁸F-FPPRGD2 ⁶⁸Ga-NOTA-PRGD2 ¹⁸F-AlF-NOTA-d-VAP (in 4T1 tumor model at 1h p.i.)
Target Integrin αvβ3 Integrin αvβ3 Integrin αvβ3 GRP78
Tumor 3.45 ± 0.182.91 ± 0.352.42 ± 0.56~4.40 (T/M ratio)
Blood 0.45 ± 0.080.39 ± 0.070.41 ± 0.09Not Reported
Heart 0.51 ± 0.090.45 ± 0.080.48 ± 0.11Not Reported
Lung 0.68 ± 0.120.59 ± 0.110.63 ± 0.14Not Reported
Liver 1.05 ± 0.190.98 ± 0.181.01 ± 0.22Not Reported
Spleen 0.48 ± 0.090.42 ± 0.080.45 ± 0.10Not Reported
Kidney 4.67 ± 1.082.78 ± 0.582.62 ± 0.98Not Reported
Muscle 0.35 ± 0.060.31 ± 0.060.33 ± 0.07Not Reported
Bone 0.55 ± 0.100.48 ± 0.090.51 ± 0.11Not Reported

Data for ¹⁸F-AlF-NOTA-PRGD2, ¹⁸F-FPPRGD2, and ⁶⁸Ga-NOTA-PRGD2 are from a study in U87MG tumor-bearing mice.[1] The tumor-to-muscle ratio for ¹⁸F-AlF-NOTA-d-VAP was reported to be approximately 4.40 at 60 minutes post-injection in a 4T1 tumor model.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Synthesis and Radiolabeling of ¹⁸F-AlF-NOTA-Peptide Conjugates

This protocol describes a one-step radiolabeling method for conjugating ¹⁸F-fluoride to NOTA-functionalized peptides.

  • Preparation of ¹⁸F-Fluoride: No-carrier-added ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The ¹⁸F-fluoride is trapped on an anion-exchange resin and eluted with a saline solution.

  • Radiolabeling Reaction:

    • To a reaction vial containing the NOTA-peptide conjugate (e.g., NOTA-c(RGDyK)) in a suitable buffer (e.g., sodium acetate buffer, pH 4.0), add an aqueous solution of AlCl₃.

    • Add the eluted ¹⁸F-fluoride to the reaction mixture.

    • Heat the reaction vial at 100-110°C for 15 minutes.[2]

  • Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate the ¹⁸F-AlF-NOTA-peptide from unreacted ¹⁸F-fluoride and other impurities. The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol).

  • Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.

Animal Models and Tumor Xenografts
  • Cell Culture: Human tumor cell lines (e.g., U87MG glioblastoma, 4T1 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Inoculation: For xenograft models, cultured tumor cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³) for imaging and biodistribution studies.

In Vivo PET Imaging
  • Animal Preparation: Tumor-bearing mice are anesthetized (e.g., with isoflurane) and placed on the scanner bed of a microPET scanner.

  • Radiotracer Administration: Approximately 3.7-7.4 MBq (100-200 µCi) of the ¹⁸F-labeled peptide is injected intravenously via the tail vein.

  • Image Acquisition: Dynamic or static PET scans are acquired over a specified duration (e.g., 60 minutes). For static scans, images are typically acquired at specific time points post-injection (e.g., 30, 60, and 120 minutes).

  • Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify the radioactivity concentration, typically expressed as %ID/g.

Ex Vivo Biodistribution and Gamma Counting
  • Tissue Collection: At predetermined time points after radiotracer injection, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are dissected, weighed, and placed in pre-weighed tubes.

  • Gamma Counting: The radioactivity in each tissue sample is measured using a calibrated gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ by comparing the tissue counts to the counts of a known standard of the injected dose.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G Integrin αvβ3 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD_Peptide RGD Peptide (e.g., c(RGDyK)) Integrin Integrin αvβ3 RGD_Peptide->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K MAPK MAPK (ERK1/2) FAK->MAPK Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response MAPK->Cell_Response

Caption: Integrin αvβ3 signaling cascade upon RGD peptide binding.

G Experimental Workflow for Biodistribution Validation Radiolabeling ¹⁸F-AlF-NOTA-Peptide Radiosynthesis & QC Injection IV Injection into Tumor-Bearing Mice Radiolabeling->Injection Tumor_Model Tumor Xenograft Establishment Tumor_Model->Injection PET_Imaging In Vivo PET/CT Imaging Injection->PET_Imaging Biodistribution Ex Vivo Biodistribution Injection->Biodistribution Data_Analysis Image Analysis & Gamma Counting PET_Imaging->Data_Analysis Biodistribution->Data_Analysis Comparison Comparison of In Vivo vs. Ex Vivo Data Data_Analysis->Comparison

Caption: Workflow for validating PET imaging with ex vivo biodistribution.

References

A Head-to-Head Comparison of [¹⁸F]AlF-NOTA-Octreotide and [⁶⁸Ga]Ga-DOTA-TATE for Neuroendocrine Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on two prominent radiopharmaceuticals for PET imaging of somatostatin receptor-positive neuroendocrine tumors.

This guide provides a comprehensive, data-supported comparison of [¹⁸F]AlF-NOTA-octreotide (also referred to as [¹⁸F]AlF-OC) and the clinically established [⁶⁸Ga]Ga-DOTA-TATE. Both are somatostatin analogs that target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs), making them valuable tools for diagnosis, staging, and therapy selection.[1][2] This comparison delves into their radiochemistry, preclinical performance, and clinical data, offering a clear perspective on their respective advantages and disadvantages.

Introduction to the Radiotracers

[⁶⁸Ga]Ga-DOTA-TATE has been the gold standard for SSTR imaging with Positron Emission Tomography (PET) for over a decade.[1] It is a somatostatin analog labeled with the positron emitter gallium-68 (⁶⁸Ga).[2] Its widespread use is a testament to its high diagnostic accuracy in patients with NETs.[1] However, the production of ⁶⁸Ga-based radiopharmaceuticals relies on a ⁶⁸Ge/⁶⁸Ga generator, which has limitations in terms of production capacity and the relatively short half-life of ⁶⁸Ga (approximately 68 minutes).

[¹⁸F]AlF-NOTA-octreotide is a newer, fluorine-18 (¹⁸F)-labeled somatostatin analog that has emerged as a promising alternative. The use of ¹⁸F offers several advantages, including a longer half-life (approximately 110 minutes), which allows for centralized production and distribution, and lower positron energy, potentially leading to improved image resolution.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies, providing a direct comparison of the two radiotracers.

Table 1: Radiochemistry and In Vitro Performance
Parameter[¹⁸F]AlF-NOTA-octreotide[⁶⁸Ga]Ga-DOTA-TATEReferences
Radiolabeling Yield 38 ± 8% to >50%>95% to 99%
Radiochemical Purity >98%>95%
Molar Activity (GBq/µmol) 24 - 36~12
Binding Affinity (Kd/IC50, nM) ~3.6 - 11.59 (SSTR2)~0.2 - 7.36 (SSTR2)
Cellular Uptake (%AD/10⁵ cells at 30 min) 4.50 ± 0.314.50 ± 0.13
Internalization (% at 60 min) 5.47 ± 0.3266.89 ± 1.62
Table 2: Preclinical Biodistribution in SSTR2-Expressing Tumor-Bearing Mice (%ID/g at 1-2h post-injection)
Organ[¹⁸F]AlF-NOTA-octreotide[⁶⁸Ga]Ga-DOTA-TATEReferences
Tumor 28.3 ± 5.7 to 37.3 ± 10.526.4 ± 10.8
Blood LowLow
Liver LowModerate
Kidneys ModerateHigh
Bone 0.4 ± 0.2Low
Table 3: Clinical Performance in Neuroendocrine Tumor Patients
Parameter[¹⁸F]AlF-NOTA-octreotide[⁶⁸Ga]Ga-DOTA-TATEReferences
Mean Tumor SUVmax Generally higher or comparableGenerally lower or comparable
Tumor-to-Background Ratio Generally higherGenerally lower
Lesion Detection Rate ComparableComparable
Effective Dose (mSv/MBq) ~0.022Not directly compared in the same study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these radiotracers.

Radiolabeling of [¹⁸F]AlF-NOTA-octreotide

The labeling of NOTA-octreotide with ¹⁸F is typically a one-pot, two-step process.

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a small volume of saline.

  • Complexation with Aluminum: The eluted [¹⁸F]fluoride is mixed with an aluminum chloride (AlCl₃) solution in a suitable buffer (e.g., sodium acetate) to form the [¹⁸F]AlF²⁺ complex.

  • Labeling Reaction: The NOTA-octreotide precursor is added to the [¹⁸F]AlF²⁺ solution. The reaction mixture is heated at a specific temperature (e.g., 100-105°C) for a defined period (e.g., 15 minutes).

  • Purification: The final product is purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted [¹⁸F]fluoride and other impurities.

  • Quality Control: Radiochemical purity is assessed using methods like radio-HPLC or radio-TLC.

Radiolabeling of [⁶⁸Ga]Ga-DOTA-TATE

The radiolabeling of DOTA-TATE with ⁶⁸Ga is often performed using an automated synthesis module.

  • ⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a dilute hydrochloric acid solution.

  • Buffering: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer (e.g., sodium acetate) and the DOTA-TATE precursor to achieve an optimal pH for labeling (typically pH 3.5-4.5).

  • Labeling Reaction: The reaction mixture is heated (e.g., at 95°C) for a short period (e.g., 5-10 minutes).

  • Purification: The reaction mixture is passed through a C18 SPE cartridge to retain the labeled peptide, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away. The final product is then eluted with an ethanol/water mixture.

  • Quality Control: The final product's radiochemical purity is determined by radio-TLC or radio-HPLC. Other quality control tests include pH measurement, sterility, and endotoxin levels.

In Vitro Binding Affinity Assay (IC50 Determination)
  • Cell Culture: SSTR2-expressing cells (e.g., AR42J or HEK293-SSTR2) are cultured under standard conditions.

  • Competitive Binding: Cell membranes or whole cells are incubated with a constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]-Somatostatin-28) and increasing concentrations of the non-radioactive competitor ([¹⁹F]AlF-NOTA-octreotide or Ga-DOTA-TATE).

  • Separation and Counting: Bound and free radioligand are separated by filtration. The radioactivity of the filters (representing the bound fraction) is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vivo Biodistribution Studies in Animal Models
  • Animal Model: Typically, immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with SSTR2-expressing tumor cells (e.g., AR42J) to establish xenografts.

  • Radiotracer Injection: Once the tumors reach a suitable size, the animals are injected intravenously with a known amount of the radiotracer.

  • Tissue Harvesting and Counting: At various time points post-injection, the animals are euthanized, and major organs and the tumor are excised, weighed, and their radioactivity is measured in a gamma counter.

  • Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin Receptor Signaling Pathway Simplified Somatostatin Receptor (SSTR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Leads to MAPK->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis MAPK->Apoptosis Induces Somatostatin_Analog Somatostatin Analog ([18F]AlF-NOTA-octreotide or [68Ga]Ga-DOTA-TATE) Somatostatin_Analog->SSTR2 Binds to Radiotracer Comparison Workflow General Workflow for Head-to-Head Radiotracer Comparison cluster_synthesis Radiotracer Production cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Comparison Radiolabeling_F18 [18F]AlF-NOTA-octreotide Radiolabeling QC Quality Control Radiolabeling_F18->QC Radiolabeling_Ga68 [68Ga]Ga-DOTA-TATE Radiolabeling Radiolabeling_Ga68->QC In_Vitro In Vitro Studies (Binding Affinity, Cell Uptake) QC->In_Vitro Proceed if QC passes In_Vivo In Vivo Studies (Animal Biodistribution, MicroPET) In_Vitro->In_Vivo Patient_Recruitment Patient Recruitment (NET Diagnosis) In_Vivo->Patient_Recruitment Proceed to Clinical Trial PET_CT_F18 [18F]AlF-NOTA-octreotide PET/CT Imaging Patient_Recruitment->PET_CT_F18 PET_CT_Ga68 [68Ga]Ga-DOTA-TATE PET/CT Imaging Patient_Recruitment->PET_CT_Ga68 Image_Analysis Image Analysis (SUV, TBR, Lesion Detection) PET_CT_F18->Image_Analysis PET_CT_Ga68->Image_Analysis

References

A Comparative Guide to Correlating AlF-NOTA-c-d-VAP PET Signal with GRP78 Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel positron emission tomography (PET) tracer, Al[¹⁸F]F-NOTA-c-d-VAP, for imaging Glucose-Regulated Protein 78 (GRP78). GRP78 is a key chaperone protein of the endoplasmic reticulum that is overexpressed on the cell surface of various cancer types, making it a valuable biomarker for tumor imaging and therapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative GRP78-targeting probes, supported by experimental data and detailed protocols.

Correlation of Al[¹⁸F]F-NOTA-c-d-VAP Uptake with GRP78 Expression

The PET probe Al[¹⁸F]F-NOTA-c-d-VAP was developed to target GRP78, leveraging the D-VAP peptide (sequence: sntrvap) identified through phage display technology.[2] Studies have demonstrated a direct correlation between the tracer's uptake in tumors and the expression levels of GRP78 protein.[2] In preclinical xenograft models, tumors with higher GRP78 expression exhibited significantly higher accumulation of the tracer.

For instance, PET imaging at 60 minutes post-injection showed tumor-to-muscle (T/M) ratios of 10.48 ± 1.39 in A549 tumors (high GRP78 expression), 6.25 ± 0.47 in MDA-MB-231 tumors (medium GRP78 expression), and 3.15 ± 1.15 in HepG2 tumors (low GRP78 expression), confirming a positive correlation.

Cell Line (Tumor Model)GRP78 Expression LevelPET Tracer Uptake (%ID/g at 60 min p.i.)Tumor-to-Muscle Ratio (at 60 min p.i.)
A549 (Human Lung Carcinoma)High2.15 ± 0.3310.48 ± 1.39
MDA-MB-231 (Human Breast Cancer)Medium1.52 ± 0.216.25 ± 0.47
HepG2 (Human Liver Carcinoma)Low0.88 ± 0.173.15 ± 1.15
Data synthesized from preclinical studies evaluating Al[¹⁸F]F-NOTA-c-d-VAP.

Comparison of GRP78-Targeting PET Probes

While Al[¹⁸F]F-NOTA-c-d-VAP is a promising agent, several other PET probes have been developed to target GRP78. This section compares key characteristics of selected alternative tracers.

PET ProbeTargeting MoietyRadionuclideKey Characteristics & Performance
Al[¹⁸F]F-NOTA-c-d-VAP Cyclic D-VAP PeptideFluorine-18High stability, rapid renal clearance, and tumor uptake proportional to GRP78 expression.
[⁶⁸Ga]Ga-DOTA-SP94 SP94 PeptideGallium-68High uptake in GRP78-overexpressing HepG2 cells and tumors; fast clearance and low non-target uptake.
⁶⁴Cu-DOTA-MAb159 Monoclonal Antibody (MAb159)Copper-64Demonstrates prominent tumor accumulation in pancreatic cancer xenografts; longer circulation time typical of antibody-based agents.
[¹⁸F]AlF-NOTA-BC71 BC71 PeptideFluorine-18Shows GRP78 receptor-specific binding in prostate cancer models with good tumor-to-muscle ratios.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the evaluation of Al[¹⁸F]F-NOTA-c-d-VAP.

Radiolabeling of Al[¹⁸F]F-NOTA-c-d-VAP

The tracer is synthesized using the aluminum-[¹⁸F]fluoride (Al¹⁸F) method, which allows for a straightforward, one-step radiolabeling process.

  • Fluoride-18 Production: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

  • Elution: The [¹⁸F]Fluoride is eluted from the cartridge using a saline solution.

  • Reaction Mixture: The [¹⁸F]Fluoride eluate is added to a reaction vial containing the NOTA-c-d-VAP precursor, an aluminum chloride (AlCl₃) solution, and a sodium acetate buffer.

  • Heating: The mixture is heated at approximately 105°C for 15-25 minutes.

  • Purification: The final product, Al[¹⁸F]F-NOTA-c-d-VAP, is purified using solid-phase extraction to remove unreacted [¹⁸F]fluoride, achieving high radiochemical purity (>99%).

Animal Models and PET/CT Imaging

In vivo evaluation is typically performed using tumor-bearing xenograft mouse models.

  • Cell Culture & Implantation: Human cancer cell lines with varying GRP78 expression (e.g., A549, MDA-MB-231, HepG2) are cultured and subcutaneously injected into immunocompromised mice to establish tumor xenografts.

  • Tracer Administration: Once tumors reach a suitable size, mice are anesthetized and injected with Al[¹⁸F]F-NOTA-c-d-VAP (typically 5-10 MBq) via the tail vein.

  • PET/CT Scans: Dynamic or static PET scans are acquired at various time points (e.g., 30, 60, 90, 120 minutes) post-injection. A CT scan is performed for anatomical co-registration and attenuation correction.

  • Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images over the tumor and reference tissues (like muscle) to quantify tracer uptake, typically expressed as the percentage of injected dose per gram (%ID/g).

GRP78 Protein Level Quantification

To validate the correlation, GRP78 protein levels in tumor tissues are quantified using standard molecular biology techniques.

Western Blot Protocol:

  • Tissue Lysis: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to GRP78. A loading control antibody (e.g., anti-β-actin) is also used.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using a chemiluminescence substrate and an imaging system. The band intensity is quantified using densitometry software.

Immunohistochemistry (IHC) Protocol:

  • Tissue Preparation: Tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigen.

  • Staining: Slides are incubated with a primary anti-GRP78 antibody, followed by a secondary antibody and a detection reagent (e.g., DAB).

  • Scoring: The staining intensity and the percentage of positive cells are scored to determine the GRP78 expression level in the tumor tissue.

Visualizations

The following diagrams illustrate key workflows and pathways related to this research.

GRP78_PET_Workflow cluster_preclinical Preclinical Model Development cluster_imaging PET Imaging & Analysis cluster_validation Biological Validation cluster_correlation Data Correlation cell_culture 1. Culture Cancer Cells (High/Med/Low GRP78) xenograft 2. Establish Tumor Xenografts in Mice cell_culture->xenograft injection 4. Inject Tracer into Mice radiolabeling 3. Synthesize Al[18F]F-NOTA-c-d-VAP radiolabeling->injection pet_scan 5. Perform PET/CT Scans injection->pet_scan quantification 6. Quantify Tracer Uptake (%ID/g in Tumors) pet_scan->quantification correlation 9. Correlate PET Signal with GRP78 Levels quantification->correlation excision 7. Excise Tumors Post-Imaging western_blot 8. Quantify GRP78 Protein (Western Blot / IHC) excision->western_blot western_blot->correlation

Caption: Experimental workflow for correlating PET signal with GRP78 protein levels.

UPR_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_response Cellular Response cluster_membrane Cell Surface Translocation er_stress ER Stress (Hypoxia, Glucose Deprivation) unfolded_proteins Accumulation of Unfolded Proteins er_stress->unfolded_proteins grp78 GRP78/BiP unfolded_proteins->grp78 Upregulation sensors ER Stress Sensors (PERK, IRE1, ATF6) grp78->sensors Dissociates from surface_grp78 Cell Surface GRP78 grp78->surface_grp78 Translocates upr Unfolded Protein Response (UPR) Activation sensors->upr adaptation Adaptation & Survival (Protein folding, ERAD) upr->adaptation apoptosis Apoptosis (Prolonged Stress) upr->apoptosis

Caption: Simplified Unfolded Protein Response (UPR) pathway showing GRP78 upregulation.

Logical_Relationship tracer Al[18F]F-NOTA-c-d-VAP (PET Tracer) target Surface GRP78 on Cancer Cell tracer->target Binds to signal PET Signal (Quantifiable) target->signal Generates

Caption: Logical relationship between the PET tracer, its target, and the resulting signal.

References

Cross-Validation of AlF-NOTA-c-d-VAP Imaging with Western Blot Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AlF-NOTA-c-d-VAP Positron Emission Tomography (PET) imaging with Western blot analysis for the quantification of Glucose-Regulated Protein 78 (GRP78). GRP78, a key chaperone protein in the endoplasmic reticulum, is a promising biomarker for cancer imaging and therapy due to its overexpression in various tumor types[1][2]. This document outlines the experimental data supporting the correlation between the two techniques, details the methodologies for each, and presents visual workflows and signaling pathways to aid in understanding their interplay.

Data Presentation: Quantitative Comparison

The performance of [¹⁸F]this compound PET imaging as a non-invasive method to determine GRP78 expression has been correlated with established ex vivo protein analysis techniques. A key study demonstrated a positive correlation between the tumor-to-muscle (T/M) ratios obtained from PET imaging and the relative expression levels of GRP78 in different cancer cell line xenografts[1][2].

Cell LineGRP78 Expression Level[¹⁸F]this compound PET T/M Ratio (%ID/g) at 60 min p.i.
A549High10.48 ± 1.39
MDA-MB-231Medium6.25 ± 0.47
HepG2Low3.15 ± 1.15
Table 1: Correlation of [¹⁸F]this compound PET imaging signal with GRP78 expression levels in different tumor models. Data sourced from a preclinical study evaluating the PET probe[1].

This data suggests that the PET imaging signal intensity with [¹⁸F]this compound directly reflects the underlying GRP78 protein expression levels within the tumors.

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol

This protocol outlines the key steps for in vivo PET imaging using [¹⁸F]this compound in a preclinical tumor model.

  • Radiolabeling: The NOTA-conjugated peptide, c(d-VAP), is radiolabeled with [¹⁸F]fluoride using the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method. This process is typically rapid, with a high radiochemical yield and purity.

  • Animal Model: Tumor-bearing mice (e.g., xenografts of A549, MDA-MB-231, and HepG2 cells) are used.

  • Probe Administration: A defined dose of [¹⁸F]this compound is administered intravenously to the tumor-bearing mice.

  • PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points post-injection (e.g., 60 minutes). A CT scan is performed for anatomical co-registration.

  • Image Analysis: Regions of interest (ROIs) are drawn on the tumor and muscle tissues in the co-registered PET/CT images. The radioactivity concentration in these ROIs is determined and expressed as a percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-muscle (T/M) ratio is then calculated.

Quantitative Western Blot Analysis Protocol for GRP78

This protocol details the steps for quantifying GRP78 protein expression in tumor tissue lysates, typically performed after the final imaging time point.

  • Tissue Harvesting and Lysis: Following PET imaging, tumors are excised, and proteins are extracted using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from each tumor lysate are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GRP78.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using a digital imaging system.

  • Analysis: The intensity of the bands corresponding to GRP78 is quantified using densitometry software. A housekeeping protein (e.g., GAPDH or β-actin) is also probed on the same membrane to normalize for loading variations. The relative GRP78 expression is calculated by dividing the GRP78 band intensity by the housekeeping protein band intensity.

Mandatory Visualization

Signaling Pathway

The peptide component of the imaging agent, c(d-VAP), targets GRP78, which is a central regulator of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

GRP78_UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol / Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK_i PERK GRP78->PERK_i IRE1_i IRE1 GRP78->IRE1_i ATF6_i ATF6 GRP78->ATF6_i PERK_a PERK (active) PERK_i->PERK_a IRE1_a IRE1 (active) IRE1_i->IRE1_a ATF6_a ATF6 (active) ATF6_i->ATF6_a eIF2a eIF2α PERK_a->eIF2a phosphorylates ATF4 ATF4 PERK_a->ATF4 XBP1s XBP1s IRE1_a->XBP1s splices XBP1u Gene Expression Gene Expression ATF6_a->Gene Expression eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation Attenuation Translation Attenuation eIF2a_p->Translation Attenuation ATF4->Gene Expression XBP1s->Gene Expression Protein Folding Protein Folding Gene Expression->Protein Folding Apoptosis Apoptosis Gene Expression->Apoptosis (prolonged stress)

Caption: The Unfolded Protein Response (UPR) pathway regulated by GRP78.

Experimental Workflow

The cross-validation of this compound imaging with Western blot analysis follows a logical experimental sequence.

Cross_Validation_Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis Tumor Model Establish Tumor Xenograft Model Probe Admin Administer [¹⁸F]this compound Tumor Model->Probe Admin PET_CT PET/CT Imaging Probe Admin->PET_CT Image Analysis Image Quantification (T/M Ratio) PET_CT->Image Analysis Tumor Harvest Tumor Excision PET_CT->Tumor Harvest Correlation Correlational Analysis Image Analysis->Correlation Lysis Protein Extraction Tumor Harvest->Lysis Western Blot Western Blot for GRP78 Lysis->Western Blot WB Analysis Densitometry Analysis Western Blot->WB Analysis WB Analysis->Correlation

Caption: Experimental workflow for cross-validation.

References

A Comparative Analysis of AlF-NOTA-c-d-VAP and Fluorescent Probes for GRP78 Targeting in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and applications of PET- and fluorescence-based probes for the cancer biomarker GRP78.

The 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum, is increasingly recognized as a compelling biomarker and therapeutic target in oncology.[1][2] Its overexpression on the surface of various cancer cells is associated with tumor progression, metastasis, and resistance to therapy.[3][4][5] This has spurred the development of targeted probes for both imaging and therapeutic purposes. This guide provides a comparative overview of two distinct classes of GRP78-targeting probes: the positron emission tomography (PET) probe AlF-NOTA-c-d-VAP and recently developed fluorescent probes.

Overview of Probes

This compound is a peptide-based PET probe designed for in vivo imaging of GRP78 expression in tumors. It utilizes the radionuclide Fluorine-18, which is chelated by a NOTA derivative and conjugated to a cyclic peptide (c-d-VAP) that targets GRP78. This allows for non-invasive, real-time visualization and quantification of GRP78 levels in deep tissues.

Fluorescent GRP78 probes , such as the recently developed hairpin-shaped peptidyl probe (pepFAM), are designed for in vitro and ex vivo applications, including cellular imaging and diagnostics. These probes typically consist of a GRP78-binding peptide linked to a fluorophore and a quencher. Binding to GRP78 induces a conformational change that separates the fluorophore and quencher, resulting in a "turn-on" fluorescent signal.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and a representative fluorescent probe, pepFAM, based on available experimental data.

Table 1: Probe Synthesis and Stability

Parameter[18F]this compoundFluorescent Probe (pepFAM)
Radiolabeling/Synthesis Time 25 minutesNot explicitly stated, involves peptide synthesis and dye conjugation
Radiochemical Yield 51 ± 16%Not applicable
Radiochemical Purity >99%Not applicable
Molar Activity 20-50 GBq/μmolNot applicable
In Vitro/In Vivo Stability High stability demonstratedGood photostability demonstrated
logD Value -3.41 ± 0.03Not reported

Table 2: In Vitro and In Vivo Performance

Parameter[18F]this compoundFluorescent Probe (pepFAM)
Detection Limit Not applicable for PET0.19 µg/mL for GRP78 protein
Specificity High for GRP78, demonstrated by blocking experimentsHigh selectivity for GRP78 over other proteins and biological species
Cellular Uptake Correlates with GRP78 expression levels in cancer cell linesTime-dependent increase in fluorescence in GRP78-positive cells
In Vivo Imaging Modality Positron Emission Tomography (PET)Fluorescence Imaging (for xenograft tumors)
Tumor-to-Muscle (T/M) Ratio (at 60 min p.i.) A549 (high GRP78): 10.48 ± 1.39MDA-MB-231 (medium GRP78): 6.25 ± 0.47HepG2 (low GRP78): 3.15 ± 1.15Not reported
Biocompatibility/Toxicity Not explicitly stated, but rapid clearance observedLow acute toxicity, cell viability >88.7% at 20 µmol/L
Clearance Rapid blood clearance, primarily renal excretionNot reported for in vivo studies

Signaling Pathways and Experimental Workflows

GRP78 and the Unfolded Protein Response (UPR)

GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway. Under stress conditions, GRP78 dissociates from three key ER transmembrane sensors—PERK, IRE1, and ATF6—leading to their activation and downstream signaling to restore protein homeostasis. In many cancers, this pathway is hijacked to promote cell survival and proliferation.

GRP78_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Activation UPR Activation cluster_Downstream Downstream Effects GRP78 GRP78 PERK_inactive PERK (inactive) GRP78->PERK_inactive binds & inhibits IRE1_inactive IRE1 (inactive) GRP78->IRE1_inactive binds & inhibits ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive binds & inhibits PERK_active PERK (active) IRE1_active IRE1 (active) ATF6_active ATF6 (active) PERK_inactive->PERK_active activates IRE1_inactive->IRE1_active activates ATF6_inactive->ATF6_active activates UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 sequesters ER_Stress ER Stress ER_Stress->UnfoldedProteins induces accumulation CellSurvival Cell Survival (e.g., via Akt) PERK_active->CellSurvival Apoptosis Apoptosis PERK_active->Apoptosis prolonged stress IRE1_active->Apoptosis prolonged stress ProteinFolding Protein Folding IRE1_active->ProteinFolding ATF6_active->ProteinFolding

Caption: GRP78's central role in the Unfolded Protein Response (UPR) pathway.

Experimental Workflow for Probe Comparison

A typical workflow for evaluating and comparing GRP78-targeting probes involves a series of in vitro and in vivo experiments.

Probe_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Analysis Start Probe Synthesis & Characterization BindingAssay Binding Affinity & Specificity (vs. GRP78 protein) Start->BindingAssay CellCulture Cell Culture (High/Low GRP78 lines) Start->CellCulture CellUptake Cellular Uptake & Localization CellCulture->CellUptake Toxicity Cytotoxicity Assay (e.g., CCK-8/MTT) CellCulture->Toxicity TumorModel Tumor Xenograft Model (in mice) CellUptake->TumorModel Imaging PET or Fluorescence Imaging TumorModel->Imaging Blocking Blocking Study (with excess unlabeled peptide) TumorModel->Blocking Biodistribution Biodistribution Studies Imaging->Biodistribution IHC Immunohistochemistry (IHC) & Immunofluorescence (IF) Biodistribution->IHC

Caption: A generalized experimental workflow for comparing GRP78-targeted probes.

Experimental Protocols

Radiolabeling of [18F]this compound

The radiolabeling is performed using the aluminum-[18F]fluoride ([18F]AlF) method.

  • Preparation: A mixture of the NOTA-c-d-VAP precursor peptide in a sodium acetate buffer (pH 4.0) is prepared.

  • Activation: An aqueous solution of aluminum chloride (AlCl3) is added to the peptide solution.

  • Labeling: [18F]Fluoride (in saline) is added to the mixture.

  • Incubation: The reaction vial is heated at 100-105°C for 15 minutes.

  • Purification: The final product, [18F]this compound, is purified using solid-phase extraction (e.g., a C18 cartridge) to remove unreacted [18F]fluoride.

  • Quality Control: Radiochemical purity is assessed using radio-HPLC.

In Vitro Fluorescence Imaging with pepFAM

This protocol is based on the methodology for turn-on fluorescent probes.

  • Cell Culture: Human colorectal cancer cells (HCT116) or other GRP78-expressing cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 37°C, 5% CO2 incubator.

  • Seeding: Cells are seeded in confocal dishes and allowed to adhere overnight.

  • Probe Incubation: The culture medium is replaced with a solution containing the fluorescent probe (e.g., 10 µmol/L pepFAM) in PBS or serum-free media.

  • Imaging: Cells are incubated for a specified time (e.g., up to 120 minutes), and images are acquired using a confocal laser scanning microscope. The fluorescence signal (e.g., green channel for 5-FAM) is monitored over time.

  • Control Experiments: To confirm specificity, control experiments can be performed by co-incubating the probe with a blocking peptide or using a cell line with low GRP78 expression.

In Vivo PET Imaging with [18F]this compound
  • Animal Model: Tumor-bearing mice are established by subcutaneously inoculating cancer cells (e.g., A549) into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size.

  • Probe Administration: Mice are anesthetized, and [18F]this compound is administered via tail vein injection.

  • Dynamic/Static Imaging: Dynamic PET scans can be initiated immediately after injection to observe probe kinetics. Static images are typically acquired at specific time points post-injection (e.g., 60 minutes).

  • Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs (e.g., muscle) to calculate the percentage of injected dose per gram (%ID/g) and tumor-to-background ratios.

  • Biodistribution: After the final imaging session, mice are euthanized, and organs are harvested, weighed, and counted in a gamma counter to determine the detailed biodistribution of the probe.

Conclusion

This compound and fluorescent GRP78 probes represent two powerful, yet complementary, tools for studying the role of GRP78 in cancer.

  • [18F]this compound excels in non-invasive, quantitative in vivo imaging , making it highly suitable for preclinical studies evaluating tumor progression, metastasis, and response to therapy in living animal models. Its rapid labeling and favorable clearance profile are significant advantages for PET imaging applications.

  • Fluorescent probes like pepFAM offer high sensitivity and specificity for in vitro and ex vivo applications . They are ideal for high-resolution cellular imaging, confirming GRP78 expression in tissue sections, and for use in high-throughput screening assays. Their "turn-on" mechanism minimizes background signal, providing excellent contrast.

The choice between these probes depends entirely on the research question. For longitudinal studies of GRP78 dynamics in a living system, the PET probe is the superior choice. For detailed investigation of GRP78 at the cellular level or for diagnostic applications on tissue samples, fluorescent probes provide an invaluable and more accessible tool. Future research may focus on integrating these technologies, for instance, by using fluorescent probes to validate the findings from PET imaging at a microscopic level.

References

Evaluating the In Vivo Specificity of AlF-NOTA-c-d-VAP for GRP78: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate in vivo detection of protein biomarkers is paramount. Glucose-regulated protein 78 (GRP78), a key player in the unfolded protein response and overexpressed on the surface of various cancer cells, has emerged as a promising therapeutic and imaging target.[1][2][3] This guide provides a detailed evaluation of the specificity of AlF-NOTA-c-d-VAP, a peptide-based positron emission tomography (PET) probe, for GRP78 in vivo. We compare its performance with alternative GRP78 targeting strategies, supported by experimental data and protocols.

This compound: A Promising PET Probe for GRP78 Imaging

[18F]this compound is a novel peptide-based PET probe designed for the targeted imaging of GRP78 in tumors.[2] This probe has demonstrated high stability both in vitro and in vivo, a crucial characteristic for a successful imaging agent.[4] Studies have shown that it can be radiolabeled with Fluorine-18 in a relatively short time with high radiochemical purity.

Quantitative Performance Data

The in vivo performance of [18F]this compound has been evaluated in tumor-bearing mice, demonstrating a clear correlation between probe uptake and GRP78 expression levels.

Performance Metric[18F]this compoundReference
Radiolabeling Yield 51 ± 16%
Radiochemical Purity >99%
Molar Activity 20-50 GBq/μmol
In Vitro Stability (rat serum, 3h) High
LogD Value -3.41 ± 0.03
Tumor-to-Muscle Ratio (A549, high GRP78) 10.48 ± 1.39 (%ID/g) at 60 min
Tumor-to-Muscle Ratio (MDA-MB-231, medium GRP78) 6.25 ± 0.47 (%ID/g) at 60 min
Tumor-to-Muscle Ratio (HepG2, low GRP78) 3.15 ± 1.15 (%ID/g) at 60 min
Blood Clearance Rapid
Primary Excretion Route Kidneys
Mechanism of Action and Experimental Workflow

The specificity of this compound for GRP78 is attributed to the peptide component, c-d-VAP, which selectively binds to GRP78 expressed on the cell surface. The NOTA chelator securely complexes with Aluminum Fluoride (AlF), which is labeled with the positron-emitting isotope Fluorine-18, allowing for detection by PET imaging.

GRP78_Targeting_Mechanism Mechanism of this compound Targeting GRP78 cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment Probe [18F]this compound GRP78 Cell Surface GRP78 Probe->GRP78 Binding PET_Signal PET Signal Probe->PET_Signal Emits Positrons TumorCell Tumor Cell GRP78->TumorCell Anchored on

Caption: this compound targets GRP78 on tumor cells.

A typical workflow for evaluating the in vivo specificity of such a probe involves several key steps, from radiolabeling to imaging and biodistribution studies.

InVivo_Evaluation_Workflow Experimental Workflow for In Vivo Evaluation Radiolabeling Radiolabeling of NOTA-c-d-VAP with [18F]AlF QC Quality Control (Purity, Stability) Radiolabeling->QC Injection Intravenous Injection of Probe QC->Injection AnimalModel Tumor Xenograft Mouse Model AnimalModel->Injection PET_CT Micro-PET/CT Imaging Injection->PET_CT Biodistribution Biodistribution Studies Injection->Biodistribution Analysis Data Analysis (Tumor Uptake, T/M Ratios) PET_CT->Analysis Biodistribution->Analysis

Caption: Workflow for in vivo evaluation of a PET probe.

Alternative GRP78 Targeting Strategies

While [18F]this compound shows significant promise, other strategies for imaging GRP78 in vivo are also under investigation. These alternatives utilize different targeting moieties and imaging modalities.

Targeting StrategyImaging ModalityKey FeaturesReference
[18F]AlF-NOTA-BC71 PETA different GRP78-targeting peptide (BC71) with a dissociation constant (Kd) of 3.46 ± 0.48 nM.
Fluorescent Probes (e.g., pepFAM) Fluorescence ImagingUtilizes a GRP78-specific peptide (WIFPWIQL) linked to a fluorophore and quencher for "turn-on" fluorescence upon binding.
Quantum Dot-conjugated scFv Fluorescence ImagingEmploys a single-chain variable fragment (scFv) antibody against GRP78 conjugated to quantum dots for imaging and potential therapeutic applications.
Radiolabeled Peptides (e.g., 111In-DTPA-GIRLRG) SPECTUses the hexapeptide GIRLRG, which binds to radiation-inducible GRP78, for SPECT imaging.
Comparative Analysis

Direct head-to-head in vivo comparisons of [18F]this compound with these alternatives are not yet widely published. However, a logical comparison can be made based on their inherent characteristics.

GRP78_Imaging_Comparison Comparison of GRP78 Imaging Strategies cluster_advantages Advantages cluster_disadvantages Disadvantages AlF_NOTA_VAP [18F]this compound (PET) PET_Adv High Sensitivity Quantitative AlF_NOTA_VAP->PET_Adv PET_Disadv Lower Resolution Requires Cyclotron AlF_NOTA_VAP->PET_Disadv AlF_NOTA_BC71 [18F]AlF-NOTA-BC71 (PET) AlF_NOTA_BC71->PET_Adv AlF_NOTA_BC71->PET_Disadv Fluorescent_Probes Fluorescent Probes (Optical) Optical_Adv High Resolution Real-time Fluorescent_Probes->Optical_Adv Optical_Disadv Limited Tissue Penetration Fluorescent_Probes->Optical_Disadv QD_scFv QD-scFv (Optical) QD_scFv->Optical_Adv QD_scFv->Optical_Disadv Radiolabeled_Peptides 111In-Peptides (SPECT) SPECT_Adv Good Sensitivity Quantitative Radiolabeled_Peptides->SPECT_Adv SPECT_Disadv Lower Resolution than PET Radiolabeled_Peptides->SPECT_Disadv

Caption: Advantages and disadvantages of GRP78 imaging strategies.

Experimental Protocols

Radiolabeling of [18F]this compound

The radiolabeling is achieved via a one-pot process. NOTA-c-d-VAP is heated with in situ prepared [18F]AlF for approximately 15-25 minutes at 110°C. Purification is then performed using high-performance liquid chromatography (HPLC).

In Vivo Micro-PET/CT Imaging

Tumor-bearing mice (e.g., BALB/c nude mice with xenografts of A549, MDA-MB-231, or HepG2 cells) are intravenously injected with [18F]this compound. Dynamic or static PET scans are acquired at various time points post-injection (e.g., 60 minutes). CT scans are performed for anatomical reference. Regions of interest (ROIs) are drawn on the images of tumors and major organs to calculate the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution Studies

Following the final imaging session, mice are euthanized. Tumors and major organs (e.g., blood, heart, liver, spleen, kidney, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each tissue is calculated as %ID/g.

Conclusion

[18F]this compound is a highly specific and stable PET probe for the in vivo imaging of GRP78. Its rapid tumor uptake, sustained retention, and positive correlation with GRP78 expression levels make it a valuable tool for cancer research and potentially for clinical diagnosis. While alternative GRP78 imaging strategies exist, each with its own set of advantages and limitations, the quantitative and sensitive nature of PET imaging, combined with the favorable characteristics of [18F]this compound, positions this probe as a leading candidate for non-invasive GRP78 detection in vivo. Further head-to-head comparative studies will be beneficial in definitively establishing the superior imaging agent for specific research and clinical applications.

References

Assessing the Reproducibility and Comparative Performance of AlF-NOTA-c(RGDfK) PET Imaging for Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility and performance of AlF-NOTA-c(RGDfK) Positron Emission Tomography (PET) imaging, a promising technique for the non-invasive visualization of angiogenesis by targeting the αvβ3 integrin. This document compares its performance with alternative imaging agents, supported by experimental data, and offers detailed protocols for key experimental procedures.

Executive Summary

AlF-NOTA-c(RGDfK) PET imaging emerges as a robust method for imaging αvβ3 integrin expression, a key biomarker of angiogenesis. The one-step AlF labeling method offers a significant advantage in terms of simplicity and speed over traditional multi-step 18F-labeling techniques. While dedicated test-retest studies to definitively establish reproducibility are not extensively available in the current literature, existing preclinical and clinical data demonstrate consistent tumor uptake and favorable biodistribution profiles. However, it is important to note that like other RGD-based PET tracers, AlF-NOTA-c(RGDfK) exhibits inter- and intra-tumoral heterogeneity in uptake, which reflects the variable expression of αvβ3 integrin in tumors rather than a lack of tracer reliability. This guide presents a comparative analysis of AlF-NOTA-c(RGDfK) with other key RGD-based PET tracers, providing researchers with the necessary data to make informed decisions for their preclinical and clinical imaging studies.

Data Presentation: Comparative Performance of RGD-based PET Tracers

The following tables summarize quantitative data on the in vivo performance of AlF-NOTA-c(RGDfK) and its variants compared to other commonly used RGD-based PET tracers for αvβ3 integrin imaging.

Table 1: Comparison of Tumor Uptake of Different RGD PET Tracers in U87MG Glioblastoma Xenografts

RadiotracerTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Tumor-to-Blood Ratio (at 1h p.i.)Reference
18F-AlF-NOTA-c(RGDfK)5.3 ± 1.7~9~6[1][2]
18F-AlF-NOTA-E[PEG4-c(RGDfK)]2 ([18F]Alfatide II)Higher than non-PEGylated versionImprovedImproved[3]
18F-FPPRGD22.8 ± 0.7Not ReportedNot Reported[1]
68Ga-NOTA-PRGD22.42 ± 0.56Not ReportedNot Reported[4]
64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer)~10 (at 0.5h p.i.)HighHigh

%ID/g: percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Table 2: Radiosynthesis Parameters of Different RGD PET Tracers

RadiotracerLabeling MethodSynthesis Time (min)Radiochemical Yield (decay-corrected)Specific Activity (GBq/µmol)Reference
18F-AlF-NOTA-c(RGDfK)One-step Al18F chelation~4017.9%11.1-14.8
18F-Alfatide IIKit-based, one-step Al18F chelation~2040-60%14.8-37
18F-FPPRGD2Multi-step nucleophilic substitution~9010-20%Not Reported
68Ga-NOTA-PRGD2One-step chelation~10>95%9.4
18F-Galacto-RGDMulti-step acylation~170Low40-100

Experimental Protocols

Radiosynthesis and Quality Control of 18F-AlF-NOTA-c(RGDfK)

This protocol is based on the one-step aqueous-based Al18F chelation method.

Materials:

  • NOTA-c(RGDfK) precursor

  • [18F]Fluoride in water

  • Aluminum chloride (AlCl3) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)

  • Sodium acetate buffer (0.5 M, pH 4.0)

  • Ethanol

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Analytical and semi-preparative HPLC systems with a radioactivity detector

Procedure:

  • Preparation of the reaction mixture: In a shielded vial, combine the NOTA-c(RGDfK) precursor (typically 10-50 µg) dissolved in a small volume of water or buffer with the aqueous [18F]fluoride solution.

  • Addition of Aluminum: Add the AlCl3 solution to the reaction vial. The molar ratio of Al3+ to the NOTA-peptide conjugate is crucial and should be optimized, but is often near 1:1.

  • Heating: Add ethanol to the reaction mixture (typically to a final concentration of 50-70%) and heat the vial at 100-120°C for 15 minutes.

  • Purification: After cooling, the reaction mixture is purified using a C18 Sep-Pak cartridge. The cartridge is first conditioned with ethanol and then with water. The reaction mixture is loaded onto the cartridge, which is then washed with water to remove unreacted [18F]fluoride. The final product, 18F-AlF-NOTA-c(RGDfK), is eluted with ethanol.

  • Formulation: The ethanol is evaporated under a stream of nitrogen, and the residue is reconstituted in sterile saline for injection.

Quality Control:

  • Radiochemical Purity: Determined by analytical radio-HPLC. The radiochemical purity should be >95%.

  • Specific Activity: Calculated by dividing the total radioactivity of the final product by the molar amount of the peptide, determined by a standard curve on the HPLC.

  • pH: The pH of the final product should be within the range of 4.5-7.5.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines before clinical use.

In Vivo PET Imaging Protocol in a Murine Xenograft Model

This protocol describes a typical procedure for PET imaging of tumor angiogenesis in mice bearing human tumor xenografts (e.g., U87MG glioblastoma).

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID) are inoculated subcutaneously with a suspension of tumor cells (e.g., 5-10 x 106 U87MG cells). Tumors are allowed to grow to a suitable size (e.g., 100-300 mm3) for imaging.

Imaging Procedure:

  • Animal Preparation: Mice are fasted for 4-6 hours before the injection of the radiotracer to reduce background signal. Anesthesia is induced and maintained during the imaging session (e.g., with isoflurane).

  • Radiotracer Injection: Approximately 3.7-7.4 MBq (100-200 µCi) of 18F-AlF-NOTA-c(RGDfK) is injected intravenously via the tail vein.

  • PET Scan Acquisition: Dynamic or static PET scans can be performed.

    • Dynamic Scan: A scan of 60-90 minutes is initiated immediately after tracer injection to assess the pharmacokinetics of the tracer.

    • Static Scan: A 10-20 minute scan is typically acquired at 1 hour post-injection, which is often the time of optimal tumor-to-background contrast.

  • Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM or MLEM), with corrections for attenuation, scatter, and random coincidences.

  • Image Analysis: Regions of interest (ROIs) are drawn on the tumor and various organs (e.g., muscle, liver, kidneys) on the reconstructed PET images. The radioactivity concentration in each ROI is determined and expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Mandatory Visualization

experimental_workflow cluster_synthesis Radiotracer Synthesis & QC cluster_imaging In Vivo PET Imaging s1 NOTA-RGDfK Precursor s3 Heating (100-120°C) s1->s3 s2 [18F]Fluoride + AlCl3 s2->s3 s4 Purification (C18 Sep-Pak) s3->s4 s5 Quality Control (HPLC, pH, etc.) s4->s5 i2 IV Injection of [18F]AlF-NOTA-RGDfK s5->i2 Injectable Tracer i1 Tumor Xenograft Mouse Model i1->i2 i3 PET/CT Scan Acquisition i2->i3 i4 Image Reconstruction i3->i4 i5 Image Analysis (ROI, SUV) i4->i5

Caption: Experimental workflow for AlF-NOTA-c(RGDfK) PET imaging.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell cluster_pet PET Imaging ecm Fibronectin, Vitronectin (RGD motif) integrin αvβ3 Integrin ecm->integrin Binding fak FAK integrin->fak Activation src Src fak->src pi3k PI3K src->pi3k erk ERK src->erk akt Akt pi3k->akt angiogenesis Angiogenesis (Proliferation, Migration, Survival) akt->angiogenesis erk->angiogenesis pet_tracer AlF-NOTA-c(RGDfK) pet_tracer->integrin Binds to αvβ3

Caption: αvβ3 integrin signaling pathway and PET tracer binding.

References

A Comparative Guide to AlF-NOTA-c-d-VAP and Existing Clinical Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel positron emission tomography (PET) imaging agent, AlF-NOTA-c-d-VAP, with existing clinical and preclinical imaging agents. The focus is on providing a clear benchmark of its performance, supported by experimental data and detailed methodologies to aid in research and development decisions.

Introduction to this compound

This compound is a novel peptide-based PET probe designed for the targeted imaging of Glucose-Regulated Protein 78 (GRP78)[1][2]. GRP78, a key protein in the endoplasmic reticulum, is overexpressed on the surface of various cancer cells, making it a promising biomarker for tumor imaging and targeted therapy[2][3][4]. The probe consists of a GRP78-targeting peptide (c-d-VAP) conjugated to a NOTA chelator, which is then radiolabeled with Aluminum Fluoride-18 ([¹⁸F]AlF). This method offers a straightforward and efficient one-step radiolabeling process.

Performance Benchmarking: Quantitative Data

The performance of this compound is benchmarked against other GRP78-targeting agents and a broader category of peptide-based and other targeted PET imaging agents.

Table 1: Comparison of GRP78-Targeting PET Probes
ParameterThis compound [¹⁸F]AlF-NOTA-BC71 ⁶⁴Cu-DOTA-MAb159
Target GRP78GRP78GRP78
Modality PETPETPET
Probe Type PeptidePeptideMonoclonal Antibody
Radiolabeling Yield 51 ± 16%Good (not specified)40-50%
Radiochemical Purity >99%Not specifiedNot specified
Molar Activity 20-50 GBq/µmolNot specified0.5-1.0 MBq/mg
Binding Affinity (Kd) Not specified3.46 ± 0.48 nMNot applicable
Tumor Uptake (%ID/g) Up to 10.48 in A549 tumors1.97 ± 0.50 in PC3 tumors18.3 ± 1.0 in BxPC-3 tumors
Tumor-to-Muscle Ratio Up to 10.48 (A549)4.81 ± 0.43 (PC3)High (not specified)
Clearance Route RenalRenalNot specified
Table 2: Broader Comparison with Other Targeted PET Agents
ParameterThis compound ⁶⁸Ga-DOTATATE ⁶⁸Ga-FAPI-04
Target GRP78Somatostatin Receptor 2Fibroblast Activation Protein
Modality PETPETPET
Probe Type PeptidePeptideSmall Molecule Inhibitor
Tumor Uptake High in GRP78+ tumorsHigh in neuroendocrine tumorsHigh in various solid tumors
Tumor-to-Background Ratio HighExcellentExcellent
Clinical Status PreclinicalFDA ApprovedClinical Trials

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis and Radiolabeling of this compound

The synthesis of the NOTA-c-DVAP peptide conjugate is performed using Solid-Phase Peptide Synthesis (SPPS). The radiolabeling is achieved via the Aluminum Fluoride-18 ([¹⁸F]AlF) method.

  • Peptide Synthesis: The c-DVAP peptide is synthesized on a resin support. The NOTA chelator is then conjugated to the peptide in a solution of 0.4 M ammonium acetate and acetonitrile, followed by purification using reverse-phase HPLC.

  • Radiolabeling:

    • Aqueous [¹⁸F]fluoride is mixed with an aluminum chloride (AlCl₃) solution in a sodium acetate buffer (pH 4.0).

    • The NOTA-c-DVAP peptide conjugate is added to the [¹⁸F]AlF mixture.

    • The reaction mixture is heated at 100-110°C for 15-25 minutes.

    • The final product, [¹⁸F]this compound, is purified using solid-phase extraction or HPLC.

    • Radiochemical purity and molar activity are determined by radio-HPLC.

In Vitro Stability Assay
  • Serum Stability: [¹⁸F]this compound is incubated in rat or human serum at 37°C. Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes). The proteins in the serum are precipitated with ethanol or acetonitrile. The supernatant is then analyzed by radio-HPLC to determine the percentage of the intact radiolabeled peptide over time.

  • PBS Stability: A similar procedure is followed with the radiotracer incubated in phosphate-buffered saline (PBS) at room temperature.

Cell Uptake and Binding Assays
  • Cell Culture: Cancer cell lines with varying levels of GRP78 expression (e.g., A549 for high, MDA-MB-231 for medium, and HepG2 for low expression) are cultured in appropriate media.

  • Cellular Uptake:

    • Cells are seeded in 24-well plates and allowed to attach overnight.

    • The cells are incubated with a known concentration of [¹⁸F]this compound at 37°C for different time points.

    • After incubation, the cells are washed with cold PBS to remove unbound tracer.

    • The cells are lysed, and the radioactivity is measured using a gamma counter. The results are expressed as a percentage of the added radioactivity.

  • Blocking Study (Specificity): To confirm GRP78-specific binding, a parallel experiment is conducted where cells are pre-incubated with a large excess of non-radiolabeled ("cold") c-d-VAP peptide before the addition of the radiotracer. A significant reduction in radioactivity uptake compared to the non-blocked group indicates specific binding.

Animal Tumor Models and MicroPET/CT Imaging
  • Tumor Xenograft Model:

    • Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 x 10⁶ A549 cells) in the flank.

    • Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³) for imaging studies.

  • MicroPET/CT Imaging:

    • Tumor-bearing mice are anesthetized (e.g., with isoflurane).

    • Approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound is injected intravenously via the tail vein.

    • Dynamic or static PET scans are acquired at specified time points (e.g., 30, 60, 120 minutes post-injection) using a microPET/CT scanner. A CT scan is performed for anatomical co-registration.

    • Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs (e.g., muscle, liver, kidneys) to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Study
  • Following the final imaging time point, mice are euthanized.

  • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

  • The %ID/g for each tissue is calculated to provide a detailed quantitative analysis of the tracer's distribution and clearance.

Mandatory Visualizations

GRP78 Signaling in Cancer

GRP78_Signaling cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface cluster_Downstream Downstream Effects ER_Stress ER Stress (Hypoxia, Glucose Deprivation) GRP78_ER GRP78 (intracellular) ER_Stress->GRP78_ER Upregulates UPR Unfolded Protein Response (UPR) GRP78_ER->UPR Activates GRP78_Surface GRP78 (cs-GRP78) GRP78_ER->GRP78_Surface Translocation Proliferation Tumor Cell Proliferation GRP78_Surface->Proliferation Apoptosis Anti-Apoptosis GRP78_Surface->Apoptosis Angiogenesis Angiogenesis GRP78_Surface->Angiogenesis Metastasis Metastasis & Invasion GRP78_Surface->Metastasis Probe This compound Probe->GRP78_Surface Binds to

Caption: GRP78 translocation to the cell surface under ER stress and its role in cancer progression.

Experimental Workflow for PET Probe Evaluation

PET_Probe_Workflow Synthesis 1. Peptide Synthesis & Conjugation Radiolabeling 2. Radiolabeling with ¹⁸F Synthesis->Radiolabeling QC 3. Quality Control (Purity, Stability) Radiolabeling->QC InVitro 4. In Vitro Studies (Cell Uptake, Specificity) QC->InVitro InVivo 5. In Vivo Imaging (MicroPET/CT) InVitro->InVivo Biodistribution 6. Ex Vivo Biodistribution & Validation InVivo->Biodistribution Probe_Components Probe This compound Targeting Moiety (c-d-VAP Peptide) Chelator (NOTA) Radionuclide ([¹⁸F]AlF) Probe:f2->Probe:f3 Sequesters Target GRP78 on Tumor Cell Probe:f1->Target Binds PET_Scanner PET Scanner Detection Probe:f3->PET_Scanner Emits Positrons

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AlF-NOTA-c-d-VAP is not publicly available. The following guidance is synthesized from best practices for the disposal of similar peptide-based radiopharmaceuticals, NOTA chelators, and fluorine-containing organic compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

This compound is a peptide-based positron emission tomography (PET) probe designed for targeted tumor imaging.[1][2] Proper handling and disposal are critical for laboratory safety and environmental protection. This guide provides a framework for the safe management of this compound waste streams.

Quantitative Data Summary

The following table summarizes key quantitative data for the radiolabeled form of the compound, [¹⁸F]this compound.

PropertyValueReference
Radiochemical Yield51% ± 16%[3]
Radiochemical Purity>99%[3]
Molar Activity20-50 GBq/μmol[3]
logD Value-3.41 ± 0.03
Half-life of ¹⁸F~109.8 minutes

Standard Disposal Procedure for this compound Waste

The disposal of this compound must address both its radioactive and chemical hazards. The primary strategy involves segregating the waste and allowing the short-lived ¹⁸F radioisotope to decay to background levels before managing the remaining chemical waste.

Step 1: Immediate Safety and Segregation
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat is mandatory.

  • Waste Segregation: At the point of generation, separate this compound waste from all other laboratory waste streams. This includes sharps, non-contaminated materials, and other chemical or biological waste.

Step 2: Radioactive Waste Management (Decay-in-Storage)

Due to the short half-life of Fluorine-18, the standard procedure for radioactive waste of this type is decay-in-storage.

  • Containerization: Place all this compound waste (unused product, contaminated labware, gloves, etc.) into a dedicated, leak-proof container made of a material compatible with the waste.

  • Shielding: Store the container in a designated radioactive material storage area with appropriate shielding (e.g., lead) to minimize radiation exposure.

  • Labeling: Clearly label the container with:

    • "Radioactive Waste"

    • The radioisotope: "¹⁸F"

    • The compound name: "this compound"

    • Date of storage

    • Name of the responsible researcher/laboratory.

  • Decay Period: Store the waste for a minimum of 10 half-lives (approximately 1100 minutes or 18.5 hours) to allow the radioactivity to decay to negligible levels. After this period, monitor the container with a radiation survey meter to confirm that radioactivity has returned to background levels.

Step 3: Chemical Waste Disposal (Post-Decay)

Once the radioactivity has decayed, the waste must be managed as hazardous chemical waste.

  • Re-labeling: Deface or remove the radioactive waste labels and re-label the container as "Hazardous Waste". The new label should clearly identify the contents as "this compound waste" and list its components (peptide, NOTA).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and has secondary containment.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management company. Do not pour this waste down the drain or dispose of it in regular trash.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (this compound) B Segregate Waste A->B C Wear Appropriate PPE A->C D Containerize in Shielded, Labeled 'Radioactive Waste' Container B->D E Store for Decay-in-Storage (min. 10 half-lives) D->E F Monitor to Confirm Background Radiation Levels E->F F->E Decay Incomplete G Relabel as 'Hazardous Waste' (Remove Radioactive Labels) F->G Decay Complete H Store in Secondary Containment in Hazardous Waste Area G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I

References

Essential Safety and Operational Guide for Handling AlF-NOTA-c-d-VAP

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with AlF-NOTA-c-d-VAP, a peptide-based positron emission tomography (PET) probe. The following procedural guidance is designed to ensure the safe handling, application, and disposal of this radiolabeled compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is radiolabeled with Fluorine-18 (F-18), a positron emitter, appropriate personal protective equipment is mandatory to minimize radiation exposure and prevent contamination. The selection of PPE should be based on the principle of As Low As Reasonably Achievable (ALARA).

Core PPE Requirements:

  • Laboratory Coat: A standard lab coat is the minimum requirement to protect against splashes of non-radioactive chemicals and low-level contamination.

  • Safety Glasses/Goggles: Essential for protecting the eyes from splashes and airborne particles.

  • Disposable Gloves: At least two pairs of nitrile gloves should be worn to prevent skin contamination. Gloves should be changed frequently, especially if contamination is suspected.

  • Dosimeters: Whole-body and ring dosimeters are required for personnel handling 5 mCi or more of F-18, or 1 mCi amounts weekly, to monitor radiation exposure levels.[1]

Enhanced PPE for Higher Activity Procedures:

For procedures involving higher concentrations or larger volumes of this compound, additional shielding and protective wear are necessary.

PPE ComponentMaterial/SpecificationAttenuation Properties for F-18
Body Shielding Lead Apron (0.5 mm lead equivalent)Can attenuate up to 99% of scatter radiation.[2]
Thyroid Shield Lead Collar (0.5 mm lead equivalent)Can reduce radiation doses to the thyroid by 8.5 times.
Eye Protection Lead Glasses (0.75 mm lead equivalent)Reduces radiation dose to the lens of the eye by 1.6 times.[2]
Hand Shielding Tungsten Syringe ShieldSignificantly reduces extremity dose during handling and injection.
General Shielding Lead bricks, L-block shields1.5 cm of lead will reduce the gamma dose rate by 90%.[1] 18 mm of lead is recommended for gamma shielding.[3]
Beta Shielding Plastic (e.g., acrylic)1.8 mm of plastic will absorb beta emissions. 2 mm of plastic will absorb all beta emissions.

Operational Plan: Experimental Protocol for In Vivo PET Imaging

This section outlines a general, step-by-step methodology for a typical preclinical in vivo PET imaging experiment using a peptide probe like this compound.

1. Radiolabeling of NOTA-c-d-VAP with [¹⁸F]AlF:

The synthesis of [¹⁸F]this compound is a critical first step. This process typically involves the chelation of an aluminum fluoride ([¹⁸F]AlF) complex by the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the peptide. The radiolabeling procedure is generally rapid and can be completed in approximately 25-30 minutes, resulting in a high radiochemical purity of over 97%.

2. Animal Preparation:

  • House the tumor-bearing animal models (e.g., mice with relevant tumor xenografts) in a controlled environment.

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Maintain the animal's body temperature using a heating pad.

3. Administration of the PET Probe:

  • Draw the prepared [¹⁸F]this compound solution into a shielded syringe.

  • Administer a predetermined dose of the radiotracer to the animal, typically via intravenous (tail vein) injection.

4. PET/CT Imaging:

  • Position the anesthetized animal in the PET/CT scanner.

  • Acquire dynamic or static PET scans at specified time points post-injection to visualize the biodistribution of the probe.

  • A CT scan is typically performed for anatomical co-registration and attenuation correction.

5. Post-Imaging Procedures:

  • Monitor the animal's recovery from anesthesia.

  • Decontaminate all surfaces and equipment that came into contact with the animal or the radiotracer.

  • Conduct a survey of the work area for any radioactive contamination.

experimental_workflow Experimental Workflow for In Vivo PET Imaging with this compound cluster_prep Preparation cluster_imaging Imaging Procedure cluster_post Post-Imaging radiolabeling Radiolabeling of NOTA-c-d-VAP with [¹⁸F]AlF animal_prep Animal Preparation (Anesthesia, Temperature Control) radiolabeling->animal_prep administration Intravenous Administration of [¹⁸F]this compound animal_prep->administration pet_ct_scan PET/CT Scan Acquisition administration->pet_ct_scan recovery Animal Recovery Monitoring pet_ct_scan->recovery decontamination Decontamination of Work Area and Equipment recovery->decontamination survey Radiation Survey decontamination->survey

Caption: Workflow for a typical in vivo PET imaging experiment using this compound.

Disposal Plan

Proper disposal of radioactive waste is crucial to ensure the safety of personnel and the environment. All radioactive waste must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines.

Waste Segregation:

  • Solid Waste: Includes contaminated items such as gloves, bench paper, vials, and syringes (without needles). These should be placed in designated, labeled radioactive waste containers.

  • Liquid Waste: Aqueous radioactive waste may be disposable via a designated and labeled sink, provided the activity levels are within the permissible limits. Non-aqueous liquid waste must be collected in a designated radioactive liquid waste container. Soluble waste disposal to the sewer should be limited to less than 1000 µCi/day per lab.

  • Sharps Waste: Needles and other sharp objects must be placed in a designated radioactive sharps container.

Waste Disposal Activity Limits:

The disposal of radioactive waste is governed by activity limits, which can vary based on institutional policies and regulations.

Waste TypeDisposal MethodTypical Activity Limit (per container/disposal)
Dry Solid Waste Decay-in-StorageStore until radioactivity is indistinguishable from background.
Aqueous Liquid Waste Sewer Disposal (designated sink)Project-specific, often around 3 mCi per month for all radionuclides combined.
Scintillation Vials (H-3/C-14) Ordinary Trash (if deregulated)< 0.05 µCi/mL
General Low-Level Waste Licensed Disposal FacilityVaries by facility and waste classification.

Disposal Procedure Workflow:

disposal_workflow Radioactive Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_disposal Disposal waste_gen Radioactive waste is generated during the experiment. segregate Segregate waste into Solid, Liquid, and Sharps. waste_gen->segregate label_waste Label containers with Isotope, Activity, and Date. segregate->label_waste store Store for Decay (Short-lived isotopes like F-18) label_waste->store Solid/Sharps sewer Dispose via Designated Sewer (Aqueous waste within limits) label_waste->sewer Aqueous Liquid pickup Arrange for pickup by Radiation Safety Office. store->pickup sewer->pickup For high activity or non-compliant waste

Caption: General workflow for the safe disposal of radioactive waste generated from experiments.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.